Cyanidin 3-sophoroside-5-glucoside
説明
特性
CAS番号 |
47888-56-2 |
|---|---|
分子式 |
C33H41O21+ |
分子量 |
773.7 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H40O21/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-/m1/s1 |
InChIキー |
LOXRHOFBKUTJEZ-FEFFISETSA-O |
製品の起源 |
United States |
Foundational & Exploratory
The Occurrence and Analysis of Cyanidin 3-sophoroside-5-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, quantitative distribution, and analytical methodologies for Cyanidin (B77932) 3-sophoroside-5-glucoside, a complex anthocyanin of interest for its potential bioactive properties. This document details the biosynthetic origins of this compound and provides comprehensive experimental protocols for its extraction, purification, and characterization, tailored for a scientific audience engaged in natural product research and drug discovery.
Natural Sources and Quantitative Distribution
Cyanidin 3-sophoroside-5-glucoside and its acylated derivatives are predominantly found in a select group of plants, contributing to their deep red and purple pigmentation. The primary natural sources identified in the scientific literature are purple-fleshed sweet potato (Ipomoea batatas), red cabbage (Brassica oleracea), and bugleweed (Ajuga reptans). The concentration of this specific anthocyanin can vary significantly between species and even cultivars, as well as being influenced by growing conditions and post-harvest handling.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its related acylated forms in key natural sources. It is important to note that direct comparisons between studies can be challenging due to variations in analytical methods, quantification standards, and reporting units (e.g., fresh weight vs. dry weight).
| Natural Source | Cultivar/Variety | Compound | Concentration (mg/kg Dry Weight, unless specified) | Reference |
| Purple Sweet Potato (Ipomoea batatas) | P40 | Cyanidin 3-p-hydroxybenzoyl sophoroside-5-glucoside | High relative abundance | [1] |
| P40 | Cyanidin 3-(6,6′-dicaffeoyl-sophoroside)-5-glucoside | Predominant anthocyanin | [1] | |
| P40 | Cyanidin 3-(6,6′-caffeoyl-p-hydroxybenzoyl sophoroside)-5-glucoside | Predominant anthocyanin | [1] | |
| Leaves of various cultivars | Cyanidin 3-p-coumarylsophoroside-5-glucoside | Identified | [2] | |
| Leaves of various cultivars | Cyanidin 3-caffeoyl-p-coumarylsophoroside-5-glucoside | Identified | [2] | |
| Red Cabbage (Brassica oleracea) | General | Cyanidin-3-sophoroside-5-glucoside | Identified as a core structure | |
| Egyptian Cultivar | Cyanidin-3-sophoroside-5-glucoside | Tentatively identified | [3] | |
| Egyptian Cultivar | Cyanidin-3-(p-coumaroyl)-sophoroside-5-glucoside | Tentatively identified | [3] | |
| Egyptian Cultivar | Cyanidin-3-(feruloyl)-sophoroside-5-glucoside | Tentatively identified | [3] | |
| Egyptian Cultivar | Cyanidin-3-(sinapoyl)-sophoroside-5-glucoside | Tentatively identified | [3] | |
| Bugleweed (Ajuga reptans) | Flowers and Cell Cultures | Cyanidin 3-(di-p-coumaroyl)sophoroside-5-glucoside | Identified | [4] |
| Flowers and Cell Cultures | Cyanidin 3-(feruloyl-p-coumaroyl)sophoroside-5-malonylglucoside | Tentatively identified | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the cyanidin aglycone. Subsequent glycosylation and potential acylation events, catalyzed by specific enzymes, result in the final complex structure.
The formation of the sophoroside moiety at the 3-position is a critical step, involving the action of an anthocyanidin 3-O-glucoside 2''-O-glucosyltransferase (3GGT)[5]. This enzyme adds a second glucose molecule to the 3-O-glucose of cyanidin-3-O-glucoside. The glucosylation at the 5-position is catalyzed by an anthocyanin 5-O-glucosyltransferase (5GT)[6]. Acylation with hydroxycinnamic acids, such as p-coumaric, caffeic, or ferulic acid, is carried out by various acyl-CoA-dependent acyltransferases, which exhibit specificity for both the anthocyanin substrate and the acyl donor.
Caption: Biosynthesis of Acylated this compound.
Experimental Protocols
The extraction, purification, and analysis of this compound require meticulous procedures to prevent degradation and ensure accurate quantification. The following sections outline detailed methodologies based on established scientific literature.
Extraction
A robust extraction protocol is crucial for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds. Ultrasound-assisted extraction (UAE) is a highly efficient method.
Protocol: Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Purple Sweet Potato
-
Sample Preparation: Fresh purple sweet potato tubers are washed, peeled, and lyophilized. The dried material is then ground into a fine powder.
-
Extraction Solvent: A solution of 60% ethanol (B145695) in water, acidified with 0.1% formic acid, is prepared.
-
Extraction Procedure:
-
A solid-to-liquid ratio of 1:30 (g/mL) is used.
-
The sample powder is suspended in the extraction solvent in a glass beaker.
-
The beaker is placed in an ultrasonic bath or a probe-type sonicator is used.
-
Ultrasonication is performed at a frequency of 40 kHz and a power of 400 W for 6 minutes at a controlled temperature of 40°C.
-
-
Solid-Liquid Separation: The extract is centrifuged at 10,000 x g for 15 minutes at 4°C. The supernatant is collected.
-
Re-extraction: The pellet is resuspended in the extraction solvent, and the extraction procedure is repeated to ensure complete recovery.
-
Solvent Removal: The supernatants from both extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The concentrated extract is stored at -20°C in the dark until further purification and analysis.
Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating this compound to a high degree of purity.
Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used.
-
Mobile Phase:
-
Solvent A: 2% aqueous formic acid.
-
Solvent B: Acetonitrile:Water:Formic Acid (49:49:2, v/v/v).
-
-
Gradient Elution: A step or linear gradient is employed to separate the anthocyanins. An example gradient is as follows:
-
0-4 min: 6-10% B
-
4-12 min: 10-25% B
-
12-13 min: 25% B (isocratic)
-
13-20 min: 25-40% B
-
20-35 min: 40-60% B
-
35-40 min: 60-100% B
-
40-45 min: 100-6% B
-
-
Flow Rate: A flow rate of 10 mL/min is typically used for a 20 mm i.d. column.
-
Detection: The eluent is monitored at 520 nm.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC-DAD.
-
Solvent Removal and Lyophilization: The purified fractions are concentrated under reduced pressure and then lyophilized to obtain the pure compound as a powder.
Analysis and Quantification
High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) is the standard for the identification and quantification of this compound.
Protocol: HPLC-DAD-MS/MS Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
-
Mobile Phase:
-
Solvent A: 5% aqueous formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5-20% B
-
25-35 min: 20-40% B
-
35-40 min: 40-5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
DAD Detection: Spectra are recorded from 200-600 nm, with quantification at 520 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is used.
-
Full Scan MS: To determine the molecular weight of the parent ion.
-
MS/MS Fragmentation: To confirm the structure by observing the loss of glycosyl and acyl moieties.
-
-
Quantification: Quantification is performed by constructing a calibration curve using an external standard of a known concentration (e.g., cyanidin-3-O-glucoside, with appropriate molar mass correction) or, if available, an isolated and purified standard of this compound.
Experimental Workflow
The overall process from sample acquisition to the final analysis of this compound can be visualized as a systematic workflow.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The complexity of this anthocyanin, particularly its acylated forms, suggests a rich area for further investigation into its stability, bioavailability, and potential therapeutic applications. The methodologies outlined provide a robust framework for such future studies.
References
- 1. Identification and quantification of anthocyanins in purple-fleshed sweet potato leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylated anthocyanidin 3-sophoroside-5-glucosides from Ajuga reptans flowers and the corresponding cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superpathway of anthocyanin biosynthesis (from delphinidin 3-O-glucoside) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cyanidin 3-sophoroside-5-glucoside: Chemical Structure, Properties, and Biological Activities
This technical guide provides a comprehensive overview of Cyanidin (B77932) 3-sophoroside-5-glucoside, a significant anthocyanin predominantly found in purple-fleshed sweet potatoes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, biological properties, and the experimental methodologies used for its study.
Chemical Structure and Properties
Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin, a subclass of flavonoids, responsible for the vibrant purple pigmentation in various plants. Its structure is characterized by a cyanidin aglycone backbone glycosidically linked to a sophorose and a glucose moiety at the C3 and C5 positions, respectively.
Chemical Structure:
The core structure is the flavylium (B80283) cation of cyanidin, which is substituted with two sugar units. The sophorose at the C3 position is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. The glucose at the C5 position is a monosaccharide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₁O₂₁⁺ (cation) / C₃₃H₄₁ClO₂₁ (chloride salt) | [1][2] |
| Molecular Weight | 773.7 g/mol (cation) / 809.12 g/mol (chloride salt) | [1][3] |
| CAS Number | 16727-02-9, 47888-56-2 | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | Cyanidin 3-O-sophoroside-5-O-glucoside, Cyanidin 3-sambubioside-5-glucoside | [4] |
| Appearance | Dark red/purple powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Highly water-soluble. | [5][6] |
| Storage Conditions | Store in sealed, cool, and dry conditions. For long-term storage, keep in darkness at < -5°C. | [5][7] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in chronic diseases, including cancer. While much of the detailed mechanistic work has been conducted on the closely related and more widely available Cyanidin-3-glucoside (C3G), the functional similarities are expected to be significant.
Antioxidant Activity
The antioxidant capacity of this compound stems from its ability to scavenge free radicals and chelate metal ions. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects. It can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines. The primary mechanism involves the inhibition of the NF-κB signaling pathway.
Anticancer Activity
This compound has been shown to suppress the growth of certain cancer cells. For instance, at a concentration of 1.6 mg/mL, it inhibited the proliferation of 47% of HL-60 human promyelocytic leukemia cells.[3] This effect is likely mediated through the induction of apoptosis and the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activities of this compound.
Isolation and Purification from Purple Sweet Potato
A common method for obtaining this compound is through extraction from purple sweet potato followed by purification using high-speed counter-current chromatography (HSCCC).
Protocol:
-
Extraction: Dried and powdered purple sweet potato is extracted with an acidified ethanol solution (e.g., 80% ethanol with 0.1% HCl) at room temperature with agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude anthocyanin extract.
-
Purification: The crude extract is subjected to HSCCC using a suitable two-phase solvent system (e.g., methyl tert-butyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and pool those containing pure this compound.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.
-
Add the FRAP reagent to various concentrations of the sample.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) to quantify the reducing power.
Cell-Based Assays
Cell Culture:
-
Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the control.
Western Blot Analysis for Signaling Pathway Proteins:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-p65, p65, IκBα).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising natural compound with significant antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action appears to involve the modulation of key cellular signaling pathways such as NF-κB and MAPK. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on in-vivo efficacy, bioavailability, and the precise molecular targets of this complex anthocyanin to pave the way for its potential application in drug development and functional foods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyanidin 3-sophoroside 5-glucoside | C33H41O21+ | CID 131752380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C33H41O21+ | CID 87984599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
The Biosynthesis of Cyanidin 3-sophoroside-5-glucoside: A Technical Guide
This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanidin (B77932) 3-sophoroside-5-glucoside in plants. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, relevant quantitative data, and detailed experimental protocols.
Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin responsible for the vibrant purple and red hues in various plants, including certain varieties of Brassica oleracea (red cabbage), Ipomoea batatas (purple sweet potato), and Ajuga reptans.[1][2] Beyond its role as a natural pigment, this compound is of significant interest for its potential health benefits, which are attributed to its antioxidant properties.[3]
Core Biosynthetic Pathway
The formation of this compound is an extension of the general flavonoid and anthocyanin biosynthesis pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce cyanidin, which is then sequentially glycosylated.
Phenylpropanoid Pathway and Flavonoid Skeleton Formation
The initial steps of the pathway are shared with the synthesis of other flavonoids.[4][5]
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.[4]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to form p-coumaroyl-CoA.[4]
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4]
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to (2S)-naringenin.[4]
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.[4]
-
Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempfero to produce dihydroquercetin.
Anthocyanidin and Anthocyanin Formation
The pathway then diverges to produce the specific anthocyanidin, cyanidin.
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).[4]
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable cyanidin.[4]
-
UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the more stable cyanidin 3-O-glucoside.[4][6] This is a critical step for the subsequent glycosylations.
Formation of this compound
The final steps involve further glycosylation of cyanidin 3-O-glucoside.
-
Anthocyanin 3-O-glucoside 2''-O-glucosyltransferase: This enzyme attaches a second glucose molecule to the glucose at the 3-position of cyanidin 3-O-glucoside, forming a sophoroside linkage (β1→2). This results in the formation of cyanidin 3-sophoroside.
-
UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT): This enzyme then transfers a glucose molecule to the 5-hydroxyl group of cyanidin 3-sophoroside, yielding the final product, this compound.[7][8][9] The glycosylation at the 5-position often increases the stability and water solubility of the anthocyanin.[8]
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Quantitative Data
The accumulation of this compound and its precursors can vary significantly between plant species and even different tissues within the same plant. The following tables summarize some of the available quantitative data.
| Plant Material | Compound | Concentration | Reference |
| Purple Sweet Potato | This compound | Major anthocyanin | [3][10] |
| Red Cabbage (Brassica oleracea) | This compound | Reported presence | [1] |
| Mulberry Fruit | Cyanidin-3-glucoside | 15.625 - 500 µg/mL (in extract) | [11] |
| Black Rice | Cyanidin-3-glucoside | 25.5 mg from 30g | [12] |
Experimental Protocols
Extraction of Anthocyanins from Plant Material
This protocol is a general method for extracting anthocyanins, including this compound, from plant tissues.
Materials:
-
Plant tissue (e.g., purple sweet potato flesh, red cabbage leaves)
-
Liquid nitrogen
-
Extraction solvent: Methanol (B129727) or ethanol (B145695) with 1% HCl (e.g., 85:15 methanol:1.0 N HCl, v/v)[12] or acidified ethanol/methanol:water mixtures (70-95:30-5)[13]
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Freeze the fresh plant tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.
-
Add the powdered tissue to the extraction solvent in a flask. A common ratio is 1 g of tissue to 10-20 mL of solvent.
-
Incubate the mixture in the dark at 4°C for 12-24 hours with occasional shaking.[14] For a faster extraction, sonicate the mixture for 15-30 minutes.[12]
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.[12][14]
-
Carefully decant the supernatant containing the anthocyanins into a clean flask.
-
To increase the yield, the pellet can be re-extracted with fresh solvent.
-
Combine the supernatants and, if necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.
-
The crude extract can then be used for purification or direct analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[11][13]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][13]
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.5-5%).[11][15]
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.5%).[11][15]
-
Elution: A gradient elution is typically used to separate the different anthocyanins. A representative gradient is shown in the table below.[15]
-
Injection Volume: 10-20 µL.[15]
Representative HPLC Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 10 | 80 | 20 |
| 15 | 60 | 40 |
| 25 | 50 | 50 |
| 30 | 40 | 60 |
Procedure:
-
Prepare a standard stock solution of this compound (if available) or a related standard like cyanidin-3-glucoside in the mobile phase.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Filter the extracted samples and the standard solutions through a 0.22 or 0.45 µm syringe filter before injection.[15]
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard. Confirmation can be achieved using LC-MS.
-
Quantify the amount of the compound in the samples by comparing the peak area to the calibration curve.
Experimental Workflow Visualization
Caption: General workflow for extraction and analysis of anthocyanins.
References
- 1. Cyanidin 3-sophoroside 5-glucoside | C33H41O21+ | CID 131752380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C33H41O21+ | CID 87984599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]
- 6. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 10. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. advion.com [advion.com]
- 13. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 14. Extraction and Determination of Anthocyanins [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Cyanidin 3-sophoroside-5-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyanidin (B77932) 3-sophoroside-5-glucoside, a key anthocyanin found in various natural sources, including purple-fleshed sweet potatoes (Ipomoea batatas). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for their acquisition.
Introduction
Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin pigment responsible for the vibrant purple hues in many plants. As with other anthocyanins, its potential health benefits, including antioxidant and anti-inflammatory properties, have made it a subject of significant scientific interest. Accurate and comprehensive spectroscopic data are fundamental for its identification, characterization, and quantification in various matrices. This guide summarizes the available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various scientific sources.
UV-Visible (UV-Vis) Spectroscopy
| Spectroscopic Technique | Solvent/pH | Absorption Maxima (λmax) | Reference |
| UV-Vis | Acidified Methanol (B129727) | ~530 nm, ~280 nm | [1] |
Note: The absorption maxima are based on data for cyanidin-3-sophoroside and are expected to be very similar for this compound.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of anthocyanins, which aids in their structural identification.
| Ionization Mode | Precursor Ion [M]⁺ (m/z) | MS² Fragment Ions (m/z) | Reference |
| Positive ESI | 773 | 611, 449, 287 | [2] |
The fragmentation pattern corresponds to the sequential loss of the glucose and sophorose moieties from the cyanidin aglycone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, specific ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. However, the structural elucidation of this compound has been reported in studies on purple-fleshed sweet potatoes, indicating that such data has been generated. For comparative purposes, a comprehensive set of NMR data for numerous other cyanidin glycosides is available in the scientific literature. Researchers are advised to consult specialized databases and publications focusing on the isolation and characterization of anthocyanins from Ipomoea batatas for this specific data.
Experimental Protocols
The following sections detail the typical experimental methodologies used to obtain the spectroscopic data presented above.
Extraction and Isolation
The initial step in the spectroscopic analysis of this compound involves its extraction and purification from the plant matrix, commonly purple-fleshed sweet potatoes.
-
Extraction: Macerated plant material is typically extracted with a solution of acidified methanol (e.g., 0.1% HCl in methanol) to ensure the stability of the anthocyanins in their flavylium (B80283) cation form.
-
Purification: The crude extract is often subjected to column chromatography, such as on Amberlite XAD-7 and Sephadex LH-20, to isolate the individual anthocyanin components.[3] High-performance liquid chromatography (HPLC) is then used to obtain the pure compound.[3]
UV-Visible Spectroscopy
The pH differential method is a standard protocol for the analysis of monomeric anthocyanins.
-
Sample Preparation: The purified anthocyanin is dissolved in two different buffer systems: potassium chloride buffer (0.025 M, pH 1.0) and sodium acetate (B1210297) buffer (0.4 M, pH 4.5).
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption in the visible range (around 520 nm) and at 700 nm to correct for haze.
-
Calculation: The concentration of the anthocyanin is calculated based on the difference in absorbance at the λmax between the two pH values, using the molar extinction coefficient of cyanidin-3-glucoside as a reference.
Mass Spectrometry
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the method of choice for the detailed structural analysis of anthocyanins.
-
Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as methanol or acetonitrile.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. For structural confirmation, MS/MS analysis is performed on the parent ion to generate a fragmentation pattern.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information, including the position of glycosylation and the nature of the sugar moieties.
-
Sample Preparation: A purified and dried sample of the anthocyanin is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), often with the addition of a small amount of trifluoroacetic acid-d (TFA-d) to maintain the stability of the flavylium cation.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed on a high-field NMR spectrometer. These experiments allow for the complete assignment of all proton and carbon signals in the molecule.
Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the isolation and spectroscopic identification of this compound.
Caption: Workflow for the isolation and spectroscopic identification of this compound.
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the study of this and other anthocyanins, the detailed protocols and data will be instrumental in ensuring accurate identification and furthering research into their biological activities and potential applications.
References
A Comprehensive Technical Guide to the Biological Activities of Cyanidin 3-sophoroside-5-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside-5-glucoside is a prominent anthocyanin found in various pigmented plants, notably in purple-fleshed sweet potatoes, where it is a major contributor to their vibrant color and antioxidant properties[1]. As a member of the flavonoid family, this complex glycoside of cyanidin has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of Cyanidin 3-sophoroside-5-glucoside and its closely related analogue, cyanidin-3-O-glucoside (C3G), for which a more extensive body of research is currently available. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and development.
Note on Available Data: Direct quantitative bioactivity data (e.g., IC50 values) for purified this compound is limited in the current scientific literature. Consequently, this guide incorporates data from studies on C3G to provide a comprehensive understanding of the potential bioactivities of the cyanidin glycoside family. This relationship is explicitly noted where applicable.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological function, contributing significantly to the overall antioxidant potential of the plants in which it is found[1]. The core cyanidin structure, with its multiple hydroxyl groups, is a potent scavenger of free radicals.
Quantitative Antioxidant Data
The following table summarizes the antioxidant capacity of cyanidin-3-O-glucoside (C3G), a closely related and well-studied cyanidin glycoside. These values provide a benchmark for the potential antioxidant efficacy of this compound.
| Assay | Compound | IC50 / Value | Reference |
| DPPH Radical Scavenging | C3G Liposomes | 0.011 mg/mL | [2] |
| DPPH Radical Scavenging | C3G | 0.014 mg/mL | [2] |
| DPPH Radical Scavenging | Vitamin C | 0.016 mg/mL | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Anti-inflammatory Activity
Cyanidin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These compounds can reduce the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
Signaling Pathways in Anti-inflammatory Action
Cyanidin glycosides exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Cyanidin glycosides can block the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Principle: RAW 264.7 macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit this NO production. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the medium and treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Include a control group (cells with medium only), an LPS-only group, and groups with the test compound alone.
-
-
Nitrite Determination (Griess Assay):
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Anti-cancer Activity
Cyanidin and its glycosides have been shown to possess anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.
Quantitative Anti-cancer Data
While specific data for this compound is limited, an extract rich in this compound was found to suppress the growth of human promyelocytic leukemia (HL-60) cells by 47% at a concentration of 1.6 mg/mL over 24 hours[4]. The closely related C3G has demonstrated significant anti-proliferative effects on various cancer cell lines.
| Cell Line | Compound | IC50 / Effect | Reference |
| Gastric Cancer (MKN-45) | C3G | 86.98 µM | [5] |
| Glioblastoma (U87) | C3G (40 µg/mL) | 32% apoptotic cells after 24h | |
| Colon Cancer (Caco-2) | C3G Liposomes (0.20 mg/mL) | 42.8% lower proliferation than C3G | [2] |
Signaling Pathways in Anti-cancer Action
The anti-cancer effects of cyanidin glycosides are often mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound (this compound)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentrations.
Conclusion and Future Directions
This compound is a promising natural compound with significant biological activities, largely attributed to its antioxidant properties. While research on this specific anthocyanin is still emerging, the extensive studies on the closely related cyanidin-3-O-glucoside provide a strong foundation for its potential in the prevention and treatment of diseases associated with oxidative stress and inflammation, including cancer.
Future research should focus on isolating and purifying this compound to determine its specific bioactivities and quantitative efficacy (e.g., IC50 values) in various in vitro and in vivo models. Comparative studies with other cyanidin glycosides would also be valuable to elucidate structure-activity relationships. Furthermore, investigations into its bioavailability, metabolism, and safety profile are crucial for its development as a potential therapeutic agent. The detailed protocols and pathway visualizations provided in this guide aim to facilitate and inspire such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 3. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways [mdpi.com]
- 5. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Cyanidin 3-sophoroside-5-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-sophoroside-5-glucoside, a prominent anthocyanin found in various pigmented plants such as purple sweet potato, is emerging as a compound of significant interest due to its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this molecule, drawing upon data from closely related compounds like Cyanidin 3-glucoside (C3G) and extracts rich in Cyanidin 3-sophoroside-5-glucoside to infer its biological activities. This paper summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in this area. While direct quantitative data on the pure compound remains limited, the evidence presented strongly suggests its potential as a potent antioxidant and anti-inflammatory agent.
Introduction
Anthocyanins, a class of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond their role as natural colorants, anthocyanins are increasingly recognized for their health-promoting benefits, including antioxidant and anti-inflammatory effects. This compound belongs to this family and is a major anthocyanin in purple-fleshed sweet potatoes.[1] Its complex glycosylation pattern distinguishes it from the more extensively studied Cyanidin 3-glucoside (C3G). This guide will explore the antioxidant and anti-inflammatory potential of this compound, leveraging the wealth of data on C3G and anthocyanin-rich extracts to build a comprehensive profile.
Antioxidant Properties
The antioxidant activity of anthocyanins is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The structural features of cyanidin derivatives, including the number and position of hydroxyl groups, are critical determinants of their antioxidant capacity.
In Vitro Antioxidant Assays
Table 1: Quantitative Data on the Antioxidant Activity of Cyanidin-3-glucoside (C3G)
| Assay | Compound/Extract | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Cyanidin-3-glucoside | Not explicitly found | Inferred from general anthocyanin studies |
| ABTS Radical Scavenging | Cyanidin-3-glucoside | Not explicitly found | Inferred from general anthocyanin studies |
| FRAP (Ferric Reducing Antioxidant Power) | Cyanidin-3-glucoside | Not explicitly found | Inferred from general anthocyanin studies |
| ORAC (Oxygen Radical Absorbance Capacity) | Cyanidin-3-glucoside | Not explicitly found | Inferred from general anthocyanin studies |
Note: The lack of specific IC50 values for C3G in these common assays within the searched literature is a notable gap. However, numerous studies qualitatively confirm its potent antioxidant activity.
One study on anthocyanin-rich aqueous extracts from sweet potato cell lines, where nonacylated this compound was a dominant component, showed high radical scavenging activities (RSA). The MM extract, with the highest level of this anthocyanin, exhibited the highest RSA and antiproliferation activities.[1]
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Properties
Chronic inflammation is a key contributor to various diseases. Anthocyanins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Cyanidin derivatives have been shown to inhibit the production of several key mediators of inflammation, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Table 2: Quantitative Data on the Anti-inflammatory Effects of Cyanidin-3-glucoside (C3G)
| Inflammatory Marker | Cell Line / Model | Treatment | Concentration | % Inhibition / Effect | Reference |
| NO Production | J774 macrophages | C3G (from blackberry extract) | 10-80 µg/mL | Concentration-dependent inhibition | [2] |
| TNF-α Secretion | THP-1 macrophages | C3G | 120 µg/mL | Significant reduction | [3] |
| IL-1β Secretion | THP-1 macrophages | C3G | 120 µg/mL | Significant reduction | [3] |
| IL-6 Secretion | THP-1 macrophages | C3G | 120 µg/mL | Significant reduction | [3] |
| IL-8 Secretion | THP-1 macrophages | C3G Liposomes | 120 µg/mL | 36.68% ± 1.25% reduction | [3] |
| COX-2 Expression | THP-1 macrophages | C3G | 1-100 µM | Dose-dependent inhibition | [4][5] |
| iNOS Expression | THP-1 macrophages | C3G | 1-100 µM | Dose-dependent inhibition | [4][5] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of cyanidin derivatives are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C3G has been shown to inhibit this pathway by preventing the degradation of IκBα.[2]
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. Key MAPK subfamilies include ERK, JNK, and p38. C3G has been demonstrated to suppress the phosphorylation of these MAPK proteins.[2]
Experimental Protocol for Cellular Anti-inflammatory Assay
This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Mix an equal volume of supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition relative to the LPS-treated control group.
Bioavailability and Metabolism
The bioavailability of anthocyanins is a critical factor influencing their in vivo efficacy. Studies on C3G indicate that it can be absorbed in the stomach and small intestine. Once absorbed, it undergoes extensive metabolism, including methylation, glucuronidation, and sulfation.[6] The metabolites, rather than the parent compound, may be responsible for the observed systemic health benefits. The bioavailability of anthocyanins is generally considered low, but their metabolites can be detected in plasma and urine.[6][7] Further research is needed to understand the specific bioavailability and metabolic fate of this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on the closely related Cyanidin 3-glucoside and anthocyanin-rich extracts, strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its mode of action likely involves the scavenging of free radicals and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
However, a notable gap in the current scientific literature is the lack of specific quantitative data on the bioactivities of pure this compound. To fully realize its therapeutic potential, future research should focus on:
-
Isolation and purification of this compound to enable a thorough investigation of its biological activities.
-
Determination of specific IC50 values in a range of antioxidant assays (DPPH, ABTS, FRAP, ORAC).
-
Quantitative analysis of its anti-inflammatory effects on the production of pro-inflammatory mediators in relevant cell models.
-
In vivo studies to confirm its efficacy and to investigate its bioavailability, metabolism, and safety profile.
A deeper understanding of the specific properties of this compound will be instrumental for its potential application in the development of novel nutraceuticals and therapeutics for the prevention and treatment of oxidative stress and inflammation-related diseases.
References
- 1. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-groups.usask.ca [research-groups.usask.ca]
- 7. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Studies on Cyanidin 3-sophoroside-5-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside-5-glucoside is an anthocyanin, a type of flavonoid pigment, found predominantly in purple-fleshed sweet potatoes.[1] Like other anthocyanins, it is being investigated for its potential health benefits, including antioxidant and anti-proliferative properties. This technical guide provides a comprehensive overview of the available in vitro and in vivo research on this compound. It is important to note that research specifically on this compound is limited. Therefore, this guide also draws upon the more extensive research available for the closely related and structurally similar compound, Cyanidin-3-glucoside (C3G), to infer potential mechanisms and experimental approaches.
Data Presentation
Quantitative data from studies on this compound and its extracts are summarized below.
Table 1: In Vitro Anti-proliferative Activity of Anthocyanin-Rich Extracts Containing this compound
| Cell Line | Extract Source | Predominant Anthocyanin | Concentration | Incubation Time | Result | Reference |
| HL-60 (Human promyelocytic leukemia) | Purple sweet potato (MM extract) | This compound | 1.6 mg/mL | 24 hours | 47% suppression of cell growth | [1] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Cyanidin-3-glucoside (C3G)
| Assay/Model | Cell Line/System | Treatment | Concentration(s) | Key Findings | Reference |
| Cell Viability (MTT Assay) | Human Retinal Endothelial Cells (HREC) | High Glucose (HG) + C3G | 5, 10, 50 µM | C3G restored cell viability reduced by HG in a dose-dependent manner. | [2][3] |
| Reactive Oxygen Species (ROS) Production | Human Retinal Endothelial Cells (HREC) | High Glucose (HG) + C3G | 5, 10, 50 µM | C3G restored ROS levels enhanced by HG in a dose-dependent manner. | [2] |
| Anti-inflammatory | LPS-stimulated THP-1 macrophages | C3G | Not specified | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8. | [4] |
| Antioxidant Activity | GES-1 cells (gastric epithelial) | H₂O₂ + C3G liposomes | Not specified | Increased Total Antioxidant Capacity (T-AOC) and decreased Malondialdehyde (MDA) content. | [5] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound are provided below. These are based on standard laboratory procedures and protocols used for the related compound, Cyanidin-3-glucoside.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Sample Preparation: Extract anthocyanins from the source material (e.g., purple sweet potato) using a solvent system such as 70% aqueous acetone (B3395972) with 0.01% trifluoroacetic acid (TFA).[6] The extract is then centrifuged and the supernatant is collected and filtered.[6]
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 column (4.6 × 250 mm I.D., 5 µm).[7]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (containing 0.5% formic acid) and water (containing 0.5% formic acid).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Photodiode array (PDA) detector at 520 nm.[7]
-
-
Quantification: A calibration curve is generated using a purified standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan (B1609692) crystals.[8][9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, MAPK pathway components).
Methodology:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-p38, p-ERK, p-JNK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on studies of C3G, and a general workflow for its in vitro evaluation.
General workflow for in vitro studies.
Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK signaling pathway.
Conclusion
Current research, although limited, suggests that this compound possesses promising bioactive properties, particularly in the realm of antioxidant and anti-proliferative activities. The more extensive data on the related compound, Cyanidin-3-glucoside, provides a strong rationale for further investigation into the specific mechanisms of action of this compound. Future studies should focus on isolating the pure compound and conducting detailed in vitro and in vivo experiments to elucidate its signaling pathways and therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute such studies.
References
- 1. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. imrpress.com [imrpress.com]
- 3. Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity and absorption of cyanidin-3-O-glucoside liposomes in GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Acylated Derivatives of Cyanidin 3-Sophoroside-5-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of acylated derivatives of cyanidin (B77932) 3-sophoroside-5-glucoside, a significant subclass of anthocyanins. It covers their natural occurrence, chemical diversity, and biological significance, with a focus on experimental protocols and quantitative data for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Cyanidin 3-Sophoroside-5-Glucoside and its Acylated Derivatives
Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Their basic structure is the flavylium (B80283) cation, which is glycosylated to form anthocyanins. Cyanidin is one of the most common anthocyanidin aglycones. This compound is a complex anthocyanin where a sophorose (a disaccharide of glucose) is attached at the 3-position and a glucose molecule is attached at the 5-position of the cyanidin core.
Acylation refers to the esterification of the sugar moieties of the anthocyanin with aliphatic or aromatic acids.[1] This modification significantly increases the structural diversity and stability of the anthocyanin molecule. Common acylating groups include phenolic acids such as p-coumaric, caffeic, ferulic, and sinapic acids, as well as aliphatic dicarboxylic acids like malonic acid.[1][2] These acylated derivatives often exhibit enhanced stability in neutral aqueous solutions and may possess unique biological activities compared to their non-acylated counterparts.[2][3]
Natural Sources
Acylated derivatives of this compound have been identified in a variety of plant species, contributing to their vibrant coloration. Notable sources include:
-
Purple-fleshed sweet potatoes (Ipomoea batatas) : These are a rich source of acylated cyanidin and peonidin (B1209262) 3-sophoroside-5-glucosides. The primary acyl groups are often derivatives of hydroxycinnamic acids like ferulic acid.[4]
-
Moricandia arvensis (Brassicaceae) : The purple-violet flowers of this plant contain a novel, highly acylated this compound, featuring sinapoyl and caffeoyl groups.[4][5]
-
Ajuga reptans (Lamiaceae) : Both the flowers and cell cultures of this plant produce complex acylated derivatives, including those with multiple p-coumaroyl and feruloyl groups attached to the sophoroside moiety.[3][6]
-
Red Radish (Raphanus sativus L.) : The purple roots of certain cultivars, such as 'Benikanmi', contain cyanidin 3-sophoroside-5-glucosides acylated with ferulic and malonic acids.[7]
Chemical Structures and Diversity
The core structure is cyanidin 3-O-(β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside)-5-O-β-D-glucopyranoside. Acylation can occur at various hydroxyl groups on the sugar residues.
Examples of Identified Derivatives:
-
From Moricandia arvensis : Cyanidin 3-O-[2-O-(2-O-(4-O-(6-O-(4-O-(β-glucopyranosyl)-trans-caffeoyl)-β-glucopyranosyl)-trans-sinapoyl)-β-glucopyranoside]-5-O-[6-O-(malonyl)-β-glucopyranoside].[5]
-
From Ajuga reptans : Cyanidin 3-(di-p-coumaroyl)sophoroside-5-glucoside and cyanidin 3-(feruloyl-p-coumaroyl)sophoroside-5-malonylglucoside.[3]
-
From Red Radish : Cyanidin 3-O-[2-O-(β-glucopyranosyl)-6-O-(trans-feruloyl)-β-glucopyranoside]-5-O-[6-O-(malonyl)-β-glucopyranoside].[7]
-
From Purple Sweet Potato : Cyanidin 3-(6''-p-feruloylsophoroside)-5-glucoside.[4]
Biological Activities and Stability
Acylation has a profound impact on the physicochemical properties and biological activities of anthocyanins.
-
Enhanced Stability : The presence of acyl groups, particularly aromatic ones, can protect the anthocyanin from hydration and degradation, leading to greater color stability in weakly acidic or neutral conditions.[2][3] This is crucial for potential applications as natural colorants.
-
Antioxidant Activity : Acylated anthocyanins are potent antioxidants.[3][4] Studies on extracts from Ajuga reptans cell cultures, rich in these compounds, showed they prevented peroxidation more efficiently than cyanidin 3-glucoside.[3] Similarly, acylated derivatives from purple sweet potato are major contributors to the root's total antioxidant capacity.[4] Enzymatic acylation of the simpler cyanidin-3-O-glucoside has been shown to improve its antioxidant properties in both aqueous and lipid systems.[8]
-
Antiproliferative and Antimutagenic Effects : Extracts containing acylated cyanidin derivatives have demonstrated antiproliferative activity against cancer cell lines like HL-60 and antimutagenic properties.[4]
Experimental Protocols
Extraction of Acylated Anthocyanins
The extraction method must be carefully chosen to prevent the degradation of the acyl moieties.
-
Objective : To extract acylated anthocyanins from plant material while preserving their structure.
-
Materials :
-
Plant tissue (e.g., freeze-dried purple sweet potato peel, fresh flower petals).
-
Extraction Solvent: Methanol (B129727) or ethanol (B145695) containing a weak organic acid (e.g., 0.1% formic acid or 1% acetic acid). Crucially, mineral acids like HCl should be avoided as they can hydrolyze the acyl ester bonds .[9][10]
-
Liquid nitrogen for grinding.
-
Ultrasonicator.
-
Centrifuge.
-
Rotary evaporator.
-
-
Protocol :
-
Sample Preparation : Freeze-dry fresh plant material to remove water. Grind the dried tissue into a fine powder, often with the aid of liquid nitrogen to prevent enzymatic degradation.[9]
-
Extraction : Suspend the powdered sample in the acidified organic solvent (e.g., a 1:10 solid-to-solvent ratio).
-
Enhancement (Optional) : Use ultrasound-assisted extraction (UAE) by placing the sample suspension in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., below 40°C) to improve extraction efficiency.[9]
-
Separation : Centrifuge the mixture to pellet the solid plant debris. Collect the supernatant.
-
Re-extraction : Repeat the extraction process on the pellet 2-3 times to ensure complete recovery of anthocyanins.
-
Concentration : Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 35°C) to avoid thermal degradation.[9]
-
Purification by Column Chromatography
Purification is typically a multi-step process to isolate individual anthocyanins from the crude extract.
-
Objective : To separate acylated cyanidin 3-sophoroside-5-glucosides from other phenolic compounds and anthocyanins.
-
Materials :
-
Protocol :
-
Initial Cleanup (Amberlite XAD-7) :
-
Dissolve the crude extract in acidified water.
-
Load the solution onto an Amberlite XAD-7 column pre-conditioned with acidified water.
-
Wash the column with acidified water to remove sugars and other highly polar compounds.
-
Elute the anthocyanin fraction with acidified methanol or ethanol.
-
Concentrate the eluate.
-
-
Fractionation (Sephadex LH-20) :
-
Dissolve the partially purified anthocyanin fraction in a suitable solvent (e.g., acidified methanol).
-
Load the sample onto a Sephadex LH-20 column.
-
Elute with a gradient of acidified methanol/water or other appropriate solvents to separate anthocyanins based on their polarity and size.
-
Collect fractions and monitor using thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compounds.[11]
-
-
Analysis and Structural Elucidation
A combination of chromatographic and spectroscopic techniques is required for identification.
-
Objective : To identify and quantify the isolated acylated anthocyanins.
-
Instrumentation :
-
Protocol :
-
HPLC-DAD-MS Analysis :
-
Inject the purified fraction or crude extract into a C18 reverse-phase HPLC column.
-
Use a gradient elution program, typically with two mobile phases: A (e.g., water/formic acid/acetonitrile) and B (e.g., acetonitrile/formic acid).
-
The DAD detector monitors the absorbance at ~520 nm (for the flavylium cation) and in the UV range (~280-340 nm) for identifying phenolic acyl groups.
-
The MS detector (often using Electrospray Ionization, ESI) provides mass-to-charge ratio (m/z) data. Fragmentation patterns from MS/MS analysis help to identify the aglycone, sugar sequence, and acyl groups.[9]
-
-
NMR Spectroscopy :
-
For complete, unambiguous structural elucidation of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the highly purified compound. This confirms the exact location of glycosylation and acylation.[13]
-
-
Quantitative Data Summary
The following table summarizes representative quantitative data related to acylated cyanidin derivatives.
| Compound/Extract | Source | Analytical Method | Finding | Reference |
| Acylated Anthocyanins | Purple Sweet Potato | LC-MS | In young fermented alcoholic beverage, acylated forms are dominant but degrade with aging. | [4] |
| Cyanidin 3-(di-p-coumaroyl)sophoroside-5-malonylglucoside | Ajuga reptans cell cultures | Peroxidation Assay | Showed more efficient prevention of peroxidation compared to cyanidin 3-glucoside. | [3] |
| Cyanidin-3-(6''-n-octanoyl)-glucoside | Enzymatic Synthesis | Stability Assays | Exhibited the highest thermostability and photostability among tested acylated derivatives. | [14] |
| Cyanidin-3-(6''-lauroyl)-glucoside | Enzymatic Synthesis | Cellular Antioxidant Activity | Cellular antioxidant capacity was 125.9% higher than the non-acylated cyanidin-3-glucoside. | [14] |
| Acylated Cyanidin Glycosides | Red Radish 'Benikanmi' | HPLC | Four new acylated derivatives were identified, constituting a significant portion of the total anthocyanin profile. | [7] |
Visualizations of Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for extraction, purification, and analysis.
Antioxidant Mechanism Pathway
Caption: Antioxidant action via ROS scavenging.
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acylated anthocyanidin 3-sophoroside-5-glucosides from Ajuga reptans flowers and the corresponding cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Acylated this compound in purple-violet flowers of Moricandia arvensis (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters improves stability and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of Cyanidin 3-sophoroside-5-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-sophoroside-5-glucoside, a complex anthocyanin, plays a multifaceted role in plant physiology, contributing significantly to pigmentation, antioxidant defense, and abiotic stress tolerance. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory mechanisms associated with this compound. Detailed experimental protocols for its extraction, quantification, and functional analysis are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide employs Graphviz visualizations to elucidate key biosynthetic and signaling pathways, offering a clear and concise resource for researchers in plant biology and drug development seeking to understand and harness the properties of this potent bioactive molecule.
Introduction
Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and leaves. Beyond their role as visual attractants for pollinators and seed dispersers, they are crucial for plant survival and adaptation. Cyanidin 3-sophoroside-5-glucoside is a prominent anthocyanin, particularly abundant in plants such as the purple-fleshed sweet potato (Ipomoea batatas)[1][2]. Its intricate chemical structure, featuring a cyanidin aglycone with sophorose and glucose moieties, contributes to its stability and potent biological activity. This guide delves into the core aspects of this compound's role in plant physiology, providing a technical overview for advanced research and development.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs as a branch of the general flavonoid pathway. The pathway involves a series of enzymatic reactions catalyzed by a suite of enzymes whose expression is tightly regulated by a complex of transcription factors.
The core pathway begins with the production of cyanidin 3-O-glucoside. The subsequent glycosylation steps are crucial for the formation of this compound. A key enzyme identified in purple sweet potato is a novel UDP-glucose:anthocyanin 3-O-glucoside-2''-O-glucosyltransferase (Ib3GGT), which catalyzes the transfer of a glucose molecule to cyanidin 3-O-glucoside to form cyanidin 3-O-sophoroside[3]. The final step involves the addition of a glucose molecule at the 5-O-position, a reaction catalyzed by an anthocyanin 5-O-glucosyltransferase[4][5].
The entire pathway is transcriptionally regulated by a complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which control the expression of the structural genes involved in anthocyanin biosynthesis[6].
Biosynthetic Pathway Diagram
Caption: Biosynthesis of this compound.
Physiological Roles
Antioxidant Activity and Abiotic Stress Tolerance
This compound, like other anthocyanins, is a potent antioxidant. It scavenges reactive oxygen species (ROS) generated under various stress conditions, thereby protecting cellular components from oxidative damage[1][7]. The accumulation of this anthocyanin is often observed in plants subjected to abiotic stresses such as drought, high salinity, and extreme temperatures[8][9]. This suggests a direct role in enhancing plant tolerance to these adverse environmental conditions. The increased antioxidant capacity helps maintain cellular homeostasis and protects the photosynthetic machinery.
Pigmentation and Photoprotection
The accumulation of this compound in vacuoles of epidermal cells of leaves, flowers, and fruits results in their characteristic purple pigmentation. This pigmentation is not only important for attracting pollinators but also serves as a light screen, protecting the underlying photosynthetic tissues from photoinhibition and UV-B radiation damage.
Quantitative Data
The concentration of this compound and its acylated derivatives varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Purple-fleshed sweet potatoes are a particularly rich source.
| Plant Tissue | Genotype | Developmental Stage | Cyanidin 3-caffeoyl-sophoroside-glucoside (mg/kg) | Cyanidin 3-caffeoyl-feruloyl-sophoroside-glucoside (mg/kg) | Reference |
| Sweet Potato Leaves | '2019-11-2' | 8 weeks after planting | 17.64 | 41.51 | [3][10] |
| Sweet Potato Leaves | 'Purple-purple' | 12 weeks after planting | - | - | [3][10] |
| Sweet Potato Leaves | '08-21P' | 8 weeks after planting | - | - | [3][10] |
| Plant Tissue | Cultivar | Growth Stage | Predominant Acylated Cyanidin 3-sophoroside-5-glucosides | Total Anthocyanin Content | Reference |
| Sweet Potato Leaves | P40 | Slip and Vine Stages | Cyanidin 3-(6,6'-dicaffeoyl-sophoroside)-5-glucoside, Cyanidin 3-(6,6'-caffeoyl-p-hydroxybenzoyl sophoroside)-5-glucoside | Up to 60% of total anthocyanins |
Experimental Protocols
Extraction of this compound
Objective: To extract anthocyanins, including this compound, from plant tissues.
Materials:
-
Fresh or freeze-dried plant tissue
-
Extraction solvent: Methanol/formic acid (9:1, v/v) or acidified ethanol (B145695) (0.1% HCl)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Grind 1 g of fresh or 0.1 g of freeze-dried plant tissue to a fine powder in liquid nitrogen.
-
Add 10 mL of extraction solvent and homogenize for 1-2 minutes.
-
Incubate the mixture in the dark at 4°C for 24 hours.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at 35°C.
-
Redissolve the dried extract in a known volume of acidified water (pH 3.0) for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 5% formic acid in water
-
Solvent B: Acetonitrile
Protocol:
-
Filter the extracted sample through a 0.45 µm syringe filter.
-
Inject 20 µL of the sample into the HPLC system.
-
Use a gradient elution program: e.g., 5-30% B over 30 minutes, then a wash and re-equilibration step.
-
Set the PDA detector to scan from 200-600 nm, with a specific monitoring wavelength of 520 nm for anthocyanins.
-
Identify this compound based on retention time and UV-Vis spectrum compared to a purified standard.
-
Quantify the compound by creating a standard curve with a known concentration of a this compound standard.
Gene Expression Analysis by qRT-PCR
Objective: To analyze the expression levels of genes involved in the anthocyanin biosynthesis pathway.
Protocol:
-
RNA Extraction: Extract total RNA from plant tissues using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Primer Design: Design primers specific to the target genes (e.g., CHS, DFR, ANS, UF3GT, Ib3GGT, 5GT) and a reference gene (e.g., Actin or Ubiquitin).
-
qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.
Antioxidant Capacity Assays
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix 100 µL of the anthocyanin extract (at various concentrations) with 3.9 mL of the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the anthocyanin extract to 1 mL of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage inhibition of absorbance.
Signaling Pathways
While the direct signaling pathways initiated by this compound in plants are not yet fully elucidated, its accumulation is intricately linked to stress signaling pathways. Abiotic stress triggers a cascade of events involving phytohormones like abscisic acid (ABA), which in turn upregulate the transcription factors (MYB, bHLH, WD40) that control anthocyanin biosynthesis. Therefore, this compound can be considered a downstream component of plant stress response signaling.
Abiotic Stress Signaling Leading to Anthocyanin Production
Caption: Abiotic stress signaling pathway leading to anthocyanin accumulation.
Conclusion and Future Perspectives
This compound is a vital metabolite in plants, contributing to their aesthetic qualities, antioxidant defense systems, and resilience to environmental challenges. This guide has provided a comprehensive technical overview of its biosynthesis, physiological roles, and methods for its study. The detailed protocols and quantitative data serve as a valuable resource for researchers.
Future research should focus on elucidating the specific signaling pathways directly modulated by this compound, moving beyond its role as a downstream product of stress responses. Understanding its transport and subcellular localization will also be crucial. For drug development professionals, the potent antioxidant and potential health benefits of this compound warrant further investigation for its application in nutraceuticals and pharmaceuticals. The genetic engineering of crops to enhance the production of this compound could lead to the development of functional foods with improved nutritional value and stress tolerance.
References
- 1. research-groups.usask.ca [research-groups.usask.ca]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Harvesting Stages on Phytonutrients and Antioxidant Properties of Leaves of Five Purple-Fleshed Sweet Potato (Ipomoea batatas) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Molecular and biochemical characterization of the UDP-glucose: Anthocyanin 5-O-glucosyltransferase from Vitis amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
Methodological & Application
Application Note: Quantification of Cyanidin 3-sophoroside-5-glucoside using HPLC-DAD-MS
An HPLC-DAD-MS method provides a robust and sensitive platform for the accurate quantification of specific anthocyanins like Cyanidin (B77932) 3-sophoroside-5-glucoside in various matrices, including plant extracts and functional foods. This application note details a comprehensive protocol for the extraction, separation, identification, and quantification of this compound, tailored for researchers and scientists in natural product chemistry and drug development.
1. Introduction
Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin found in various plant sources, such as purple sweet potatoes.[1] Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables and are of significant interest due to their antioxidant properties and potential health benefits.[2][3] Accurate quantification of individual anthocyanins is crucial for quality control, standardization of extracts, and pharmacological studies.
This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of the target analyte from a complex matrix. A Diode Array Detector (DAD) provides initial quantification and spectral confirmation, while a Mass Spectrometer (MS) detector ensures positive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, offering high specificity and sensitivity. The most common approach for analyzing anthocyanins involves reverse-phase HPLC columns (like C18) with acidified mobile phases to maintain the stable flavylium (B80283) cation form of the analyte.[4]
2. Principle
The methodology is based on a multi-step process:
-
Extraction: Solid-liquid extraction is employed to isolate anthocyanins from the sample matrix using an acidified polar solvent, which is crucial for stabilizing the anthocyanin structure.[2][5]
-
Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution program, using acidified water and an organic solvent (acetonitrile), separates this compound from other components based on its polarity.[4][6]
-
Detection & Identification (DAD & MS): As the analyte elutes from the column, it passes through the DAD, which measures its absorbance at a specific wavelength (typically ~520 nm for anthocyanins).[4][7] Subsequently, the eluent enters the MS detector with an electrospray ionization (ESI) source operating in positive ion mode. The MS confirms the identity of the compound by detecting its parent molecular ion and characteristic fragment ions (MS/MS).[8]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the DAD chromatogram to a calibration curve generated from authentic standards.
3. Apparatus and Materials
-
Apparatus:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Diode Array Detector (DAD).
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight) with an ESI source.[8]
-
Analytical balance.
-
Centrifuge.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >95%).
-
Methanol (B129727) (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid). Store this solution at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition. These solutions are used to construct the calibration curve.
2. Sample Preparation (from Plant Material)
The following protocol is a general guideline for extracting anthocyanins from solid samples like freeze-dried plant powder.
-
Weighing: Accurately weigh approximately 1 g of the homogenized, powdered sample into a centrifuge tube.
-
Extraction: Add 10 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1 v/v/v).[9]
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature, protected from light.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the remaining pellet two more times to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants from all three extractions. Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]
3. HPLC-DAD-MS Method Parameters
-
HPLC System:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 4 µm particle size).[11]
-
Mobile Phase A: 95% Water / 5% Acetonitrile / 0.1% Formic Acid.
-
Mobile Phase B: 100% Acetonitrile / 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 25 35.0 40 37.0 95 40.0 95 42.0 5 | 50.0 | 5 |
-
-
DAD Detector:
-
MS Detector (ESI-QTOF):
-
Ionization Mode: ESI Positive.[8]
-
Capillary Voltage: 4000 V.
-
Drying Gas (N₂) Temperature: 325°C.[8]
-
Drying Gas Flow: 8 L/min.[8]
-
Nebulizer Pressure: 20 psig.[8]
-
Scan Range (m/z): 100-1000.
-
Fragmentation Voltage: 175 V.[8]
-
Expected Ion [M+H]⁺: The molecular formula for this compound is C₂₇H₃₀O₁₆.[12] The expected monoisotopic mass is approximately 610.1534 Da, so the protonated molecule [M+H]⁺ will be observed at m/z 611.1612.
-
Data Analysis and Results
1. Identification
-
The target peak is identified by comparing its retention time with that of the pure standard.
-
Confirmation is achieved by extracting the ion chromatogram for the expected m/z of 611.16 [M+H]⁺.
-
Further structural confirmation can be obtained via MS/MS fragmentation, where the primary fragment should correspond to the cyanidin aglycone (m/z 287.05) after the neutral loss of the sophoroside and glucoside moieties.[13][14]
2. Quantification
-
Integrate the peak area of this compound in the DAD chromatogram at 520 nm for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Calculate the concentration of the analyte in the sample using the linear regression equation (y = mx + c) derived from the calibration curve.
3. Method Performance Characteristics
The following table summarizes the expected performance characteristics of a validated HPLC method for anthocyanin quantification, based on published data for similar compounds like cyanidin-3-glucoside.[4][6][15]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response over the defined range.[6] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected by the instrument.[4] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |
| Precision (RSD%) | < 5% | Relative Standard Deviation for repeated measurements, indicating the method's reproducibility.[6] |
| Accuracy (Recovery %) | 95 - 105% | The percentage of the true amount of analyte recovered from a spiked sample, indicating the method's trueness.[6] |
This HPLC-DAD-MS method offers a selective, sensitive, and reliable protocol for the quantification of this compound. The combination of chromatographic separation with dual detection (DAD and MS) ensures accurate identification and quantification, making it a valuable tool for quality control in the food and pharmaceutical industries, as well as for advanced phytochemical research.
References
- 1. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Total Phenolic, Anthocyanins HPLC-DAD-MS Determination and Antioxidant Capacity in Black Grape Skins and Blackberries: A Comparative Study [mdpi.com]
- 9. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. research-groups.usask.ca [research-groups.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Cyanidin 3-Sophoroside-5-Glucoside from Sweet Potatoes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Cyanidin (B77932) 3-sophoroside-5-glucoside, a primary anthocyanin found in purple-fleshed sweet potatoes (Ipomoea batatas L.). This document is intended to guide researchers in obtaining this bioactive compound for further studies in pharmacology, food science, and drug development.
Introduction
Purple-fleshed sweet potatoes are a rich source of various anthocyanins, with Cyanidin 3-sophoroside-5-glucoside being a significant component known for its antioxidant properties.[1] The complex profile of anthocyanins in sweet potatoes, which includes non-acylated, mono-acylated, and di-acylated glucosides of cyanidin and peonidin, necessitates specific extraction and purification strategies to isolate individual compounds.[2][3] This protocol outlines an effective methodology for the selective extraction and purification of this compound.
Experimental Overview
The overall workflow for the extraction and purification of this compound from purple sweet potatoes involves several key stages: sample preparation, extraction, purification, and analysis. An overview of this process is depicted in the workflow diagram below.
Caption: Experimental workflow for the extraction and purification of this compound.
Quantitative Data Summary
The efficiency of anthocyanin extraction from sweet potatoes is influenced by various parameters. The following tables summarize quantitative data from different extraction methodologies.
Table 1: Comparison of Different Extraction Methods for Total Anthocyanin Content (TAC)
| Extraction Method | Solvent | Temperature (°C) | Time | TAC Yield (mg/g DW) | Reference |
| Maceration | 70% Ethanol (B145695) | 40 | 4 h | 1.36 | [4] |
| Ultrasound-Assisted (Bath) | 70% Ethanol | Not specified | Not specified | 0.393 | [4] |
| Sonotrode Ultrasound-Assisted | 60% Ethanol | Not specified | 6 min | 2.66 | [4] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Not specified | 687.58 ppm | [5] |
| Accelerated Solvent Extraction (ASE) | Acidified Methanol | 100 | 3 x 5 min cycles | Not specified | [6][7] |
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimal Value |
| Ethanol Concentration | 60-78% |
| Liquid-to-Solid Ratio | 30:1 (mL/g) |
| Extraction Time | 6-30 min |
| Ultrasound Temperature | 48-50°C |
Detailed Experimental Protocols
Materials and Reagents
-
Plant Material: Fresh purple-fleshed sweet potatoes.
-
Solvents: Ethanol (96%, analytical grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade).
-
Purification Media: Macroporous adsorption resin (e.g., Amberlite XAD-7).
-
Standards: this compound (if available for analytical comparison).
Protocol 1: Ultrasound-Assisted Solvent Extraction
This protocol is optimized for high-yield extraction of total anthocyanins, including this compound, from sweet potato peel or flesh.
1. Sample Preparation: a. Thoroughly wash and peel the fresh purple sweet potatoes. b. Slice the peeled sweet potatoes into thin pieces and freeze-dry them. c. Grind the freeze-dried slices into a fine powder (particle size < 0.4 mm) and store at -20°C until use.[8]
2. Extraction: a. Weigh 10 g of the sweet potato powder and place it in a 500 mL beaker. b. Add 300 mL of 60% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 30:1.[4] c. Place the beaker in an ultrasonic bath or use a sonotrode. d. Perform ultrasound-assisted extraction for 6 minutes at a controlled temperature of approximately 40-50°C.[4][8] e. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to separate the supernatant. f. Collect the supernatant containing the anthocyanin extract.
3. Concentration: a. Concentrate the supernatant using a rotary evaporator at 40-45°C under reduced pressure to remove the ethanol. b. The resulting aqueous extract can be directly used for purification or freeze-dried for storage.
Protocol 2: Purification by Macroporous Resin Chromatography
This protocol describes the purification of the crude extract to enrich the anthocyanin fraction.
1. Resin Preparation: a. Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
2. Column Chromatography: a. Pack a glass column with the pre-treated macroporous resin. b. Equilibrate the column by passing deionized water through it. c. Load the concentrated anthocyanin extract onto the column at a slow flow rate (e.g., 1.5 mL/min).[8] d. Wash the column with deionized water to remove sugars, organic acids, and other polar impurities.[8] e. Elute the adsorbed anthocyanins with 60-70% aqueous ethanol.[8] f. Collect the colored eluate.
3. Final Concentration: a. Concentrate the collected eluate using a rotary evaporator at 45°C to remove the ethanol.[8] b. Freeze-dry the concentrated anthocyanin-rich fraction to obtain a powder.
Protocol 3: Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is an effective technique for the preparative isolation of individual anthocyanins from the enriched fraction.[2][3]
1. Solvent System Selection: a. A suitable two-phase solvent system is crucial for successful separation. A common system for anthocyanins is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). The optimal ratio should be determined experimentally.
2. HSCCC Operation: a. Dissolve the freeze-dried anthocyanin-rich powder in the lower phase of the selected solvent system. b. Fill the HSCCC column with the stationary phase (upper or lower phase depending on the compound's partition coefficient). c. Inject the sample solution into the column. d. Elute with the mobile phase at a specific flow rate while the column is rotating at a high speed (e.g., 800-1000 rpm). e. Monitor the effluent using a UV-Vis detector at 520 nm. f. Collect fractions corresponding to the peaks of interest.
3. Analysis and Final Product Preparation: a. Analyze the collected fractions using HPLC-DAD/MS to confirm the purity and identity of this compound.[2][9] b. Pool the pure fractions, concentrate them under reduced pressure, and lyophilize to obtain the purified compound.
Signaling Pathways and Logical Relationships
The extraction process can be visualized as a logical flow of steps, each with a specific purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparative isolation of anthocyanins from Japanese purple sweet potato (Ipomoea batatas L.) varieties by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Cyanidin 3-sophoroside-5-glucoside
Introduction
Cyanidin (B77932) 3-sophoroside-5-glucoside is a significant anthocyanin found in various natural sources, including purple sweet potato (Ipomoea batatas)[1]. As a member of the anthocyanin family, it exhibits potent antioxidant properties and is of great interest to researchers in the fields of food science, nutrition, and drug development. The isolation and purification of this compound are essential for detailed bioactivity studies, use as an analytical standard, and development of functional food ingredients or nutraceuticals. Solid-phase extraction (SPE) is a widely adopted technique for the efficient purification and concentration of anthocyanins from complex sample matrices[2][3]. This document provides a detailed protocol for the solid-phase extraction of Cyanidin 3-sophoroside-5-glucoside, intended for researchers, scientists, and professionals in drug development.
Principle of Solid-Phase Extraction for Anthocyanin Purification
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For anthocyanin purification, a common approach is to use a reversed-phase sorbent, such as C18. The general workflow involves the following stages:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: The sorbent is then washed with an aqueous solution, often acidified, to prepare it for sample loading.
-
Sample Loading: The crude extract, dissolved in a suitable solvent, is passed through the cartridge. Anthocyanins and other non-polar compounds are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar impurities such as sugars and organic acids.
-
Elution: The target anthocyanins are eluted from the sorbent using a stronger organic solvent, typically acidified methanol (B129727) or ethanol.
The diagram below illustrates the general workflow of solid-phase extraction for anthocyanin purification.
Experimental Protocols
The following protocol is a comprehensive guide for the purification of this compound using C18 solid-phase extraction cartridges. This protocol is adapted from established methods for anthocyanin purification from natural sources.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Deionized water
-
Crude extract containing this compound
-
SPE vacuum manifold (optional)
-
Collection tubes
-
Rotary evaporator or nitrogen evaporator
Protocol: C18 Solid-Phase Extraction
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge. This step activates the stationary phase.
-
-
Cartridge Equilibration:
-
Pass 5 mL of acidified deionized water (e.g., 0.1% formic acid in water) through the cartridge. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Preparation and Loading:
-
Ensure the crude plant extract is in an acidified aqueous solution. If the extract contains a high concentration of organic solvent, it should be diluted with acidified water to ensure proper retention of the anthocyanins on the C18 sorbent.
-
Load the prepared sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of acidified deionized water (0.1% formic acid) to remove highly polar impurities such as sugars, organic acids, and salts.
-
-
Elution:
-
Elute the retained anthocyanins, including this compound, with 5 mL of acidified methanol (e.g., 0.1% formic acid in methanol). Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
The collected eluate can be concentrated or taken to dryness using a rotary evaporator or a stream of nitrogen.
-
The purified anthocyanin powder can then be reconstituted in a suitable solvent for further analysis or storage.
-
The logical relationship between the different steps of the SPE protocol is depicted in the following diagram.
Data Presentation
The efficiency of the solid-phase extraction process is typically evaluated based on the recovery and purity of the target compound. The following table summarizes quantitative data from studies on the purification of cyanidin glycosides using various solid-phase extraction methods. While data specifically for this compound is limited, the provided values for structurally similar compounds offer a valuable reference.
| Anthocyanin | Purification Method | Purity (%) | Recovery (%) | Source Material | Reference |
| Cyanidin-3-sophoroside | AB-8 Resin + Sephadex LH-20 | 94.76 | 98.84 (after AB-8) | Red Raspberry | [4] |
| Cyanidin-3-glucoside | AB-8 Resin + Sephadex LH-20 | 95.52 | 98.84 (after AB-8) | Red Raspberry | [4] |
| Cyanidin-3-glucoside | SPE (Agilent Bond Elut Plexa) | - | 60.8 - 121.1 | Human Plasma | [3] |
| Cyanidin-3-rutinoside | SPE (Agilent Bond Elut Plexa) | - | 60.8 - 121.1 | Human Plasma | [3] |
| Cyanidin-3-O-glucoside | SPE | 68.36 (relative to LLE) | - | Rat Plasma | [5] |
| Anthocyanin Mixture | C18 SPE | >99 (for 8 of 12 sources) | High | Various Fruits & Vegetables | [2] |
Conclusion
Solid-phase extraction is a robust and effective method for the purification of this compound from crude plant extracts. The protocol outlined in these application notes provides a solid foundation for researchers to obtain a highly purified fraction of the target anthocyanin. The choice of SPE sorbent and the optimization of washing and elution solvents are critical for achieving high purity and recovery. The data presented, although not exclusively for the target compound, demonstrates the high efficiency of SPE in purifying related cyanidin glycosides. This purified compound can then be utilized for a wide range of applications in research and development.
References
Application Notes and Protocols for Evaluating the Bioactivity of Cyanidin 3-sophoroside-5-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside-5-glucoside is a prominent anthocyanin found in sources such as purple-fleshed sweet potatoes, contributing significantly to their antioxidant properties.[1] Anthocyanins, a class of flavonoids, are widely recognized for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3][4] These application notes provide detailed protocols for cell culture-based assays to evaluate the cytotoxic, antioxidant, and anti-inflammatory bioactivities of this compound, offering a framework for its investigation as a potential therapeutic agent.
Assessment of Cytotoxicity and Cell Viability
A fundamental primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This helps establish a non-toxic concentration range for subsequent bioactivity assays and identifies potential anti-proliferative effects. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with the number of viable cells.[5][6]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.1%). Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include untreated cells as a negative control and a solvent control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.22 ± 0.07 | 97.6 |
| 25 | 1.15 ± 0.09 | 92.0 |
| 50 | 1.05 ± 0.06 | 84.0 |
| 100 | 0.88 ± 0.05 | 70.4 |
| 200 | 0.63 ± 0.04 | 50.4 |
Evaluation of Antioxidant Activity
The antioxidant capacity of this compound can be assessed by its ability to scavenge intracellular reactive oxygen species (ROS). The DCFH-DA assay is a common method for this purpose.
DCFH-DA Assay for Intracellular ROS
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8] The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and allow them to attach overnight.[9] Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to the cell culture medium and incubate for a defined time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm DMEM or PBS.[9][10] Add 500 µL (for 24-well plate) of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[10]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[9][10]
-
Fluorescence Measurement: Add 500 µL of PBS to each well.[9][10] Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8] Alternatively, visualize ROS localization using a fluorescence microscope.[10]
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the cells treated only with the ROS-inducing agent.
Data Presentation:
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Reduction (%) |
| Control (no H₂O₂) | - | 150 ± 12 | - |
| H₂O₂ alone | 100 | 1200 ± 85 | 0 |
| C3S5G + H₂O₂ | 10 | 950 ± 60 | 20.8 |
| C3S5G + H₂O₂ | 25 | 720 ± 55 | 40.0 |
| C3S5G + H₂O₂ | 50 | 480 ± 40 | 60.0 |
| C3S5G + H₂O₂ | 100 | 300 ± 25 | 75.0 |
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by measuring its effect on inflammatory mediators like nitric oxide (NO) and key signaling pathways such as NF-κB.
Griess Assay for Nitric Oxide (NO) Production
Principle: The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[11] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540 nm.[12]
Protocol:
-
Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) and incubate for 24 hours.
-
Sample Collection: Collect 50-150 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]
-
Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature in the dark.[12] Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | NO Inhibition (%) |
| Control (no LPS) | - | 1.5 ± 0.2 | - |
| LPS alone | 1 µg/mL | 25.8 ± 1.5 | 0 |
| C3S5G + LPS | 10 | 20.1 ± 1.1 | 22.1 |
| C3S5G + LPS | 25 | 14.5 ± 0.9 | 43.8 |
| C3S5G + LPS | 50 | 8.2 ± 0.6 | 68.2 |
| C3S5G + LPS | 100 | 4.1 ± 0.4 | 84.1 |
ELISA for NF-κB Activation
Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Its activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of activated NF-κB (e.g., the p65 subunit) in nuclear extracts.[13]
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). After treatment, harvest the cells and prepare nuclear extracts using a commercially available kit or standard biochemical procedures.
-
ELISA Procedure: Follow the protocol provided with the NF-κB p65 ELISA kit.[14][15][16][17] This typically involves:
-
Adding the nuclear extracts to wells pre-coated with an antibody specific for the NF-κB p65 subunit.
-
Incubating to allow binding.
-
Washing away unbound proteins.
-
Adding a detection antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Washing again.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[14][15]
-
-
Data Analysis: Quantify the amount of activated NF-κB p65 by comparing the absorbance to a standard curve.
Data Presentation:
| Treatment | Concentration (µM) | NF-κB p65 Activity (ng/mL) (Mean ± SD) | NF-κB Inhibition (%) |
| Control (no LPS) | - | 0.5 ± 0.05 | - |
| LPS alone | 1 µg/mL | 5.2 ± 0.4 | 0 |
| C3S5G + LPS | 10 | 4.1 ± 0.3 | 21.2 |
| C3S5G + LPS | 25 | 2.9 ± 0.2 | 44.2 |
| C3S5G + LPS | 50 | 1.6 ± 0.15 | 69.2 |
| C3S5G + LPS | 100 | 0.8 ± 0.07 | 84.6 |
Visualizing Workflows and Pathways
Caption: General workflow for in vitro bioactivity assays.
Caption: ROS scavenging by this compound.
Caption: Putative inhibition of the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of In Vitro Biological Activities of Anthocyanins-Rich Plant Species Based on Plinia cauliflora Study Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. raybiotech.com [raybiotech.com]
- 14. NFkB ELISA kit [antibodies-online.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. assaygenie.com [assaygenie.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Studies of Cyanidin 3-Sophoroside-5-Glucoside and Related Anthocyanins
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of Cyanidin (B77932) 3-sophoroside-5-glucoside. Due to the limited availability of in vivo data for this specific anthocyanin, this guide also incorporates data from studies on closely related compounds and extracts rich in Cyanidin 3-sophoroside-5-glucoside, primarily from purple sweet potato. These notes are intended to serve as a comprehensive resource for designing and executing preclinical studies to evaluate the therapeutic potential of this class of compounds.
Animal Models
The selection of an appropriate animal model is critical for investigating the in vivo effects of this compound. Based on available literature for related anthocyanins, the following models are recommended for specific research applications.
Models for Metabolic Disorders
-
High-Fat Diet (HFD)-Induced Obesity and Hyperglycemia Model: This is a widely used model to study the effects of compounds on obesity, insulin (B600854) resistance, and type 2 diabetes. C57BL/6J mice are a suitable strain for this model as they are prone to developing metabolic syndrome when fed a high-fat diet.
-
High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Model: This model more closely mimics the pathophysiology of type 2 diabetes by inducing insulin resistance with a high-fat diet followed by partial beta-cell destruction with a low dose of streptozotocin.
Models for Inflammatory Conditions
-
Collagen-Induced Arthritis (CIA) Rat Model: This model is considered the gold standard for preclinical studies of rheumatoid arthritis. It is induced by immunization with type II collagen and is characterized by chronic inflammation and joint destruction.
-
Lipopolysaccharide (LPS)-Induced Acute Inflammation Model: Intraperitoneal or intravenous injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response, making it a suitable model for studying the acute anti-inflammatory effects of compounds.
Data Presentation
Table 1: In Vivo Hypoglycemic Effects of a Structurally Related Anthocyanin
| Compound | Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside | 6-week-old male C57BL/6J mice | 60% high-fat diet for 14 weeks | 80 mg/kg (oral administration) | Single dose, evaluated at 0, 1, 2, and 4 hours | Significantly reduced fasting blood glucose levels. Inhibited hepatic glucose secretion in vitro. | [1] |
Table 2: In Vivo Effects of Purple Sweet Potato Anthocyanin Extract (PSPAE) Containing this compound
| Extract | Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| Purple Sweet Potato Anthocyanin Extract (PSPAE) | Collagen-Induced Arthritis (CIA) rats | Rheumatoid Arthritis | 10, 20, 40 mg/kg | 14 days | Significantly reduced joint swelling and structural damage. Altered gut microbiota, increasing beneficial bacteria. Reduced serum levels of TNF-α, IL-1β, and rheumatoid factor (RF). | [2] |
| Purple Sweet Potato Anthocyanin Extract (PSPAE) | High-fat/cholesterol diet (HCD) induced obese mice | Obesity and Oxidative Stress | Low, middle, and high doses | 12 weeks | High dose decreased body weight by 24.7%, serum total cholesterol by 48.3%, and serum triglyceride by 42.4%. Increased serum activities of antioxidant enzymes (glutathione peroxidase, superoxide (B77818) dismutase, catalase). Depressed TLR-4 and NF-κB gene expression. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Hypoglycemic Effects in HFD-Induced Hyperglycemic Mice
Objective: To assess the ability of a test compound to lower blood glucose levels in a diet-induced model of hyperglycemia.
Animal Model: Male C57BL/6J mice, 6 weeks old.
Procedure:
-
Induction of Hyperglycemia:
-
Feed mice a 60% high-fat diet for 14 weeks to induce hyperglycemia and insulin resistance.
-
Monitor body weight and fasting blood glucose levels weekly.
-
-
Compound Administration:
-
Following the induction period, fast the mice overnight (8-12 hours).
-
Administer the test compound (e.g., Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside at 80 mg/kg) or vehicle control (e.g., distilled water) via oral gavage.
-
Include a positive control group treated with metformin (B114582) (80 mg/kg).
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 0 (baseline, before administration), 1, 2, and 4 hours post-administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the control groups.
-
Protocol 2: Evaluation of Anti-inflammatory Effects in a CIA Rat Model
Objective: To determine the therapeutic efficacy of a test compound in a preclinical model of rheumatoid arthritis.
Animal Model: Wistar or Sprague-Dawley rats.
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.
-
On day 0, administer an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
Monitor rats for the development of arthritis, which typically appears around day 11-14, characterized by erythema and swelling of the joints.
-
-
Compound Administration:
-
Once arthritis is established, divide the rats into treatment groups:
-
Vehicle control
-
Test compound at various doses (e.g., 10, 20, 40 mg/kg of PSPA)
-
Positive control (e.g., methotrexate)
-
-
Administer the treatments daily via oral gavage for a specified period (e.g., 14 days).
-
-
Assessment of Arthritis Severity:
-
Visually score the severity of arthritis in each paw daily or every other day based on a standardized scoring system (e.g., 0-4 scale for inflammation, swelling, and erythema).
-
Measure paw volume using a plethysmometer.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, collect blood samples to measure serum levels of inflammatory cytokines (TNF-α, IL-1β) and rheumatoid factor (RF) by ELISA.
-
Euthanize the animals and collect joint tissues for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Mandatory Visualizations
Caption: Workflow for evaluating hypoglycemic effects.
Caption: Postulated anti-inflammatory mechanism.
Disclaimer: The signaling pathway diagram is a generalized representation based on the known anti-inflammatory mechanisms of anthocyanin-rich extracts and related cyanidin glycosides. The precise molecular targets of this compound require further investigation.
References
- 1. In vitro and in vivo hypoglycemic effects of cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, an anthocyanin isolated from purple-fleshed sweet potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of anthocyanins from purple sweet potato: evaluation of anti-inflammatory effects in a rheumatoid arthritis animal model, mechanistic studies on inflammatory cells, and development of exosome-based delivery for enhanced targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purple sweet potato anthocyanin extract regulates redox state related to gut microbiota homeostasis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Cyanidin 3-sophoroside-5-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant capacity of Cyanidin 3-sophoroside-5-glucoside using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).
Application Notes
This compound is a prominent anthocyanin found in various pigmented plants, notably in purple-fleshed sweet potatoes, and is recognized for its contribution to their antioxidant properties.[1][2] The evaluation of its antioxidant capacity is crucial for understanding its potential therapeutic applications. It is important to note that while extensive data exists for extracts rich in this compound, quantitative antioxidant capacity data for the pure, isolated compound is limited in publicly available literature. The data presented herein is primarily from studies on extracts where this compound is a major component.
The antioxidant activity of anthocyanins like this compound is influenced by their molecular structure. For instance, acylation with cinnamic acids has been shown to increase antioxidant activity, while glycosylation at the 5-position may lead to a reduction in activity.[3]
Quantitative Antioxidant Capacity Data
The following tables summarize the reported antioxidant capacity of extracts rich in this compound. It is essential to interpret this data with the understanding that it reflects the activity of a complex mixture and not solely that of the purified compound.
Table 1: DPPH Radical Scavenging Activity
| Sample | IC50 Value (µg/mL) | Reference Compound |
| Anthocyanin Extract from Purple Sweet Potato | 6.94 | L-Ascorbic Acid |
| Anthocyanin Extract from Purple Sweet Potato (Ultrasound-Assisted Enzymatic Extraction) | 0.089 | Vitamin C |
IC50: The concentration of the sample required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity
| Sample | Trolox Equivalents (µmol TE/g) | Reference Compound |
| Data for specific extracts rich in this compound is not readily available. However, extracts of plants containing this compound have demonstrated potent ABTS radical scavenging activity. | Not Available | Trolox |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Sample | ORAC Value (µmol TE/g) | Reference Compound |
| Data for specific extracts rich in this compound is not readily available. However, purified anthocyanin extracts have shown high ORAC values, suggesting a synergistic effect of the anthocyanin mixture.[3] | Not Available | Trolox |
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and ORAC assays are provided below. These protocols are based on established methods and can be adapted for the analysis of this compound.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[4]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol, ethanol, or a buffer) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well.[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage inhibition against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[6][7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: Prepare a series of dilutions of the this compound sample.
-
Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE), determined from a standard curve of Trolox.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. High resolution LC-MS characterization of phenolic compounds and the evaluation of antioxidant properties of a tropical purple radish genotype - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cyanidin-3-sophoroside-5-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3-sophoroside-5-glucoside is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Anthocyanins, including the closely related and extensively studied cyanidin-3-O-glucoside (C3G), have garnered significant interest for their potential health benefits, particularly their antioxidant and anti-inflammatory properties.[1][2][3][4][5] These compounds are being investigated for their therapeutic potential in a variety of chronic inflammatory diseases.[6][7] This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of cyanidin-3-sophoroside-5-glucoside.
Disclaimer: Due to limited direct experimental data on cyanidin-3-sophoroside-5-glucoside, the following protocols and data are largely based on studies of the structurally similar and well-researched compound, cyanidin-3-O-glucoside (C3G). The methodologies presented are standard and widely applicable for the in vitro evaluation of anti-inflammatory agents.
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5][8] The underlying mechanisms frequently involve the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][9]
Data Presentation: In Vitro Anti-inflammatory Activity of Cyanidin-3-O-glucoside (C3G)
The following tables summarize the inhibitory effects of C3G on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and endothelial cell lines. This data serves as a reference for the expected anti-inflammatory profile of cyanidin-3-sophoroside-5-glucoside.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by C3G
| Cell Line | Stimulant | C3G Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| THP-1 Macrophages | LPS (1 µg/mL) | 1 µM | Dose-dependent inhibition observed | Dose-dependent inhibition observed | [10][11] |
| 10 µM | [10][11] | ||||
| 50 µM | [10][11] | ||||
| 100 µM | Significant inhibition | Significant inhibition | [10][11] | ||
| RAW 264.7 Macrophages | LPS | Not specified | Downregulation of iNOS | Downregulation of COX-2 | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by C3G
| Cell Line | Stimulant | C3G Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| THP-1 Macrophages | LPS (1 µg/mL) | Not specified | Significant reduction | Significant reduction | Significant reduction | [5][12] |
| HUVECs | LPS | Not specified | Significant inhibition | Significant inhibition | Significant inhibition | [3] |
| Caco-2 Cells | TNF-α | 20-40 µM | - | IL-6 expression prevented | - | [13][14] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to determine the anti-inflammatory activity of cyanidin-3-sophoroside-5-glucoside.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cyanidin-3-sophoroside-5-glucoside (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 at 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Pre-treat the cells with various concentrations of cyanidin-3-sophoroside-5-glucoside for 1-2 hours. Include a vehicle control (e.g., DMSO or media).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of the Griess reagent to each 50 µL supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production
This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in cell culture supernatants.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium
-
Cyanidin-3-sophoroside-5-glucoside
-
LPS
-
PGE2 ELISA Kit (commercial kits are widely available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, pre-treat, and stimulate the macrophages.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate or transfer the supernatant to microcentrifuge tubes and centrifuge to pellet any cells.
-
ELISA Assay:
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[15][16][17][18][19] This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on the standard curve and determine the percentage of inhibition.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol uses ELISA to measure the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium
-
Cyanidin-3-sophoroside-5-glucoside
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour stimulation period.
-
ELISA Assay:
-
Perform the ELISAs for TNF-α, IL-6, and IL-1β according to the specific instructions provided with each kit.[20][21][22][23] The general principle is a sandwich ELISA:
-
Wells are pre-coated with a capture antibody for the specific cytokine.
-
Samples and standards are added and incubated.
-
A detection antibody, often biotinylated, is added.
-
A streptavidin-HRP conjugate is added.
-
A substrate is added to produce a colorimetric signal.
-
-
-
Data Analysis: The absorbance is directly proportional to the amount of cytokine present. Calculate the cytokine concentrations from their respective standard curves and determine the percentage of inhibition.
Protocol 4: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)
This protocol is for assessing the protein expression levels of key inflammatory enzymes and signaling molecules.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1, but in larger format plates (e.g., 6-well plates) to obtain sufficient protein.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations [mdpi.com]
- 3. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways [mdpi.com]
- 10. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation [ricerca.lum.it]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. abcam.cn [abcam.cn]
- 18. arborassays.com [arborassays.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bioavailability and Metabolism of Cyanidin 3-sophoroside-5-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin (B77932) 3-sophoroside-5-glucoside is a complex anthocyanin found in various pigmented plants, such as the purple-fleshed sweet potato.[1] Like other anthocyanins, its potential health benefits are contingent on its bioavailability and metabolic fate within the body. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its bioactivity.
Direct experimental data on the bioavailability and metabolism of Cyanidin 3-sophoroside-5-glucoside are limited. Therefore, the following protocols and data are largely based on established methodologies for the closely related and extensively studied anthocyanin, cyanidin-3-glucoside (C3G). The presence of a more complex sugar moiety (sophoroside and glucoside) in this compound may influence its absorption and metabolism compared to C3G. It is hypothesized that the initial hydrolysis of the glycosidic bonds is a critical step in its metabolic pathway.
Data Presentation
The following tables summarize the pharmacokinetic parameters of cyanidin-3-glucoside (C3G) in human and animal studies. This data provides a reference for expected values when studying this compound, although variations are anticipated due to structural differences.
Table 1: Pharmacokinetic Parameters of Cyanidin-3-Glucoside and its Metabolites in Humans Following Oral Administration [2][3][4]
| Compound | Cmax (µmol/L) | Tmax (h) | Half-life (h) | Relative Bioavailability (%) |
| Cyanidin-3-glucoside (¹³C-labeled) | 5.97 ± 2.14 (total ¹³C-metabolites) | 10.25 ± 4.14 | 12.44 ± 4.22 to 51.62 ± 22.55 | 12.38 ± 1.38 |
| Protocatechuic acid (from C3G) | ~8-fold higher than C3G | - | - | - |
Data from a ¹³C-tracer study in humans who consumed 500 mg of isotopically labeled C3G.[2][3][4] Cmax for total ¹³C-labeled metabolites in serum. The relative bioavailability was calculated from urinary and breath excretion.[2][3][4]
Table 2: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Rats Following Oral Administration [5][6][7]
| Compound | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) |
| Cyanidin-3-glucoside | 300 mg/kg | ~200 | 30 | ~400 | 0.5 - 1.5 |
| Metabolite M3 (Peonidin 3-glucoside) | 100 mg/kg | 21 nM (plasma) | 30 | - | - |
| Metabolite M4 (Methylated Cyanidin Glucuronide) | 100 mg/kg | 20 nM (plasma) | 120 | - | - |
Data compiled from various pharmacokinetic studies in rats. Bioavailability is estimated based on plasma concentrations and urinary excretion.[6][7] Metabolite concentrations were measured after a 100 mg/kg oral dose of C3G.[5]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical animal study to determine the pharmacokinetic profile of this compound.
1. Animal Model:
-
Male Wistar rats (200-250 g) are commonly used.[8]
-
Animals should be housed in controlled conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) and provided with standard chow and water ad libitum.
-
Fasting overnight before dosing is recommended to minimize food interaction with absorption.
2. Compound Administration:
-
Administer this compound (e.g., as a purified extract) orally via gavage.
-
The dose will depend on the study's objectives but can be guided by previous studies on related compounds (e.g., 100-300 mg/kg body weight for C3G).[6][7]
-
A vehicle control group (e.g., water or a mild solvent) should be included.
3. Sample Collection:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.[8]
-
Centrifuge the blood at 4000 rpm for 10 min at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For excretion studies, house rats in metabolic cages to collect urine and feces over 24 or 48 hours.
4. Sample Preparation for Analysis:
-
Plasma: Use protein precipitation. To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 min. The supernatant can be directly injected into the LC-MS/MS system.[9][10]
-
Urine: Use a "dilute-and-shoot" approach. Dilute urine samples with a suitable solvent (e.g., 1:1 with mobile phase A) and centrifuge to remove particulates before injection.[9][10]
-
Tissues (optional): Homogenize tissue samples in an appropriate buffer, followed by solid-phase extraction (SPE) to purify the analytes.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cells
This protocol assesses the potential for intestinal absorption of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[11]
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range (typically >200 Ω·cm²).[11]
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound dissolved in HBSS) to the apical (A) side of the Transwell insert.
-
Collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, also perform the experiment in the B to A direction.
-
Analyze the concentration of the compound in the collected samples using HPLC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests the involvement of active efflux transporters.[12][13]
Protocol 3: Analytical Method using HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its potential metabolites.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[9][10][14]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm) is suitable.[9][10]
-
Mobile Phase: A gradient elution using:
-
Gradient Program: A typical gradient might be: 5% B to 21% B over 20 minutes, then to 40% B over the next 15 minutes.[9][10]
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode is generally used for anthocyanins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: These need to be optimized for this compound and its expected metabolites. For the parent compound, the precursor ion would be m/z 773.[15] The product ions would correspond to the cyanidin aglycone (m/z 287) and other fragments resulting from the loss of the sugar moieties.[15]
4. Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Use a suitable internal standard (e.g., another anthocyanin not present in the sample) to correct for variations in sample preparation and instrument response.
Mandatory Visualization
Caption: Experimental workflow for assessing the bioavailability and metabolism of this compound.
Caption: Predicted metabolic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. Metabolic pathway of cyanidin 3-O-beta-D-glucopyranoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-groups.usask.ca [research-groups.usask.ca]
- 11. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review [mdpi.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. evotec.com [evotec.com]
- 14. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C33H41O21+ | CID 87984599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanidin 3-sophoroside-5-glucoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside-5-glucoside is a prominent anthocyanin found in various natural sources, most notably in purple-fleshed sweet potatoes (Ipomoea batatas) and red raspberries.[1] As a water-soluble pigment, it is responsible for the vibrant red, purple, and blue hues observed in these plants. Beyond its coloring properties, this compound has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory activities. These characteristics make it a promising candidate for use as a natural food colorant, offering a "clean-label" alternative to synthetic dyes.
This document provides detailed application notes and experimental protocols for the extraction, purification, stability analysis, and potential applications of Cyanidin 3-sophoroside-5-glucoside as a natural food colorant.
Physicochemical Properties and Natural Sources
This compound belongs to the flavonoid family of polyphenolic compounds. Its structure consists of a cyanidin aglycone backbone glycosidically linked to a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 5-position. The presence of multiple hydroxyl and glycosyl groups renders the molecule highly soluble in polar solvents.
Primary Natural Sources:
-
Purple-fleshed sweet potato (Ipomoea batatas)
-
Red raspberry (Rubus idaeus)
-
Black rice (Oryza sativa L.)
-
Certain varieties of radish (Raphanus sativus)[2]
Experimental Protocols
Extraction of this compound from Purple Sweet Potato
This protocol details a common method for extracting anthocyanins from purple sweet potato, a rich source of this compound.
Materials and Reagents:
-
Fresh or freeze-dried purple sweet potato
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric acid (HCl) or Formic acid (FA)
-
Distilled water
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Protocol:
-
Sample Preparation:
-
Wash fresh purple sweet potatoes thoroughly and peel them.
-
Cut the flesh into small pieces and homogenize in a blender.
-
Alternatively, use freeze-dried and powdered purple sweet potato for higher efficiency.
-
-
Solvent Preparation:
-
Prepare an acidified ethanol solution. A common solvent is 85:15 (v/v) ethanol: 1.0 N HCl. Another option is 70% ethanol acidified with 1% formic acid. Acidification helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
-
Extraction:
-
Mix the purple sweet potato homogenate or powder with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Macerate the mixture for 12-24 hours at 4°C in the dark to prevent degradation.
-
For a faster extraction, microwave-assisted extraction (MAE) can be employed. For example, after a brief pre-soak, extract in a microwave oven at a low power setting (e.g., 80 W) for a short duration (e.g., 300 seconds).[3]
-
-
Separation and Concentration:
-
Centrifuge the mixture at 4000 rpm for 15-20 minutes at 4°C to pellet the solid material.
-
Decant and collect the supernatant.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
-
Storage:
-
Store the concentrated aqueous extract at -20°C in the dark.
-
Workflow for Extraction:
References
Formulation of Cyanidin 3-sophoroside-5-glucoside for Experimental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Cyanidin (B77932) 3-sophoroside-5-glucoside for use in experimental studies. This document includes information on the physicochemical properties of the compound, guidelines for the preparation of stock and working solutions for in vitro and in vivo models, and data on its stability. Additionally, key signaling pathways modulated by cyanidin derivatives are visualized to provide a mechanistic context for experimental design.
Physicochemical Properties
Cyanidin 3-sophoroside-5-glucoside is a major anthocyanin found in various natural sources, including purple-fleshed sweet potatoes.[1][2] It belongs to the flavonoid class of polyphenols and is known for its antioxidant and anti-inflammatory properties.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₁ClO₂₁ | [1] |
| Molecular Weight | 809.12 g/mol | [1] |
| Appearance | Dark red/purple powder | [4] |
| Purity | Typically >97% (HPLC) | [4] |
| Solubility (Organic Solvents) | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [5] |
| Solubility (Aqueous) | Highly water-soluble | [4] |
| Storage | Store at -20°C in the dark. | [4] |
Stability Profile
Anthocyanins, including this compound, are sensitive to environmental factors such as pH, temperature, and light. Their stability is crucial for obtaining reliable and reproducible experimental results.
Table 2: Stability of Anthocyanins Under Various Conditions
| Condition | Effect on Stability | Notes |
| pH | More stable at acidic pH (e.g., pH < 3). Degradation increases as pH becomes neutral or alkaline. | At acidic pH, the stable flavylium (B80283) cation form predominates. |
| Temperature | Degradation is accelerated at higher temperatures. | Easily degraded by hydrolysis at temperatures >40°C.[4] |
| Light | Exposure to light can lead to degradation. | Store solutions in amber vials or protect from light. |
| Oxygen | The presence of oxygen can promote degradation. | Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies (e.g., Cell Culture)
Objective: To prepare a concentrated stock solution of this compound that can be diluted to working concentrations for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required amount of powder: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. For a 10 mM stock solution, you would dissolve 8.09 mg in 1 mL of DMSO.
-
Dissolution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or gently sonicate the solution until the powder is completely dissolved. The solution should be a clear, dark red/purple color.
-
-
Sterilization: As DMSO is typically sterile, filtration of the stock solution is often not necessary if aseptic techniques are used. If there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C, protected from light.
-
Table 3: Example Dilutions for a 10 mM Stock Solution in DMSO
| Desired Working Concentration | Volume of 10 mM Stock | Final Volume of Media |
| 10 µM | 1 µL | 1 mL |
| 25 µM | 2.5 µL | 1 mL |
| 50 µM | 5 µL | 1 mL |
| 100 µM | 10 µL | 1 mL |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Formulation for In Vivo Studies (e.g., Animal Models)
Objective: To prepare a formulation of this compound suitable for administration to animals. The choice of vehicle and route of administration will depend on the experimental design.
Option 1: Oral Gavage (Aqueous Solution)
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or sterile water, adjusted to an acidic pH (e.g., 3-4) with a suitable acid (e.g., HCl) to improve stability.
-
Sterile tubes for preparation
-
Oral gavage needles
Protocol:
-
Preparation of the Vehicle: Prepare sterile, acidified water or PBS. The acidic pH will help to maintain the stability of the anthocyanin.
-
Dissolution:
-
Weigh the required amount of this compound.
-
Dissolve the powder in the prepared acidic vehicle. Gentle warming or sonication may be required to aid dissolution.
-
-
Administration: Administer the solution to the animals via oral gavage at the desired dosage. Prepare the solution fresh daily and protect it from light until use.
Option 2: Dietary Admixture
Materials:
-
This compound powder
-
Standard rodent chow
-
Mixer/blender
Protocol:
-
Calculation of Dose: Determine the amount of this compound needed per kilogram of diet to achieve the desired daily dose based on the average daily food consumption of the animals.
-
Incorporation into Diet:
-
Thoroughly mix the calculated amount of the compound with a small portion of the powdered chow.
-
Gradually add this pre-mix to the bulk of the powdered chow and continue mixing until a homogenous mixture is achieved.
-
The mixed diet can then be provided to the animals.
-
-
Storage: Store the prepared diet in a cool, dark, and dry place to minimize degradation of the compound.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in experimental research.
Caption: Experimental workflow for this compound.
Key Signaling Pathways
Cyanidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways can aid in the interpretation of experimental results.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Cyanidin 3-sophoroside-5-glucoside in Aqueous Solutions
Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this anthocyanin in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Cyanidin 3-sophoroside-5-glucoside in aqueous solutions?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors. The most critical are pH, temperature, light, and the presence of oxygen.[1][2] Degradation can also be accelerated by the presence of certain compounds like ascorbic acid, sulfites, and specific enzymes.[2][3] The core chemical instability arises from the susceptibility of the flavylium (B80283) cation structure to nucleophilic attack by water, leading to the formation of colorless chalcone (B49325) structures.[4]
Q2: At what pH is this compound most stable?
A2: Anthocyanins, including C3S5G, are most stable in acidic conditions, typically at a pH of 3 or lower.[4][5] In this pH range, the molecule predominantly exists as the colored flavylium cation. As the pH increases towards neutral and alkaline levels, its stability rapidly decreases due to structural transformations into colorless or less stable forms.[4][6][7]
Q3: How does temperature affect the stability of C3S5G?
A3: Elevated temperatures accelerate the degradation of C3S5G.[2][8] The rate of degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[8][9] This degradation is more pronounced at higher pH values.[4] Therefore, for storage and experiments, it is recommended to maintain low temperatures.
Q4: What is co-pigmentation and can it improve the stability of C3S5G?
A4: Co-pigmentation is a phenomenon where other organic molecules, known as co-pigments, associate with the anthocyanin molecule.[2] This association, often through π-π stacking, protects the flavylium cation from degradation and can also enhance the color intensity.[1][2] Common co-pigments include other flavonoids, phenolic acids, and some amino acids.[10][11] This is a highly effective method for stabilizing anthocyanins in aqueous solutions.
Q5: Can encapsulation techniques be used to stabilize C3S5G?
A5: Yes, encapsulation is a very effective strategy to protect C3S5G from degradation.[4][12][13] Techniques such as nanoencapsulation using biopolymers (e.g., chitosan, alginate), proteins (e.g., whey protein, casein), or liposomes can create a protective barrier around the molecule.[4][12][14][15] This barrier shields the anthocyanin from adverse environmental factors like pH changes, light, and oxygen.[14][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of red/purple color in solution. | High pH of the aqueous solution. | Adjust the pH of the solution to < 3.0 using a suitable buffer (e.g., citrate (B86180) buffer).[4][5] |
| Exposure to high temperatures. | Store solutions at low temperatures (e.g., 4°C) and protect from heat during experiments.[4][8] | |
| Presence of degrading agents (e.g., ascorbic acid, sulfites). | Avoid the addition of these compounds. If their presence is necessary, consider using encapsulation to protect the C3S5G.[2][3] | |
| Color of the solution is fading over time, even at low pH. | Exposure to light (photodegradation). | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] |
| Presence of dissolved oxygen. | De-gas the solvent before use and consider working under an inert atmosphere (e.g., nitrogen or argon).[10] | |
| Inconsistent stability results between experimental batches. | Variations in the purity of C3S5G. | Ensure the use of a high-purity standard for all experiments. |
| Inconsistent pH or temperature control. | Use calibrated pH meters and temperature-controlled environments (e.g., water baths, incubators). | |
| Contamination of the aqueous solution. | Use high-purity water and analytical grade reagents. |
Data Presentation
Table 1: Effect of pH on the Stability of Cyanidin-3-O-glucoside (C3G) at 25°C (Data for C3G is presented as a close proxy for C3S5G)
| pH | Stability after 8 hours (%) |
| 2.0 | 99%[6][7] |
| 4.0 | Significantly lower than at pH 2.0 |
| 7.0 | Very low stability |
| 9.0 | ~50% (due to formation of other colored species)[6] |
Table 2: Half-life (t₁/₂) of Cyanidin-3-O-glucoside (C3G) at Different Temperatures (Data for C3G is presented as a close proxy for C3S5G)
| Temperature (°C) | pH | Half-life (t₁/₂) | Reference |
| 65 | 3.0 | 9.23 hours | [17] |
| 80 | 3.0 | 3.30 hours | [17] |
| 95 | 3.0 | 2.0 hours | [17] |
| 80 | - | Increased by 1.62 times with Walnut Protein Isolate | [18] |
| 95 | - | Increased by 1.05 times with Walnut Protein Isolate | [18] |
Experimental Protocols
Protocol 1: Assessing the Effect of pH on C3S5G Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate-phosphate) with pH values ranging from 2.0 to 8.0.
-
Stock Solution: Prepare a concentrated stock solution of C3S5G in a slightly acidified solvent (e.g., methanol (B129727) with 0.1% HCl).
-
Sample Preparation: Add a small aliquot of the C3S5G stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Spectrophotometric Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for the flavylium cation (around 520 nm).
-
Data Analysis: Calculate the percentage of C3S5G remaining at each time point relative to the initial absorbance. Plot the percentage remaining against time for each pH to determine the stability profile.
Protocol 2: General Method for Improving Stability via Co-pigmentation
-
Co-pigment Selection: Choose a suitable co-pigment, such as caffeic acid, ferulic acid, or quercetin.
-
Solution Preparation: Prepare a buffered solution of C3S5G at a slightly acidic pH (e.g., pH 3.5).
-
Co-pigment Addition: Add the co-pigment to the C3S5G solution at various molar ratios (e.g., 1:1, 1:5, 1:10 of C3S5G to co-pigment).
-
Control Sample: Prepare a control sample of C3S5G in the same buffer without any co-pigment.
-
Stability Testing: Subject the samples and the control to a stress condition, such as elevated temperature (e.g., 60°C) or exposure to light.
-
Analysis: Monitor the degradation of C3S5G over time using spectrophotometry or HPLC. Compare the degradation rates of the samples with the control to evaluate the stabilizing effect of the co-pigment.
Visualizations
Caption: Degradation pathway of C3S5G in aqueous solution.
Caption: Workflow for testing a stabilizing agent for C3S5G.
Caption: Troubleshooting flowchart for C3S5G instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Natural Pigments: Stabilization Methods of Anthocyanins for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoencapsulation of Cyanidin 3- O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fabrication of caseins nanoparticles to improve the stability of cyanidin 3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoencapsulation of Cyanidin 3-O-Glucoside: P... - Pergamos [pergamos.lib.uoa.gr]
- 17. researchgate.net [researchgate.net]
- 18. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Cyanidin 3-sophoroside-5-glucoside during extraction and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin 3-Sophoroside-5-Glucoside during extraction and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling of this compound.
Issue 1: Rapid Color Loss of Extract During and After Extraction
| Potential Cause | Recommended Solution |
| High pH | Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3). Ensure the extraction solvent is acidified, typically with a weak acid like formic, acetic, or citric acid.[1] For subsequent steps, maintain a low pH environment. |
| Elevated Temperature | High temperatures accelerate the degradation of anthocyanins.[2][3] Whenever possible, conduct extraction and processing at low temperatures (e.g., 4°C). If heat is necessary for a specific step, use the lowest effective temperature for the shortest possible duration. |
| Presence of Oxygen | Oxidation contributes significantly to anthocyanin degradation. De-gas solvents and flush storage containers with an inert gas like nitrogen or argon to minimize oxygen exposure. |
| Light Exposure | Exposure to light, especially UV light, can cause rapid degradation.[1] Protect the sample from light at all stages by using amber-colored glassware or wrapping containers in aluminum foil. |
| Enzymatic Activity | Polyphenol oxidases (PPOs) and other enzymes present in the plant matrix can degrade anthocyanins.[1] To inactivate enzymes, you can briefly blanch the plant material or use extraction solvents containing enzyme inhibitors. |
| Presence of Ascorbic Acid | While an antioxidant, ascorbic acid can accelerate the degradation of some anthocyanins under certain conditions.[4][5] If its presence is not essential for other reasons, consider omitting it from your buffers and solutions. |
Issue 2: Low Yield of this compound After Purification
| Potential Cause | Recommended Solution |
| Incomplete Extraction | The choice of solvent and extraction method is crucial. Acidified methanol (B129727) or ethanol (B145695) are commonly effective.[6] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[7] |
| Degradation During Concentration | Evaporating the solvent to concentrate the extract can lead to degradation due to heat. Use a rotary evaporator at a low temperature (e.g., < 40°C) and under vacuum.[6][8] |
| Irreversible Adsorption to Purification Media | The selection of the stationary phase for chromatography is critical. C18 silica (B1680970) is commonly used for HPLC purification.[8][9] For solid-phase extraction (SPE), macroporous resins like Amberlite XAD-7 or AB-8 can be effective.[10] |
| Co-elution with Other Compounds | Optimize the mobile phase gradient during HPLC to achieve better separation from other flavonoids and phenolic compounds. |
Issue 3: Degradation of Purified Compound During Storage
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | Store the purified compound at low temperatures, ideally at -20°C or -80°C for long-term storage.[11] |
| Presence of Moisture | Water can facilitate degradation reactions. Ensure the purified compound is in a dry, powdered form or dissolved in an anhydrous solvent. Lyophilization (freeze-drying) is an effective method for obtaining a stable powder. |
| Exposure to Light and Oxygen | Store in amber-colored vials, flushed with inert gas, and sealed tightly.[1] |
| Incorrect pH of Storage Solution | If stored in solution, ensure the solvent is acidified (pH < 3) to maintain the stable flavylium (B80283) cation form of the anthocyanin. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
A1: The optimal pH is below 3.0.[1] In this acidic range, the anthocyanin exists predominantly in its most stable form, the red flavylium cation. As the pH increases, it can be converted to the colorless carbinol pseudobase and then to the blue quinonoidal base, which are less stable.[1]
Q2: How does temperature affect the stability of this compound?
A2: Increasing the temperature significantly accelerates the degradation of anthocyanins.[2][3] Degradation typically follows first-order kinetics.[12] For instance, the degradation of the closely related cyanidin-3-O-glucoside is significantly faster at 90°C compared to 70°C.[1][3]
Q3: What are the best solvents for extraction?
A3: Acidified polar solvents are most effective. Commonly used solvents include methanol or ethanol with the addition of a small amount of weak acid, such as formic acid, acetic acid, or citric acid (e.g., 85:15 methanol:1.0 N HCl v/v or 50% ethanol at pH 2).[6][8]
Q4: Can I use ascorbic acid as an antioxidant to protect my sample?
A4: Caution is advised. While ascorbic acid is a potent antioxidant, it has been shown to accelerate the degradation of cyanidin-3-O-glucoside in some model systems.[4][5] The protective or degradative effect can depend on factors like concentration and the presence of other compounds.
Q5: What are the signs of degradation?
A5: The most obvious sign is a loss of the characteristic red/purple color of the extract. This can be quantified by measuring the absorbance at the λmax (around 520 nm) of the anthocyanin. Degradation can also be monitored chromatographically by a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q6: How can I prevent enzymatic degradation during extraction?
A6: To inhibit endogenous enzymes like polyphenol oxidases, you can employ several strategies:
-
Blanching: Briefly treating the plant material with steam or hot water before extraction can denature the enzymes.
-
Low Temperatures: Conducting the extraction at low temperatures (e.g., 4°C) will reduce enzyme activity.
-
Enzyme Inhibitors: Including inhibitors in the extraction solvent, such as sulfur-containing compounds (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA), can be effective.
Quantitative Data on Anthocyanin Stability
The following tables summarize quantitative data on the stability of cyanidin-3-O-glucoside (C3G), a closely related and often co-occurring anthocyanin, which can serve as a proxy for the stability of this compound.
Table 1: Thermal Degradation of Cyanidin-3-O-Glucoside (C3G)
| Temperature | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 80°C | 7.0 | 80.18 min | - | [13] |
| 95°C | 7.0 | 73.76 min | - | [13] |
| 70°C | 2.5 | ~22 hours (estimated from 21% loss in 8h) | - | [1] |
| 90°C | 2.5 | ~5 hours (estimated from 95% loss in 8h) | - | [1] |
| 70°C | 4.0 | ~7 hours (estimated from 53% loss in 8h) | - | [1] |
| 90°C | 4.0 | < 8 hours (98% loss) | - | [1] |
| 70°C | 7.0 | < 8 hours (almost complete loss) | - | [1] |
| 90°C | 7.0 | < 8 hours (almost complete loss) | - | [1] |
Table 2: Effect of pH on Cyanidin-3-O-Glucoside (C3G) Stability at 25°C
| pH | % Remaining after 8 hours | Reference |
| 2.0 | 99% | [14] |
| 4.0 | - | [14] |
| 7.0 | Significantly lower than at pH 2.0 | [14] |
| 9.0 | - | [14] |
Experimental Protocols
Protocol 1: Extraction of this compound
This protocol is a general guideline and may need optimization depending on the plant source.
-
Sample Preparation:
-
If fresh, wash the plant material with distilled water and pat dry.
-
Freeze the material at -80°C and then lyophilize to a fine powder.
-
Store the powder at -20°C in a desiccator until extraction.
-
-
Extraction:
-
Weigh 30 g of the ground plant material.[6]
-
Add 200 mL of acidified methanol (e.g., methanol with 1.0 N HCl, 85:15, v/v).[6]
-
Sonicate the mixture for 15 minutes.[6]
-
Centrifuge at 7500 rpm for 5 minutes at 4°C.[6]
-
Decant the supernatant into a clean flask.[6]
-
Repeat the extraction of the pellet with another 200 mL of acidified methanol and sonicate for 15 minutes.[6]
-
Combine the supernatants from both extractions.[6]
-
-
Concentration:
-
Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature below 40°C.[6]
-
Protocol 2: Purification by Solid-Phase Extraction (SPE) and HPLC
-
SPE Cleanup:
-
Equilibrate a macroporous resin column (e.g., AB-8) with distilled water.
-
Load the concentrated crude extract onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities until the eluent is colorless.[8]
-
Elute the anthocyanins with 60% ethanol (pH 3).[8]
-
Collect the colored fraction and concentrate it using a rotary evaporator at < 40°C.[8]
-
-
HPLC Purification:
-
Dissolve the concentrated SPE fraction in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[8]
-
Monitor the elution at 520 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under vacuum.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors leading to the degradation of this compound.
References
- 1. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advion.com [advion.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. phcog.com [phcog.com]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimization of extraction parameters for maximizing Cyanidin 3-sophoroside-5-glucoside yield.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G) and other related anthocyanins.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting Cyanidin 3-sophoroside-5-glucoside?
A1: The choice of solvent is a critical factor influencing extraction efficiency.[1] Since anthocyanins like C3S5G are polar compounds, polar solvents are most effective.[2][3] Commonly used and effective solvents include:
-
Methanol (B129727) and Ethanol (B145695): These are the most frequently used solvents due to their ability to readily dissolve anthocyanins.[2][4] Acidified methanol or ethanol (e.g., with 0.1% HCl or organic acids like citric or formic acid) is often recommended to improve stability.[5][6]
-
Water: A green and cost-effective option, often used with co-solvents like ethanol or in advanced extraction methods like pressurized liquid extraction.[2][5]
-
Acetone (B3395972): While effective, acetone extracts can be unstable and may degrade over short periods.[4][7]
-
Natural Deep Eutectic Solvents (NADESs): These "green solvents" can offer higher extraction yields compared to conventional solvents like aqueous ethanol.[3][5]
The selection should be based on a balance of efficiency, cost, safety, and the intended final application.[2]
Q2: How does temperature impact the yield and stability of C3S5G during extraction?
A2: Temperature has a dual effect on anthocyanin extraction.
-
Increased Yield: Higher temperatures can enhance the solubility of C3S5G and improve extraction efficiency by increasing diffusion rates.[1][8]
-
Degradation Risk: Anthocyanins are heat-sensitive.[3][5] High temperatures, especially for prolonged periods, can lead to degradation, reducing the final yield of the pure compound.[8][9] For example, in ultrasound-assisted extraction (UAE) of anthocyanins from mulberry, the yield increased up to 40°C and then began to decrease.[10]
It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. Low-temperature methods like maceration or using a rotary evaporator under reduced pressure for solvent removal are recommended to preserve the integrity of the molecule.[8]
Q3: What is the optimal pH for C3S5G extraction and stability?
A3: Anthocyanins are most stable in acidic conditions.[9]
-
Stability: C3S5G is significantly more stable at a low pH. In very acidic solutions (pH < 3), it exists primarily as the stable, red-colored flavylium (B80283) cation.[11] As the pH increases towards neutral and alkaline, the structure changes, leading to colorless or blue forms and increased degradation.[11][12] Studies have shown that after 8 hours at 25°C and pH 2.0, 99% of a related compound, cyanidin 3-O-β-glucopyranoside, remained unchanged, compared to only 27% of its aglycone form.[13][14]
-
Extraction: Using acidified solvents (e.g., with citric, formic, or acetic acid) is a standard practice to maintain this stable form and improve extraction yield.[5][12] A pH range of 2-4 is often considered optimal for both stability and extraction efficiency.[8][12]
Q4: Which advanced extraction method is recommended for C3S5G? Ultrasound-Assisted (UAE) vs. Microwave-Assisted (MAE)?
A4: Both UAE and MAE are considered efficient "green" extraction techniques that can reduce extraction time and solvent consumption compared to conventional methods.[15][16]
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[16][17] It is often performed at lower temperatures, which helps to minimize thermal degradation.[8]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material rapidly, accelerating the extraction.[8][16] While very fast, there is a risk of localized overheating that could potentially degrade C3S5G if not carefully controlled.[18]
The choice depends on the specific equipment available and the optimization of parameters. For a highly heat-sensitive compound like C3S5G, UAE might offer better control over temperature, potentially preserving the molecule's integrity more effectively.[8][17]
Troubleshooting Guide
Problem 1: My C3S5G yield is consistently low.
This is a common issue that can stem from several factors in the extraction process.
| Potential Cause | Recommended Solution | Supporting Rationale |
| Improper Sample Preparation | Ensure plant material is thoroughly dried and ground to a fine, uniform powder.[8] | Increases the surface area for solvent contact, maximizing extraction efficiency.[1] |
| Suboptimal Solvent Choice | Use a polar solvent like acidified methanol or ethanol. Consider testing different solvent combinations.[5][8] | C3S5G is a polar molecule; "like dissolves like." The correct solvent is crucial for high yield.[2] |
| Insufficient Solvent Volume | Increase the solvent-to-solid ratio to ensure the material is fully submerged and to create a strong concentration gradient.[1][8] | A higher ratio enhances mass transfer from the plant matrix to the solvent.[1] |
| Inefficient Extraction Method | Consider switching from conventional maceration to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][8] | UAE and MAE can significantly improve extraction efficiency and reduce processing time.[15][16] |
Problem 2: The color of my extract is degrading or changing rapidly.
Color degradation is a primary indicator of anthocyanin instability and breakdown.
| Potential Cause | Recommended Solution | Supporting Rationale |
| High Temperature | Use low-temperature extraction methods. When concentrating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 40-50°C).[1][8] | Anthocyanins are thermolabile; excessive heat accelerates degradation.[3][5] |
| Incorrect pH | Maintain a slightly acidic pH (ideally between 2 and 4) throughout the extraction and storage process. Use acidified solvents.[8][12] | C3S5G is most stable in its flavylium cation form, which dominates at low pH.[11] |
| Exposure to Light and Oxygen | Store extracts in amber-colored vials or wrap containers in foil. Work quickly and consider purging containers with nitrogen or argon to minimize oxygen exposure. | Light, especially UV light, and oxygen are known to cause degradation of anthocyanins.[3][9] |
Experimental Protocols & Visualizations
Protocol: Ultrasound-Assisted Extraction (UAE) of C3S5G
This protocol provides a general framework. Optimal parameters such as time, temperature, and solvent ratio should be determined empirically for each specific plant matrix.
-
Preparation: Dry the plant material to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Mixing: Weigh 1 gram of the powdered material and place it in a 50 mL flask. Add 25 mL of the extraction solvent (e.g., 60% ethanol acidified with 0.85% citric acid).[6][19] This creates a 1:25 solid-to-liquid ratio.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the parameters for extraction. Based on optimization studies for similar compounds, starting points could be a temperature of 40°C, an ultrasonic power of 240 W, and an extraction time of 30-40 minutes.[10][20]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator at a controlled temperature (≤40°C) under reduced pressure.
-
Quantification & Storage: Re-dissolve the concentrated extract in a known volume of solvent. Quantify the C3S5G yield using HPLC. Store the final extract at -20°C in the dark.
Diagrams
Caption: General workflow for C3S5G extraction and analysis.
Caption: Troubleshooting logic for diagnosing low C3S5G yield.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review | MDPI [mdpi.com]
- 6. Optimization of Extraction Parameters of Anthocyanin Compounds and Antioxidant Properties from Red Grape (Băbească neagră) Peels [mdpi.com]
- 7. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 10. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. redalyc.org [redalyc.org]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming matrix effects in LC-MS analysis of Cyanidin 3-sophoroside-5-glucoside.
Welcome to the technical support center for the LC-MS analysis of Cyanidin (B77932) 3-sophoroside-5-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on overcoming matrix effects.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the LC-MS analysis of Cyanidin 3-sophoroside-5-glucoside.
Issue 1: Low Signal Intensity or Complete Signal Loss
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound.[1][2][3][4] Implement advanced sample cleanup, modify chromatographic conditions to separate the analyte from interferences, or dilute the sample.[2][5] |
| Suboptimal MS Parameters | Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound.[1] |
| In-source Fragmentation | The glycosidic bonds of the analyte may be breaking in the ion source, leading to a diminished signal for the parent ion.[1] Reduce the fragmentation voltage or use a softer ionization technique if available. |
| Low Analyte Concentration | The concentration of the analyte in the sample may be below the limit of detection. Concentrate the sample extract or consider a more sensitive instrument. |
| Instrument Contamination | A dirty ion source or mass optics can significantly reduce signal intensity.[2] Perform routine cleaning and maintenance of the LC-MS system.[3] |
Issue 2: Poor Peak Shape and Resolution
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase | An unsuitable mobile phase pH can lead to poor peak shape for acidic compounds like anthocyanins. Use a low pH mobile phase, for example, with 0.1-0.2% formic acid, to improve peak shape.[1] |
| Column Overload or Contamination | Injecting too much sample or having a contaminated column can result in poor peak shape.[3] Dilute the sample or clean/replace the analytical column. |
| Injection Solvent Mismatch | A mismatch between the injection solvent and the initial mobile phase can cause peak distortion. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1] |
Issue 3: High Signal Variability and Poor Reproducibility
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Variability in the sample preparation process will lead to inconsistent results. Standardize the entire sample preparation workflow, from extraction to final dilution. |
| Matrix Effects | Signal enhancement or suppression due to matrix effects can cause high variability.[4][6][7] Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard to compensate for these effects.[2][5] |
| System Instability | Fluctuations in the LC pump pressure or MS detector can lead to poor reproducibility. Ensure the LC-MS system is properly equilibrated and has passed all system suitability tests before running samples.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in the LC-MS analysis of this compound.[1][2][3][4]
Q2: What is the best sample preparation technique to minimize matrix effects for this analyte?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and minimizing matrix effects.[1] A C18 SPE cartridge can be used to retain this compound while more polar, interfering compounds are washed away. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Should I use positive or negative ionization mode for this compound?
A3: Due to its chemical structure, which includes a positively charged flavylium (B80283) cation, positive ionization mode (ESI+) is generally preferred for the analysis of this compound. An acidic mobile phase, such as one containing 0.1% formic acid, will promote protonation and enhance the signal.[2]
Q4: How can I confirm that I am observing matrix effects in my analysis?
A4: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[4][5] This involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[5]
Q5: What are some strategies to compensate for matrix effects if they cannot be eliminated?
A5: If matrix effects cannot be fully eliminated through sample preparation and chromatography, several calibration strategies can be used for compensation:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] An SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.
-
Standard Addition: This involves spiking the analyte at different concentrations into the sample extract itself to create a calibration curve within each sample.[5][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed to remove interfering matrix components from plant or biological extracts prior to LC-MS analysis of this compound.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Sample extract
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.
-
Loading: Load the filtered sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of 0.1% formic acid in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[1]
Protocol 2: LC-MS/MS Method Parameters
This provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusing a standard of this compound. The precursor ion will be the [M]+, and the product ion will likely be the cyanidin aglycone (m/z 287).[9] |
| Source Temperature | 350 °C |
| Gas Flow (Nebulizer) | 40 psi |
| Gas Flow (Drying) | 10 L/min |
Visualizations
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Caption: Workflow for sample cleanup using Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
Troubleshooting poor peak resolution in HPLC analysis of anthocyanins.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of anthocyanins.
Troubleshooting Guides
Poor peak resolution in HPLC can manifest as broad peaks, tailing or fronting peaks, or co-elution of analytes. Below are common causes and systematic solutions to address these issues during anthocyanin analysis.
Issue 1: All Peaks are Broad or Tailing
Broad or tailing peaks for all analytes often indicate a problem with the HPLC system or the column itself.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and ensure the shortest possible connections.[1]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[2][3]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.[1]
-
-
Void at the Head of the Column: A void can form due to pressure shocks or degradation of the packing material.[3]
-
Solution: Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
-
Issue 2: Only Some Peaks are Tailing (Especially Basic Anthocyanins)
When only specific peaks, often those of basic analytes, exhibit tailing, the issue is likely related to secondary interactions with the stationary phase.
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic anthocyanins, causing peak tailing.[3]
-
Solution 1: Lower the mobile phase pH to suppress the ionization of silanol groups. A pH below 3 is often effective.[4]
-
Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Solution 3: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based) that is less prone to these interactions.[3]
-
Issue 3: Poor Resolution Between Two or More Peaks (Co-elution)
Inadequate separation between adjacent peaks is a common challenge in the analysis of complex anthocyanin profiles.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Optimize the organic solvent (Solvent B). Acetonitrile generally provides better resolution for anthocyanins than methanol (B129727) due to its lower viscosity and higher elution strength.[5][6]
-
Solution 2: Adjust the mobile phase pH. Anthocyanin stability and retention are pH-dependent. Acidic conditions (e.g., using formic acid or phosphoric acid) are crucial to maintain the stable flavylium (B80283) cation form.[4][7]
-
-
Suboptimal Gradient Elution: A poorly optimized gradient may not effectively separate all compounds.
-
Solution: Modify the gradient slope. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[6]
-
-
Incorrect Column Selection: The choice of stationary phase is critical for achieving the desired selectivity.
-
Elevated Column Temperature: Temperature affects both viscosity and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why are my anthocyanin peaks degrading during analysis?
A1: Anthocyanins are inherently unstable and can degrade due to several factors:
-
High pH: Anthocyanins are most stable in their flavylium cation form at low pH (typically < 3). At higher pH, they can convert to unstable forms, leading to peak broadening or disappearance.[4][5][7] Always use an acidified mobile phase (e.g., with formic acid, phosphoric acid, or TFA).[5][12][13]
-
Elevated Temperature: High temperatures can accelerate the degradation of anthocyanins.[5][7][14] It is advisable to keep the column temperature controlled and avoid excessive heat during sample preparation and storage.
-
Light Exposure: Exposure to light can also cause degradation.[15] Samples should be stored in amber vials and protected from light.
-
Enzymatic Degradation: The presence of enzymes like polyphenol oxidases in the sample matrix can lead to degradation.[8][16] Proper sample preparation, including filtration and sometimes boiling, can deactivate these enzymes.
Q2: What is the best type of column for anthocyanin analysis?
A2: The most widely used columns for anthocyanin separation are reversed-phase C18 columns.[5][7][8] These columns provide good retention and selectivity for the range of polarities found in different anthocyanin structures. Columns with smaller particle sizes (e.g., < 3 µm) can offer higher resolution and faster analysis times.[9][12]
Q3: How can I improve the separation of acylated vs. non-acylated anthocyanins?
A3: Acylated anthocyanins are generally less polar and have longer retention times than their non-acylated counterparts on a C18 column. To improve their separation:
-
Optimize the Gradient: A shallow gradient with a slow increase in the organic solvent percentage will provide more time for these compounds to separate.
-
Mobile Phase Modifier: The type and concentration of the acid modifier can influence selectivity. Experimenting with different acids (e.g., formic acid vs. phosphoric acid) may improve resolution.
-
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier because it can offer better selectivity for structurally similar compounds.[6]
Q4: My sample is very complex. How can I simplify the chromatogram?
A4: For highly complex samples like plant extracts, sample preparation is key.
-
Solid-Phase Extraction (SPE): Using an SPE cartridge (e.g., C18) can help to clean up the sample by removing interfering compounds like sugars, organic acids, and other phenolics, thus simplifying the chromatogram and protecting the analytical column.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that can clog the column and system.[12][17]
Data Presentation
Table 1: Typical HPLC Parameters for Anthocyanin Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size | Provides good retention and selectivity for a wide range of anthocyanins.[5][18] |
| Mobile Phase A | Water with 0.1-5% Formic Acid or Phosphoric Acid | Acidification ensures anthocyanins are in their stable flavylium cation form.[4][13][17] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. Acetonitrile often provides better resolution.[5][13][17] |
| Detection Wavelength | 520 nm | This is the typical maximum absorbance wavelength for anthocyanins.[5][13] |
| Column Temperature | 25-40 °C | Balances efficiency with analyte stability.[1][10] |
| Flow Rate | 0.5-1.0 mL/min | A common flow rate for analytical scale columns.[19] |
| Injection Volume | 10-50 µL | Dependent on sample concentration and column dimensions.[12][17] |
Table 2: Example Gradient Elution Programs for Anthocyanin Separation
| Time (minutes) | % Solvent A (Aqueous) | % Solvent B (Organic) | Purpose |
| Method 1: Standard Gradient | |||
| 0 | 95 | 5 | Initial conditions for sample loading |
| 20 | 79 | 21 | Gradual elution of more polar anthocyanins |
| 35 | 60 | 40 | Elution of less polar (e.g., acylated) anthocyanins[19] |
| 40 | 5 | 95 | Column wash |
| 45 | 95 | 5 | Re-equilibration |
| Method 2: Shallow Gradient for Complex Samples | |||
| 0 | 90 | 10 | Initial conditions |
| 30 | 75 | 25 | Slower increase in organic phase to improve resolution of early eluting peaks[6] |
| 40 | 65 | 35 | Continued slow elution[6] |
| 45 | 10 | 90 | Column wash |
| 50 | 90 | 10 | Re-equilibration |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction: Homogenize 1 g of freeze-dried plant material with 10 mL of acidified methanol (e.g., methanol with 1% HCl or 5% formic acid).[5][19]
-
Sonication/Agitation: Sonicate or shake the mixture for 30 minutes in the dark to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet two more times and combine the supernatants.
-
Solvent Evaporation (Optional): If concentration is needed, evaporate the solvent under a vacuum at a temperature below 40 °C.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase A.
-
Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[12][17]
Protocol 2: Column Flushing and Equilibration
-
Disconnect Column: Disconnect the column from the detector.
-
Flush with Water: Flush the column with 100% HPLC-grade water for 20-30 column volumes.
-
Flush with Organic Solvent: Flush with 100% acetonitrile or methanol for 20-30 column volumes to remove strongly retained non-polar compounds.
-
Flush with Water: Flush again with 100% water to remove the organic solvent.
-
Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions of your gradient method until a stable baseline is achieved (typically 10-20 column volumes).
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Key factors influencing the stability of anthocyanins during analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 18. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. research-groups.usask.ca [research-groups.usask.ca]
Technical Support Center: Addressing Low Bioavailability of Cyanidin 3-sophoroside-5-glucoside in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the bioavailability of Cyanidin (B77932) 3-sophoroside-5-glucoside (C3S5G). Due to the limited specific pharmacokinetic data for C3S5G, this guide leverages data from the closely related and well-studied anthocyanin, Cyanidin-3-glucoside (C3G), to provide a robust framework for experimental design and data interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies of C3S5G bioavailability.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No or very low detection of C3S5G in plasma/serum | 1. Rapid metabolism: C3S5G may be rapidly hydrolyzed to its aglycone (cyanidin) and further metabolized in the gastrointestinal tract and liver.[1] 2. Poor absorption: The large molecular size and hydrophilicity of C3S5G may limit its passive diffusion across the intestinal epithelium. 3. Instability: C3S5G may be degrading in the gastrointestinal tract due to pH changes or enzymatic activity before it can be absorbed. 4. Inadequate analytical sensitivity: The concentration of C3S5G and its metabolites in plasma may be below the limit of detection of the analytical method. | 1. Analyze for metabolites: Develop analytical methods to detect not only the parent compound but also expected metabolites like cyanidin, protocatechuic acid, and glucuronidated or sulfated conjugates.[1] 2. Optimize dosing vehicle: Consider formulation strategies to enhance absorption, such as nanoencapsulation or co-administration with absorption enhancers. 3. Assess stability: Perform in vitro stability studies of C3S5G in simulated gastric and intestinal fluids. 4. Enhance analytical method: Utilize a sensitive analytical technique such as HPLC-MS/MS. Employ solid-phase extraction (SPE) for sample clean-up and concentration to improve detection limits. |
| High variability in plasma concentrations between animals | 1. Inconsistent dosing: Inaccurate oral gavage technique or regurgitation can lead to variable administered doses. 2. Differences in gut microbiota: The composition of the gut microbiome can significantly influence the metabolism of anthocyanins.[1] 3. Genetic variability in metabolic enzymes: Differences in the expression of phase I and phase II metabolic enzymes among animals can affect the rate of C3S5G metabolism. 4. Food consumption: The presence of food in the stomach can alter gastric emptying time and the absorption profile of C3S5G. | 1. Refine dosing technique: Ensure consistent and accurate administration of the test compound. Observe animals post-dosing for any signs of regurgitation. 2. Standardize animal conditions: Use animals from the same source and house them under identical conditions to minimize variations in gut microbiota. Consider co-housing or using littermates. 3. Increase sample size: A larger number of animals per group can help to account for biological variability. 4. Standardize feeding schedule: Fast animals overnight before dosing to ensure an empty stomach and consistent absorption conditions. |
| Unexpected pharmacokinetic profile (e.g., multiple peaks in plasma concentration) | 1. Enterohepatic recirculation: The compound or its metabolites may be excreted in the bile and then reabsorbed in the intestine. 2. Delayed gastric emptying: The formulation or the compound itself may slow down the passage from the stomach to the small intestine. 3. Site-specific absorption: Absorption may occur at different rates in different segments of the gastrointestinal tract. | 1. Conduct bile duct cannulation studies: In a subset of animals, cannulate the bile duct to collect bile and determine if C3S5G or its metabolites are present. 2. Evaluate gastric emptying: Co-administer a non-absorbable marker to assess the rate of gastric emptying. 3. Use in vitro models: Employ Caco-2 cell monolayers to study the transport of C3S5G across the intestinal epithelium.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Cyanidin 3-sophoroside-5-glucoside expected to be low?
A1: The low oral bioavailability of anthocyanins like C3S5G is a well-documented challenge. Several factors contribute to this:
-
Structural Complexity: The presence of multiple glycoside moieties (sophoroside and glucoside) increases the molecular weight and polarity of C3S5G, which can hinder its passive absorption across the lipid-rich intestinal cell membranes.
-
Gastrointestinal Instability: Anthocyanins are susceptible to degradation under the neutral to alkaline pH conditions of the small intestine.
-
Enzymatic Metabolism: Intestinal enzymes, such as β-glucosidases, can hydrolyze the glycosidic bonds, leading to the formation of the aglycone (cyanidin), which is then rapidly metabolized.[1]
-
Gut Microbiota Metabolism: A significant portion of ingested anthocyanins that are not absorbed in the upper gastrointestinal tract reaches the colon, where they are extensively metabolized by the gut microbiota into various phenolic acids and other small molecules.[1]
-
First-Pass Metabolism: Once absorbed, C3S5G and its initial metabolites undergo extensive first-pass metabolism in the liver, where they are conjugated with glucuronic acid or sulfate, facilitating their excretion.
Q2: What are the expected metabolites of C3S5G in vivo?
A2: Based on the metabolism of the closely related Cyanidin-3-glucoside (C3G), the expected metabolic pathway for C3S5G would involve:
-
Hydrolysis: Cleavage of the sophoroside and glucoside groups to yield the aglycone, cyanidin.
-
Degradation by Gut Microbiota: The cyanidin aglycone can be further broken down by colonic microflora into smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde.[1]
-
Phase II Conjugation: The parent compound and its metabolites can be conjugated in the liver and intestinal cells with glucuronic acid, sulfate, or methyl groups.
Therefore, when conducting bioavailability studies, it is crucial to analyze for the parent C3S5G, its aglycone cyanidin, and key phenolic acid metabolites like protocatechuic acid, as well as their conjugated forms.
Q3: What strategies can be employed to improve the bioavailability of C3S5G?
A3: Several formulation and co-administration strategies can be explored to enhance the systemic exposure of C3S5G:
-
Nanoencapsulation: Encapsulating C3S5G in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of anthocyanins. For example, co-administration with piperine (B192125) (from black pepper) has been shown to inhibit drug-metabolizing enzymes and enhance the bioavailability of various compounds.
-
Formulation with Proteins or Polysaccharides: Complexation of C3S5G with proteins (e.g., whey protein) or polysaccharides (e.g., chitosan) can improve its stability and solubility.
-
Use of Absorption Enhancers: Co-formulation with agents that transiently open the tight junctions between intestinal epithelial cells can increase paracellular absorption.
Q4: What are the typical pharmacokinetic parameters for related anthocyanins in animal models?
Table 1: Pharmacokinetic Parameters of Cyanidin-3-glucoside (C3G) in Rats Following Oral Administration
| Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Wistar Rats | 300 mg/kg | ~400 | 0.5 | ~600 | 0.5 - 1.5 | [3] |
| Sprague-Dawley Rats | Not Specified | Not Reported | 0.25 | Not Reported | Not Reported | [4] |
Note: These values are for C3G and should be used as a preliminary guide. The pharmacokinetic profile of C3S5G may differ due to its different glycosylation pattern.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of C3S5G in Rats
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and AUC of C3S5G and its major metabolites following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (C3S5G) of high purity
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: Accurately weigh each animal and administer a single oral dose of C3S5G (e.g., 100 mg/kg) via oral gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, transfer the blood to anticoagulant tubes, gently mix, and centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Data Analysis: Analyze the plasma samples for C3S5G and its metabolites using a validated analytical method (see Protocol 2). Plot the mean plasma concentration versus time and determine the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Quantification of C3S5G and Metabolites in Rat Plasma by HPLC-MS/MS
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of C3S5G, cyanidin, and protocatechuic acid in rat plasma.
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS)
-
C18 reversed-phase HPLC column
-
Analytical standards for C3S5G, cyanidin, and protocatechuic acid
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples on ice. b. Spike 100 µL of plasma with the internal standard. c. Add 200 µL of 1% formic acid in water and vortex. d. Condition the SPE cartridge with methanol (B129727) followed by acidified water. e. Load the diluted plasma sample onto the cartridge. f. Wash the cartridge with acidified water to remove interferences. g. Elute the analytes with acidified methanol. h. Evaporate the eluent to dryness under a stream of nitrogen. i. Reconstitute the residue in 100 µL of the mobile phase for injection.
-
HPLC-MS/MS Analysis: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: 0.1% formic acid in acetonitrile. c. Gradient Elution: Develop a suitable gradient to separate the analytes (e.g., start with 5% B, ramp up to 95% B). d. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.
-
Method Validation: a. Calibration Curve: Prepare calibration standards in blank plasma and process them alongside the samples to construct a calibration curve. b. Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at low, medium, and high concentrations. c. Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the plasma matrix on ionization. d. Stability: Assess the stability of the analytes in plasma under various storage and processing conditions.
-
Quantification: Quantify the concentration of each analyte in the unknown samples using the calibration curve.
Visualizations
Caption: Workflow for an in vivo bioavailability study of C3S5G.
Caption: Hypothetical metabolic pathway of C3S5G in vivo.
Caption: Potential antioxidant and anti-inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects [frontiersin.org]
- 3. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-pigmentation strategies to stabilize Cyanidin 3-sophoroside-5-glucoside color.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-pigmentation strategies to stabilize the color of Cyanidin (B77932) 3-sophoroside-5-glucoside.
Troubleshooting Guide
Issue 1: Rapid Color Degradation of Cyanidin 3-sophoroside-5-glucoside Solution
Question: My this compound solution is losing its color much faster than expected. What are the potential causes and how can I troubleshoot this?
Answer: Rapid color degradation of anthocyanins like this compound is a common issue influenced by several factors. Here’s a step-by-step troubleshooting guide:
-
Check the pH of your solution: Anthocyanin stability is highly pH-dependent. Cyanidin glycosides are most stable in acidic conditions (pH < 3) where the flavylium (B80283) cation, the most colored form, predominates.[1][2][3][4] At neutral or alkaline pH, they can convert to colorless or less stable forms.[1][2]
-
Evaluate for the presence of degrading agents:
-
Phenolic compounds: Certain phenolic acids, particularly hydroxybenzoic acids like vanillic and gallic acid, may not offer a protective co-pigmentation effect and could even accelerate degradation under certain conditions.[5][6] Conversely, hydroxycinnamic acids like sinapic and ferulic acid have been shown to significantly enhance stability.[5][6]
-
Metal ions: The presence of certain metal ions can either stabilize or destabilize the anthocyanin color. For instance, Fe(III) might have a negative effect on the stability of cyanidin glycosides.[7][8]
-
Enzymes: The presence of polyphenol oxidases can lead to the degradation of anthocyanins.[9]
-
Recommendation: Analyze your sample for the presence of these compounds. If suspected, consider purification steps or the addition of chelating agents for problematic metal ions.
-
-
Storage Conditions:
-
Temperature: Higher temperatures accelerate the degradation of anthocyanins.[10]
-
Light: Exposure to light can also promote color loss.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Recommendation: Store your solutions at low temperatures (e.g., 4°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[11]
-
Issue 2: Inconsistent or Weak Co-pigmentation Effect
Question: I am trying to use a co-pigment to stabilize the color of my this compound, but the results are inconsistent or the color enhancement is weak. What should I check?
Answer: Achieving a successful co-pigmentation effect depends on several factors related to the co-pigment itself and the experimental conditions.
-
Choice of Co-pigment: The molecular structure of the co-pigment is crucial.
-
Phenolic Acids: Hydroxycinnamic acids (e.g., sinapic acid, ferulic acid, p-coumaric acid) are generally more effective than hydroxybenzoic acids (e.g., vanillic acid, gallic acid) in stabilizing cyanidin glycosides.[5][6] This is attributed to their ability to form hydrogen bonds and engage in π-π stacking interactions with the anthocyanin.[5][6]
-
Flavonoids: Flavonols like quercetin (B1663063) and rutin (B1680289) can also be effective co-pigments.[12][13]
-
Recommendation: If you are not seeing a strong effect, consider screening a panel of different co-pigments, focusing on those with proven efficacy.
-
-
Molar Ratio of Anthocyanin to Co-pigment: The concentration of the co-pigment relative to the anthocyanin is a critical parameter. A higher molar ratio of co-pigment to pigment often leads to a stronger hyperchromic effect (color intensification).[10]
-
Recommendation: Experiment with different molar ratios, for example, 1:10, 1:50, or even 1:100 (anthocyanin:co-pigment), to find the optimal concentration for your system.[10]
-
-
pH of the Solution: The optimal pH for co-pigmentation may differ from the pH of maximum anthocyanin stability alone. The interaction between the anthocyanin and the co-pigment is also pH-dependent.[10]
-
Recommendation: Perform your co-pigmentation experiments across a range of acidic pH values (e.g., pH 2.5 to 4.5) to determine the optimal condition for complex formation and color enhancement.
-
-
Solvent System: The polarity of the solvent can influence the hydrophobic interactions that play a role in co-pigmentation.
-
Recommendation: Ensure your solvent system is appropriate and consistent across experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of co-pigmentation for stabilizing anthocyanin color?
A1: The primary mechanism of co-pigmentation involves the formation of non-covalent complexes between the anthocyanin (the pigment) and a co-pigment (typically a colorless or lightly colored organic molecule). These interactions are mainly driven by:
-
π-π stacking: Aromatic rings of the anthocyanin and the co-pigment stack on top of each other, creating a stable complex.[5]
-
Hydrogen bonding: Hydrogen bonds form between the hydroxyl groups of the anthocyanin and the co-pigment.[5]
-
Hydrophobic interactions: These forces also contribute to the association of the molecules in an aqueous environment.[14] This complex formation protects the anthocyanin from degradation, particularly from hydration at the C2 position of the pyran ring, which leads to the formation of a colorless chalcone (B49325) pseudobase.
Q2: Which types of molecules are effective co-pigments for this compound?
A2: A variety of molecules can act as effective co-pigments. These are often categorized as:
-
Phenolic Acids: Especially hydroxycinnamic acids like ferulic acid, sinapic acid, and p-coumaric acid have shown significant success in enhancing the color and stability of cyanidin glycosides.[5][6]
-
Flavonoids: Compounds such as catechins, quercetin, and rutin are also known to be potent co-pigments.[10]
-
Polysaccharides: Certain polysaccharides, like pectin, can interact with and stabilize anthocyanins, although the mechanism might be more related to creating a protective matrix.[15][16]
-
Metal Ions: Some metal ions, such as Al(III) and Sn(II), can form complexes with cyanidin-3-glucoside, leading to color changes and potential stabilization, though the effects are highly pH-dependent.[17]
Q3: How does pH affect the color and stability of this compound?
A3: pH has a profound effect on both the color and stability of this compound. The anthocyanin molecule exists in different chemical forms depending on the pH:
-
pH < 3 (Acidic): The red flavylium cation is the predominant and most stable form.[1][2]
-
pH 4-6 (Weakly Acidic to Neutral): The flavylium cation undergoes hydration to form the colorless carbinol pseudobase and further ring-opening to the pale yellow chalcone. This leads to significant color loss.[1][2]
-
pH > 7 (Alkaline): Blue-violet quinonoidal bases are formed, which are generally unstable and can quickly degrade.[2] Therefore, maintaining an acidic pH is crucial for preserving the vibrant red color of this anthocyanin.
Q4: Can I use metal ions to stabilize the color, and what are the risks?
A4: Yes, metal ions can be used for color stabilization through the formation of metal-anthocyanin complexes. For example, Al(III) and Sn(II) have been shown to form complexes with cyanidin-3-glucoside at specific pH values.[17] However, there are risks involved:
-
Undesirable Color Shifts: Metal complexation can lead to significant changes in hue, which may not be desirable for all applications.
-
Pro-oxidant Activity: Some metal ions, like Fe(III), can act as pro-oxidants and accelerate the degradation of anthocyanins.[7][8]
-
Toxicity: The toxicity of the metal ions used must be a consideration, especially for applications in food and pharmaceuticals. It is essential to carefully select the metal ion and control the pH and concentration to achieve the desired stabilizing effect without negative consequences.
Data Presentation
Table 1: Effect of Different Phenolic Acid Co-pigments on the Stability of Cyanidin-3-O-glucoside (C3G) at 323 K
| Co-pigment | Binding Coefficient | Degradation Rate Constant Reduction (%) | Half-life Prolongation (%) |
| Sinapic acid (SIA) | 48.83 | 40.0 - 50.0 | 74.6 - 94.7 |
| Ferulic acid (FA) | 43.38 | 40.0 - 50.0 | 74.6 - 94.7 |
| p-Coumaric acid (p-CA) | - | - | - |
| Syringic acid (SYA) | - | - | - |
| Vanillic acid (VA) | No significant influence | No significant influence | No significant influence |
| Gallic acid (GA) | No significant influence | No significant influence | No significant influence |
Data adapted from Cao et al. (2023).[5][6] Note: Specific quantitative values for p-CA and SYA were not provided in the source but were noted to significantly enhance C3G stability.
Table 2: Thermodynamic Parameters for the Co-pigmentation of Cyanidin-3-O-glucoside (C3G) with (+)-Catechin (1:100 molar ratio, pH 3)
| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K/mol) |
| 20 | -6.92 | -38.7 | -108.0 |
| 30 | - | - | - |
| 40 | - | - | - |
| 50 | - | - | - |
Data adapted from Kanha et al. (2019).[10] The negative ΔG° indicates a spontaneous reaction, the negative ΔH° indicates an exothermic reaction, and the negative ΔS° suggests a decrease in disorder upon complex formation.
Experimental Protocols
Protocol 1: General Procedure for Co-pigmentation Analysis of Anthocyanins
This protocol is a generalized procedure based on methodologies described in the literature for studying the co-pigmentation of anthocyanins with phenolic compounds.[18][19]
1. Materials and Reagents:
-
Purified this compound
-
Co-pigment of interest (e.g., ferulic acid, catechin)
-
Buffer solutions of desired pH (e.g., phosphate-citrate buffer for pH 2.5-7.0)
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 2.5 x 10⁻⁴ M) in the desired pH buffer.
-
Prepare stock solutions of the co-pigment at various concentrations to achieve the desired molar ratios (e.g., 1:1, 1:10, 1:50, 1:100) in the same buffer.
3. Experimental Procedure:
-
For each molar ratio, mix the anthocyanin stock solution with the corresponding co-pigment stock solution in a volumetric flask and bring to volume with the buffer.
-
Prepare a control sample containing only the anthocyanin at the same concentration.
-
Allow the solutions to equilibrate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 20°C).
-
Measure the absorbance spectrum of each solution over the visible range (e.g., 400-700 nm) using the spectrophotometer. Use the buffer solution as a blank.
4. Data Analysis:
-
Hyperchromic Effect: Calculate the increase in absorbance at the wavelength of maximum absorption (λmax) for the co-pigmented solutions compared to the control.
-
Bathochromic Shift: Determine the shift in λmax to a longer wavelength in the co-pigmented solutions compared to the control.
-
Color Stability: To assess stability over time, store the solutions under controlled conditions (e.g., specific temperature and light exposure) and measure the absorbance spectra at regular intervals. Calculate the degradation kinetics (e.g., half-life).
Protocol 2: Quantification of Total Monomeric Anthocyanins using the pH Differential Method
This is a standard method for the quantification of anthocyanins.[20]
1. Principle: This method relies on the structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax of the pigment is proportional to the anthocyanin concentration.
2. Reagents:
-
Potassium chloride buffer, 0.025 M, pH 1.0
-
Sodium acetate (B1210297) buffer, 0.4 M, pH 4.5
-
Your anthocyanin extract
3. Procedure:
-
Dilute your anthocyanin sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λmax.
-
Dilute the same amount of your anthocyanin sample with the pH 4.5 buffer.
-
Allow the solutions to stand for 15-30 minutes.
-
Measure the absorbance of both solutions at the λmax of your anthocyanin (around 520 nm for cyanidin glycosides) and at 700 nm (to correct for haze).
4. Calculation:
-
Calculate the absorbance difference (A) for the sample: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5
-
Calculate the monomeric anthocyanin pigment concentration, expressed as cyanidin-3-glucoside equivalents: Anthocyanin content (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:
-
MW (molar mass of cyanidin-3-glucoside) = 449.2 g/mol
-
DF = Dilution factor
-
ε (molar extinction coefficient of cyanidin-3-glucoside) = 26,900 L·mol⁻¹·cm⁻¹
-
L (pathlength in cm) = 1
-
Visualizations
Caption: Mechanism of color stabilization through co-pigmentation.
Caption: General workflow for co-pigmentation analysis.
Caption: Effect of pH on the chemical forms of Cyanidin.
References
- 1. RUL - Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution [repozitorij.uni-lj.si]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the difference in color enhancement effect on cyanidin-3-O-glucoside by phenolic acids and the interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of cyanidin 3-glucoside by caffeic acid o-quinone. Determination of the stoichiometry and characterization of the degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro evaluation of the effects of protein-polyphenol-polysaccharide interactions on (+)-catechin and cyanidin-3-glucoside bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability and Complexation of Cyanidin-3-Giucoside and Raspberry Juice Extract in the Presence of Selected Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Challenges in the long-term storage of Cyanidin 3-sophoroside-5-glucoside standards.
This technical support center provides guidance on the long-term storage and handling of Cyanidin 3-sophoroside-5-glucoside standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants.[1] Like other anthocyanins, it is inherently unstable and susceptible to degradation from various environmental factors, which can compromise the accuracy and reproducibility of experimental results.[2][3]
Q2: What are the primary factors that affect the stability of this compound during long-term storage?
The stability of anthocyanins, including this compound, is influenced by a multitude of factors:
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3).[1][4] As the pH increases, they undergo structural changes, leading to loss of color and degradation.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][5][6]
-
Light: Exposure to light, especially UV light, can cause rapid degradation.[3][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2][3]
-
Enzymes: Enzymes such as polyphenol oxidase (PPO) and peroxidase can contribute to enzymatic degradation.[1][8]
-
Metal Ions: Certain metal ions, including iron, copper, and tin, can form complexes with anthocyanins and affect their stability.[1][2]
-
Presence of Other Compounds: Substances like ascorbic acid (Vitamin C), sulfites, and sugars can interact with anthocyanins and influence their stability.[2][3][9]
Q3: What are the ideal storage conditions for this compound standards?
To ensure the long-term stability of this compound standards, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[4][10]
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[10]
-
Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[10]
-
Form: Storing the standard as a dry powder is generally preferred over solutions. If in solution, use an acidic buffer (pH 1-3).[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| The standard has changed color from red/purple to brownish. | This indicates significant degradation, likely due to polymerization and cleavage of the anthocyanin structure.[10] | 1. Verify pH: Ensure the storage solvent is sufficiently acidic (pH 1-3). 2. Check Storage Temperature: Confirm that the standard has been consistently stored at the recommended low temperature. 3. Assess Light Exposure: Evaluate if the standard has been inadvertently exposed to light. |
| Loss of signal or peak area in HPLC analysis. | This suggests a decrease in the concentration of the standard due to degradation. | 1. Prepare Fresh Standard: Prepare a fresh working solution from a new vial of the standard if possible. 2. Review Storage History: Check the storage duration and conditions of the current standard. Prolonged storage, even under recommended conditions, can lead to some degradation. 3. Optimize HPLC Conditions: Ensure the mobile phase is acidic and the column temperature is not excessively high, as high temperatures can cause on-column degradation.[11] |
| Inconsistent or non-reproducible experimental results. | This could be due to the use of a degraded or partially degraded standard. | 1. Perform a Quality Control Check: Analyze the standard using UV-Vis spectrophotometry to check for the characteristic absorbance spectrum of anthocyanins. A shift in the maximum absorbance wavelength or a decrease in absorbance can indicate degradation. 2. Use a Freshly Prepared Standard: Always use freshly prepared working solutions for critical experiments. |
Quantitative Data on Anthocyanin Degradation
The following tables summarize data on the degradation of anthocyanins under various conditions. While this data is for related anthocyanins, it provides a useful reference for the expected stability of this compound.
Table 1: Effect of Storage Temperature on Anthocyanin Loss in Grape Juice [5]
| Storage Temperature | "Ruby" Grape Juice Anthocyanin Loss (280 days) | "Merlot" Grape Juice Anthocyanin Loss (280 days) |
| 5°C | 74-81% | 50-60% |
| 25°C | 95-99.9% | 95-99.9% |
| 35°C | 95-99.9% | 95-99.9% |
Table 2: Degradation of Blueberry Anthocyanin Extract Under Different Light and Temperature Conditions (10 days) [7]
| Storage Condition | Degradation (%) |
| Direct Sunlight | 97.4% |
| Complete Darkness | Better preservation than shadow |
| Refrigeration (Cold Test) | 2.4% |
Table 3: Degradation of Cyanidin-3-O-glucoside (C3G) at Different pH and Temperatures (8 hours) [4]
| pH | Temperature | C3G Loss (%) |
| 2.5 | 70°C | 21% |
| 2.5 | 90°C | 95% |
| 4.0 | 70°C | 53% |
| 4.0 | 90°C | 98% |
| 7.0 | 70°C | Nearly 100% |
| 7.0 | 90°C | Nearly 100% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Standard using UV-Vis Spectrophotometry (pH Differential Method)
This method is used to determine the total monomeric anthocyanin content and can be adapted to assess degradation over time.[12][13]
Materials:
-
This compound standard
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound standard in an appropriate acidic solvent.
-
Create two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Let the solutions equilibrate for at least 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (around 520 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance difference (A) using the formula: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5.
-
The monomeric anthocyanin concentration can be calculated using the molar extinction coefficient of a related compound like cyanidin-3-O-glucoside (26,900 L/mol/cm) if the specific coefficient for this compound is not available.[12]
-
To assess stability, repeat this measurement at different time points under specific storage conditions (e.g., different temperatures, light exposure). A decrease in the calculated concentration indicates degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC is a more specific method to quantify the intact this compound and detect degradation products.[11][14]
Materials:
-
This compound standard
-
HPLC system with a DAD or UV-Vis detector
-
C18 analytical column
-
Mobile phase A: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid)
-
Mobile phase B: Acetonitrile or methanol
-
Acidified solvent for sample preparation
Procedure:
-
Prepare a stock solution of the standard and store it under the desired conditions.
-
At specified time intervals, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.
-
Set up an appropriate gradient elution method on the HPLC. A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute the compound of interest.
-
Set the detector to monitor at the maximum absorbance wavelength of this compound (around 520 nm).
-
Inject the sample and record the chromatogram.
-
The stability is assessed by monitoring the decrease in the peak area of the intact this compound over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for assessing the long-term stability of the standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera) [frontiersin.org]
- 6. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 9. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Minimizing enzymatic degradation of anthocyanins during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of anthocyanins during sample preparation.
Introduction to Enzymatic Degradation of Anthocyanins
Anthocyanins, the pigments responsible for the red, purple, and blue colors in many plants, are highly susceptible to degradation during sample extraction and analysis. A primary cause of this degradation is the activity of endogenous plant enzymes that are released upon tissue homogenization. The three main classes of enzymes responsible for anthocyanin degradation are Polyphenol Oxidases (PPOs), Peroxidases (PODs), and β-glucosidases.[1] Their activity is influenced by several factors, including pH, temperature, and the presence of oxygen and light. Understanding and mitigating the effects of these enzymes and environmental factors are crucial for the accurate quantification and analysis of anthocyanins.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for anthocyanin degradation during sample preparation?
A1: The three main enzyme families that contribute to anthocyanin degradation are Polyphenol Oxidases (PPOs), Peroxidases (PODs), and β-glucosidases.[1] PPOs and PODs catalyze the oxidation of phenols, leading to the formation of quinones that can react with and degrade anthocyanins. β-glucosidases hydrolyze the glycosidic bonds of anthocyanins, producing unstable aglycones that are quickly degraded.
Q2: How does pH affect the stability of my anthocyanin extract?
A2: Anthocyanins are most stable in acidic conditions, typically at a pH between 1.0 and 3.0.[2] In this pH range, they exist predominantly in the stable red flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the anthocyanin structure changes to less stable forms, such as the colorless carbinol pseudobase and the blue quinoidal base, which are more prone to degradation.[2]
Q3: My anthocyanin extract changed color from red to blue/purple. What does this indicate?
A3: A color change from red to blue or purple typically indicates an increase in the pH of your extract.[3][4] Anthocyanins act as natural pH indicators, appearing red in acidic solutions and shifting to blue and purple hues in neutral to alkaline environments.[3] This color shift is due to a change in the molecular structure of the anthocyanin. To maintain the red, stable form, ensure your extraction and storage solutions are sufficiently acidified.
Q4: What is the optimal temperature for extracting and storing anthocyanins?
A4: To minimize degradation, it is recommended to perform extractions at low temperatures, for instance, at 4°C.[5] For short-term storage, refrigeration at 4°C is suitable, while long-term storage should be at -20°C or below, always in the dark. High temperatures accelerate the rate of both enzymatic and non-enzymatic degradation of anthocyanins.[6][7]
Q5: How does light exposure affect my samples?
A5: Exposure to light, particularly UV light, can lead to the photodegradation of anthocyanins.[4] It is crucial to protect samples from light throughout the extraction, processing, and storage steps by using amber vials or covering vessels with aluminum foil.
Troubleshooting Guide
Issue 1: No peaks or very small peaks are observed during HPLC analysis of my anthocyanin extract.
-
Possible Cause 1: Analyte Degradation.
-
Solution: Ensure that the entire sample preparation process was conducted under conditions that minimize enzymatic activity and chemical degradation. This includes using acidified solvents (pH 1-3), maintaining low temperatures (e.g., on ice or at 4°C), and protecting the sample from light.[5]
-
-
Possible Cause 2: Low Analyte Concentration.
-
Solution: The concentration of anthocyanins in your extract may be below the detection limit of your HPLC system. Try concentrating your sample using a rotary evaporator at a low temperature (e.g., <40°C) or by solid-phase extraction (SPE). You could also consider increasing the injection volume.[8]
-
-
Possible Cause 3: Improper HPLC Method.
-
Solution: Verify that your HPLC method is optimized for anthocyanin analysis. Check the mobile phase composition (acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) are common), the gradient program, and the detector wavelength (typically around 520 nm for anthocyanins).[8] Ensure your sample is fully dissolved in the mobile phase.[9]
-
-
Possible Cause 4: Instrument Malfunction.
Issue 2: Streaking or poor separation of spots is observed in paper or thin-layer chromatography.
-
Possible Cause 1: Sample Overloading.
-
Possible Cause 2: Improper Solvent System.
-
Solution: The developing solvent may not be optimal for separating your specific anthocyanins. A common solvent system for anthocyanin paper chromatography is a mixture of n-butanol, acetic acid, and water (BAW). You may need to adjust the ratios to achieve better separation.
-
-
Possible Cause 3: Uneven Solvent Front.
-
Solution: Ensure the chromatography paper is hanging freely and not touching the sides of the chamber. The bottom edge of the paper should be level with the solvent surface to ensure the solvent front moves up the paper evenly.[12]
-
-
Possible Cause 4: Chamber Not Saturated.
-
Solution: The chromatography chamber should be sealed to allow the atmosphere inside to become saturated with the solvent vapor. This prevents the solvent from evaporating from the paper as it moves, which can affect the separation.[12]
-
Issue 3: The color of the anthocyanin extract fades or turns brown over a short period.
-
Possible Cause 1: Enzymatic Browning.
-
Solution: This is likely due to the activity of polyphenol oxidase (PPO) and/or peroxidase (POD). These enzymes need to be inactivated immediately after sample homogenization. This can be achieved through thermal treatment (blanching), the use of enzyme inhibitors, or by maintaining a low pH and temperature. Refer to the detailed protocols below for enzyme inactivation.
-
-
Possible Cause 2: Oxidation.
-
Solution: Anthocyanins can be degraded by oxygen. It is advisable to minimize the headspace in storage vials and consider degassing solvents. Storing samples under an inert gas like nitrogen or argon can also prevent oxidation.
-
-
Possible Cause 3: Presence of Ascorbic Acid.
-
Solution: While often used as an antioxidant, ascorbic acid can accelerate anthocyanin degradation in the presence of oxygen and metal ions through a series of reactions that produce hydrogen peroxide. If possible, avoid the addition of ascorbic acid or ensure samples are stored under anaerobic conditions.
-
Quantitative Data on Anthocyanin Stability
The stability of anthocyanins is significantly influenced by environmental factors. The following tables summarize the impact of temperature and pH on anthocyanin degradation.
Table 1: Effect of Temperature on Anthocyanin Degradation
| Temperature (°C) | Half-life (t½) of Anthocyanins | Source Material | Reference |
| 2 | 165.1 hours | European Cranberrybush (pH 3) | [6] |
| 37 | 15.7 hours | European Cranberrybush (pH 3) | [6] |
| 75 | 4.0 hours | European Cranberrybush (pH 3) | [6] |
| 50 | - | Plum Puree | |
| 90 | - | Plum Puree |
Note: Half-life values can vary significantly depending on the specific anthocyanin profile of the source material and other matrix components.
Table 2: Effect of pH on Anthocyanin Stability
| pH | Anthocyanin Form | Color | Stability | Reference |
| 1.0 - 3.0 | Flavylium Cation | Red | High | [2] |
| 4.0 - 5.0 | Carbinol Pseudobase | Colorless | Low | [2] |
| 6.0 - 7.0 | Quinoidal Base | Purple/Blue | Low | [2] |
| > 7.0 | Chalcone | Yellowish | Very Low (Degradation) | [1] |
Experimental Protocols
Protocol 1: Thermal Inactivation of Polyphenol Oxidase (PPO)
This protocol is suitable for inactivating PPO in fruit and vegetable extracts.
-
Sample Homogenization: Homogenize the fresh or frozen plant material in a chilled extraction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 3.0) at a 1:5 (w/v) ratio. Perform this step on ice.
-
Filtration: Quickly filter the homogenate through cheesecloth or a fine mesh to remove large debris.
-
Heat Treatment: Immediately transfer the filtrate to a pre-heated water bath. The target temperature for PPO inactivation is typically between 70°C and 90°C. A common treatment is 80°C for 2-10 minutes. The exact time and temperature should be optimized for your specific sample matrix.
-
Rapid Cooling: After the heat treatment, immediately cool the extract in an ice bath to prevent non-enzymatic degradation of the anthocyanins.
-
Centrifugation: Centrifuge the cooled extract at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet denatured proteins and any remaining cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the anthocyanins for further analysis.
Protocol 2: Chemical Inactivation of Peroxidase (POD)
This protocol uses chemical inhibitors to inactivate peroxidase activity.
-
Sample Homogenization: Homogenize the plant material in a chilled extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5) containing a POD inhibitor. Perform this step on ice.
-
Inhibitor Selection and Addition:
-
L-cysteine: Add L-cysteine to the extraction buffer at a final concentration of 0.1-1.0 mM. L-cysteine is a potent inhibitor of POD.
-
Sodium Metabisulfite (B1197395): Alternatively, use sodium metabisulfite at a concentration of 0.1-0.5% (w/v).
-
-
Incubation: Allow the homogenate to incubate on ice for 15-30 minutes to ensure complete enzyme inhibition.
-
Filtration and Centrifugation: Proceed with filtration and centrifugation as described in Protocol 1 to clarify the extract.
-
Supernatant Collection: Collect the supernatant for analysis.
Protocol 3: Chemical Inactivation of β-Glucosidase
This protocol focuses on inhibiting β-glucosidase to prevent the hydrolysis of anthocyanin glycosides.
-
Sample Homogenization: Homogenize the plant material in a chilled extraction buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0).
-
Inhibitor Addition: Add a known β-glucosidase inhibitor to the extraction buffer.
-
Ethanol (B145695): High concentrations of ethanol can inhibit enzyme activity. Performing the extraction in 70-80% ethanol can be effective.
-
Specific Chemical Inhibitors: For more targeted inhibition, compounds like conduritol B epoxide can be used, though they are more specialized reagents.
-
-
Extraction: Proceed with the extraction, keeping the temperature low.
-
Clarification: Clarify the extract by filtration and/or centrifugation.
-
Analysis: Analyze the anthocyanin content promptly.
Visualizations
Caption: Enzymatic degradation pathways of anthocyanins.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a β-glucosidase inhibitor from a chemically engineered extract prepared through sulfonylation | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. sciencewebpublishing.net [sciencewebpublishing.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. thescipub.com [thescipub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cyanidin 3-Sophoroside-5-Glucoside and Cyanidin 3-Glucoside for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and pharmacological properties of two prominent anthocyanins, offering a comparative analysis of their antioxidant and anti-inflammatory activities, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of Cyanidin (B77932) 3-sophoroside-5-glucoside and Cyanidin 3-glucoside, two closely related anthocyanins with significant potential in pharmaceutical and nutraceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their properties, activities, and the experimental protocols used for their evaluation.
Introduction
Cyanidin 3-glucoside (C3G) is one of the most abundant and well-studied anthocyanins, found in a variety of pigmented fruits and vegetables.[1][2] Its potent antioxidant and anti-inflammatory properties have been extensively documented.[2][3][4] Cyanidin 3-sophoroside-5-glucoside, a more complex glycoside of cyanidin, is a major anthocyanin in plants such as purple sweet potato and is also recognized for its significant antioxidant and antiproliferative activities.[5] This guide aims to provide a comparative analysis of these two compounds to aid in research and development efforts.
Physicochemical Properties
| Property | This compound | Cyanidin 3-glucoside (Kuromanin) |
| Molecular Formula | C₃₃H₄₀O₂₁ | C₂₁H₂₀O₁₁ |
| Molecular Weight | 772.66 g/mol | 448.38 g/mol |
| Structure | Cyanidin aglycone with a sophorose (disaccharide) at position 3 and a glucose at position 5. | Cyanidin aglycone with a single glucose moiety at position 3. |
| Appearance | Typically a reddish-purple powder | Reddish-purple crystalline powder |
| Solubility | Soluble in polar solvents like methanol (B129727) and water. | Water-soluble flavonoid.[1] |
Comparative Biological Activity
Antioxidant Activity
Both compounds exhibit strong antioxidant activity, primarily attributed to the cyanidin backbone's ability to donate hydrogen atoms and scavenge free radicals. While direct comparative studies with purified this compound are limited, extracts rich in this compound have demonstrated high radical scavenging activity.[5]
Quantitative Antioxidant Data: Cyanidin 3-glucoside (C3G)
| Assay | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |
| DPPH Radical Scavenging | 832 ± 10.22 | ~1855 | [6][7] |
| FRAP | 662 ± 8.32 | ~1476 | [6][7] |
Anti-inflammatory Activity
Cyanidin 3-glucoside has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[8][9]
For this compound, while it is presumed to have anti-inflammatory properties due to its anthocyanin structure, specific quantitative data and detailed mechanistic studies are currently lacking in the scientific literature.
Dose-Dependent Anti-inflammatory Effects of Cyanidin 3-glucoside (C3G)
| Cell Line | Stimulant | Concentration of C3G | Effect | Reference |
| Caco-2 cells | TNF-α | 20-40 µM | Dose-dependent reduction of TNF-α and IL-8 gene expression and NF-κB nuclear translocation. | [2] |
| THP-1 macrophages | LPS | 60 and 120 µg/ml | Significant reduction in the release of TNF-α and IL-8. | [7] |
Signaling Pathways
Cyanidin 3-glucoside (C3G)
C3G is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.
The NF-κB pathway is a central regulator of inflammation. C3G has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][9] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[4]
References
- 1. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 2. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various cyanidin (B77932) glycosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Introduction to Cyanidin and its Glycosides
Cyanidin is a natural anthocyanidin responsible for the red, purple, and blue pigments in many fruits and vegetables. In nature, cyanidin is most commonly found as glycosides, where a sugar molecule is attached to its core structure. The type and position of this sugar moiety can significantly influence the compound's stability, bioavailability, and biological activity. This guide will focus on comparing the bioactivities of some of the most studied cyanidin glycosides, including cyanidin-3-glucoside (C3G), cyanidin-3-rutinoside (B1257026) (C3R), and cyanidin-3-arabinoside.
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies to provide a clear comparison of the bioactivities of different cyanidin glycosides. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of cyanidin and its glycosides is a key area of research. The following data, primarily from DPPH radical scavenging assays, illustrates the differences in their potency. Generally, the aglycone form (cyanidin) exhibits higher antioxidant activity in vitro. This is often attributed to the free hydroxyl group at the 3-position, which is involved in radical scavenging; glycosylation at this position can sterically hinder this activity[1].
| Compound | Assay | IC50 / Activity | Reference |
| Cyanidin | DPPH Radical Scavenging | 4.85 µM | [1] |
| Cyanidin-3-glucoside | DPPH Radical Scavenging | 7.29 µM | [1] |
| Cyanidin-3-rutinoside | Nitric Oxide Scavenging | EC50: 18.14 µM | [2] |
| Cyanidin | Superoxide Radical Scavenging | Higher activity than C3G | [1] |
| Cyanidin-3-glucoside | Superoxide Radical Scavenging | Lower activity than Cyanidin | [1] |
| Cyanidin | ORAC | Higher activity than C3G | [1] |
| Cyanidin-3-glucoside | ORAC | Lower activity than Cyanidin | [1] |
IC50: The concentration of a substance that gives a half-maximal inhibitory response. A lower IC50 value indicates greater potency. EC50: The concentration of a drug that gives a half-maximal response.
Table 2: Comparative Anti-inflammatory Activity
Cyanidin and its glycosides have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
| Compound | Cell Line | Key Findings | Reference |
| Cyanidin-3-glucoside | RAW264.7 macrophages | Reduced nitric oxide production by 39.7% | [3] |
| Cyanidin-3-rutinoside | RAW264.7 macrophages | Reduced nitric oxide production by 34.0% | [3] |
| Cyanidin-3-glucoside | RAW264.7 macrophages | Inhibited LPS-induced PGE2 production by 52.6% | [3] |
| Cyanidin-3-rutinoside | RAW264.7 macrophages | Inhibited LPS-induced PGE2 production by 59.5% | [3] |
| Cyanidin-3-glucoside | HUVECs | Suppressed LPS-induced activation of NF-κB and MAPK pathways | [4] |
Table 3: Comparative Anti-cancer Activity
The anti-proliferative and pro-apoptotic effects of cyanidin glycosides have been observed in various cancer cell lines. The aglycone, cyanidin, often shows greater potency in in vitro studies.
| Compound | Cell Line | IC50 / Effect | Reference |
| Cyanidin | MCF-7 (Breast Cancer) | Inhibited proliferation | [5] |
| Cyanidin-3-glucoside | Caco-2 (Colorectal) | Liposomal form significantly inhibited proliferation compared to free C3G | [6] |
| Cyanidin | HuH-7 (Hepatocellular Carcinoma) | Inhibited proliferation | [5] |
| Cyanidin | HepG2 (Hepatocellular Carcinoma) | Inhibited proliferation | [5] |
| Cyanidin | Caco-2 (Colorectal Adenocarcinoma) | Inhibited proliferation | [5] |
| Delphinidin (another anthocyanidin) | HCT 116 (Colorectal Cancer) | Aglycone had a lower IC50 (greater potency) than its 3-O-glucoside | [1] |
Signaling Pathways Modulated by Cyanidin Glycosides
Cyanidin and its glycosides exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Cyanidin-3-glucoside has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[4][7].
Caption: Inhibition of the NF-κB signaling pathway by Cyanidin-3-Glucoside.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Cyanidin-3-glucoside can suppress the phosphorylation of key MAPK proteins (ERK, p38, JNK), thereby mitigating inflammatory responses[4][8].
Caption: Modulation of the MAPK signaling pathway by Cyanidin-3-Glucoside.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Cyanidin-3-glucoside has been shown to activate this pathway, leading to the expression of antioxidant enzymes[9][10][11][12].
Caption: Activation of the Nrf2/ARE pathway by Cyanidin-3-Glucoside.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically at approximately 517 nm[13].
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
Prepare various concentrations of the test compounds (cyanidin glycosides) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.
-
Add different concentrations of the test compounds to the respective wells/tubes.
-
Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically[5].
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyanidin glycosides for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest[8].
-
Protocol:
-
Protein Extraction: Lyse cells treated with cyanidin glycosides using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Nrf2, β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro analysis of the bioactivity of cyanidin glycosides.
Caption: A general workflow for in vitro bioactivity comparison of cyanidin glycosides.
Conclusion
The bioactivity of cyanidin glycosides is significantly influenced by their chemical structure, particularly the nature of the sugar moiety. While the aglycone cyanidin often demonstrates higher potency in in vitro antioxidant and anti-cancer assays, glycosides like cyanidin-3-glucoside and cyanidin-3-rutinoside exhibit potent anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, the activation of the Nrf2 pathway by cyanidin-3-glucoside highlights its role in cellular antioxidant defense.
This guide provides a comparative overview to assist researchers in selecting the appropriate cyanidin glycoside for their specific research focus. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of HPLC Methods for Anthocyanin Quantification
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the precise identification and quantification of anthocyanins in various samples, from fruits and vegetables to dietary supplements.[1][2][3] The validation of these HPLC methods is a critical step to ensure the reliability, accuracy, and reproducibility of the results. This guide provides a comparative overview of key validation parameters, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in this process.
Comparison of HPLC Method Validation Parameters
The validation of an HPLC method for anthocyanin quantification involves assessing several key parameters to ensure its performance. These include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][4] The following table summarizes typical performance data from validated HPLC methods for anthocyanin analysis.
| Validation Parameter | Typical Performance Range | Reference(s) |
| Linearity (r²) | ≥ 0.99 | [1][4][5] |
| Limit of Detection (LOD) | 0.01 - 3.7 µg/mL | [1][6][7] |
| Limit of Quantification (LOQ) | 0.03 - 8.5 µg/mL | [1][6][7] |
| Accuracy (Recovery) | 91.6% - 119% | [7] |
| Precision (RSD%) | < 10% | [1] |
Experimental Workflow for HPLC Method Validation
The process of validating an HPLC method for anthocyanin quantification follows a structured workflow, from initial sample preparation to the final assessment of validation parameters.
Caption: A flowchart illustrating the key stages in the validation of an HPLC method for anthocyanin quantification.
Detailed Experimental Protocol: A Comparative Approach
The choice of HPLC method can significantly impact the results of anthocyanin analysis. Two common approaches are direct HPLC analysis of anthocyanins and analysis of their aglycone forms (anthocyanidins) after acid hydrolysis.[8][9][10]
Method 1: Direct HPLC-DAD Analysis of Anthocyanins
This method is suitable for identifying and quantifying individual anthocyanin glycosides, providing a detailed profile of the sample.
-
Sample Preparation: Anthocyanins are typically extracted from the sample matrix using a mixture of acidified methanol (B129727) or ethanol (B145695) and water.[11] The extract is then purified, often through solid-phase extraction (SPE), and filtered before injection into the HPLC system.[12]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is most commonly used.[1][11]
-
Mobile Phase: A gradient elution is typically employed, using a combination of an acidified aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][13]
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[10][13]
-
Detection: A Diode Array Detector (DAD) is commonly used, with detection at approximately 520 nm, the maximum absorbance for most anthocyanins.[10][11] HPLC coupled with a mass spectrometer (MS) can provide more accurate identification.[1][9]
-
Method 2: HPLC Analysis of Anthocyanidins after Acid Hydrolysis
This method simplifies the chromatogram by converting the various anthocyanin glycosides into their five main aglycone forms: delphinidin, cyanidin, petunidin, peonidin, and malvidin.[8][9][10] This can be advantageous for quantification when individual anthocyanin standards are unavailable.
-
Sample Preparation: The extracted anthocyanins undergo acid hydrolysis to cleave the sugar moieties.[8][9]
-
Chromatographic Conditions: The HPLC conditions are similar to the direct analysis method, but the resulting chromatogram will show fewer, more distinct peaks corresponding to the anthocyanidin aglycones.
Comparison of HPLC Detectors
The choice of detector is crucial for both the sensitivity and specificity of the analysis.
| Detector Type | Advantages | Disadvantages |
| Diode Array Detector (DAD) | Provides spectral information, aiding in peak identification; robust and widely available. | Less sensitive than MS; may not be sufficient for complex matrices.[1] |
| Mass Spectrometry (MS) | Highly sensitive and specific, providing molecular weight information for unambiguous peak identification.[1][9] | Higher cost and complexity. |
Key Validation Parameters Explained
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range.[1][4] Calibration curves for anthocyanins typically show high linearity with a correlation coefficient (r²) of ≥ 0.99.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][6] For anthocyanins, reported LODs range from 0.01 to 3.7 µg/mL, and LOQs from 0.03 to 8.5 µg/mL.[1]
-
Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, adding a known amount of standard to a sample.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different components of the HPLC system and the validation process.
Caption: Logical flow from the HPLC system components to the generation of validated quantitative results.
By following a systematic validation process and carefully selecting the appropriate HPLC method and parameters, researchers can ensure the generation of high-quality, reliable data for anthocyanin quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. research-groups.usask.ca [research-groups.usask.ca]
Navigating Anthocyanin Analysis: A Comparative Guide to Spectroscopic and Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the analysis of anthocyanins, the choice of analytical methodology is a critical decision that influences accuracy, efficiency, and the depth of obtainable data. This guide provides an objective comparison of spectroscopic and chromatographic techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are of significant interest for their potential health benefits and use as natural colorants. Accurate and reliable quantification of these compounds is paramount. The two primary analytical approaches, spectroscopy and chromatography, offer distinct advantages and limitations. Spectroscopic methods, such as UV-Visible (UV-Vis) spectrophotometry, provide a rapid and cost-effective means to determine total anthocyanin content. In contrast, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), deliver detailed separation and quantification of individual anthocyanin compounds.[1][2][3]
Quantitative Performance: A Side-by-Side Comparison
The cross-validation of these methods is crucial to ensure data integrity. Studies have consistently demonstrated a high linear correlation between the total anthocyanin content determined by the spectrophotometric pH differential method and HPLC.[4][5][6] This indicates that for applications where a total content measurement is sufficient, the simpler spectroscopic method can be employed with confidence after initial validation against a chromatographic reference.
For the quantification of specific anthocyanins and their metabolites, especially in complex biological matrices, the superior sensitivity and selectivity of chromatography coupled with mass spectrometry (MS) are indispensable.[7][8] Validation of these methods involves assessing parameters such as recovery, precision, and the limits of detection (LOD) and quantification (LOQ).
| Parameter | Spectroscopic Methods (pH Differential) | Chromatographic Methods (HPLC/UPLC-MS) | Key Considerations |
| Specificity | Total Monomeric Anthocyanins | Individual Anthocyanin Compounds | Chromatographic methods can differentiate between structurally similar anthocyanins.[3] |
| Correlation (vs. HPLC) | High (r > 0.925)[4][6] | N/A (Reference Method) | Strong correlation allows for the use of spectroscopic methods for routine high-throughput screening.[4] |
| Limit of Detection (LOD) | Generally higher | As low as <2.3 ng/mL[7] | LC-MS offers significantly lower detection limits, crucial for metabolite studies.[7] |
| Limit of Quantification (LOQ) | Generally higher | As low as <8.1 ng/mL[7] | Lower LOQ in LC-MS enables accurate measurement of trace amounts of anthocyanins.[7] |
| Precision (%CV) | Typically <15%[7] | <15% (often <5% for MS repeatability)[7] | Both methods can achieve acceptable precision, though chromatographic methods often demonstrate higher repeatability. |
| Cost & Complexity | Low cost, simple instrumentation[4][5] | High cost, complex instrumentation and operation[5] | Spectroscopic methods are more accessible for laboratories with limited resources.[4] |
| Throughput | High | Lower, though UPLC improves speed over HPLC[1][9] | Spectroscopic assays are generally faster for analyzing large numbers of samples. |
Experimental Protocols: A Closer Look
Detailed and standardized protocols are fundamental for reproducible and comparable results. Below are representative methodologies for the widely used pH differential spectroscopic method and a standard HPLC-DAD analysis.
Spectroscopic Method: pH Differential for Total Monomeric Anthocyanin Content
This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, resulting in a reversible change in absorbance. It is a straightforward and officially recognized method (AOAC method 2005.02).[4][5]
Protocol:
-
Reagent Preparation:
-
pH 1.0 Buffer: Potassium chloride (0.025 M). Adjust pH to 1.0 with HCl.
-
pH 4.5 Buffer: Sodium acetate (B1210297) (0.4 M). Adjust pH to 4.5 with HCl.
-
-
Sample Preparation:
-
Extract anthocyanins from the sample matrix using an appropriate solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl) to ensure stability.
-
Centrifuge or filter the extract to remove particulate matter.
-
-
Measurement:
-
Prepare two dilutions of the extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer.
-
Allow the solutions to equilibrate for at least 15-20 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance for the specific anthocyanin being quantified (e.g., ~520 nm for cyanidin-3-glucoside) and at 700 nm to correct for haze.[6]
-
-
Calculation:
-
Calculate the absorbance difference (A) = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.
-
Total monomeric anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x l), where:
-
MW = Molecular weight of the reference anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside).
-
DF = Dilution factor.
-
ε = Molar absorptivity of the reference anthocyanin (e.g., 26,900 L·mol-1·cm-1 for cyanidin-3-glucoside).
-
l = Pathlength of the cuvette in cm.
-
-
Chromatographic Method: HPLC-DAD for Individual Anthocyanin Quantification
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust technique for separating, identifying, and quantifying individual anthocyanins.[8]
Protocol:
-
Sample Preparation:
-
Perform an extraction as described for the spectroscopic method.
-
The extract may require further purification using Solid-Phase Extraction (SPE) to remove interfering compounds like sugars and organic acids.[9]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector.
-
Column: A reverse-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 30-40 minutes to separate the anthocyanins.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Monitor at the visible maximum for anthocyanins (~520 nm) and also collect UV-Vis spectra across the eluting peaks for identification purposes.[10]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of the anthocyanins of interest.
-
Inject the standards and samples into the HPLC system.
-
Identify anthocyanins in the sample by comparing their retention times and UV-Vis spectra with those of the standards.
-
Quantify the identified anthocyanins by integrating the peak areas and using the calibration curve.
-
Visualizing the Cross-Validation Workflow
The process of cross-validating spectroscopic and chromatographic methods follows a logical sequence to ensure the accuracy and reliability of the simpler, high-throughput method.
Caption: Workflow for the cross-validation of spectroscopic and chromatographic methods for anthocyanin analysis.
References
- 1. A Review of Quantitative and Topical Analysis of Anthocyanins in Food | MDPI [mdpi.com]
- 2. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Synergistic Antioxidant Effects of Cyanidin 3-sophoroside-5-glucoside with other Phenolics: A Comparative Guide
Introduction
Cyanidin 3-sophoroside-5-glucoside (C3S5G) is a prominent anthocyanin found in various pigmented plants, such as purple-fleshed sweet potatoes, and is recognized for its potent antioxidant properties.[1] In complex biological systems and food matrices, C3S5G rarely acts in isolation. Its interaction with other naturally occurring phenolic compounds can lead to synergistic or antagonistic antioxidant effects, where the total antioxidant capacity of the mixture is greater or less than the sum of its individual components. Understanding these interactions is crucial for researchers, scientists, and drug development professionals aiming to formulate highly effective antioxidant preparations for therapeutic or nutraceutical applications.
This guide provides a comparative analysis of the synergistic antioxidant effects of C3S5G and structurally related anthocyanins with other common phenolic compounds. Due to the limited availability of studies specifically investigating C3S5G, this guide also incorporates data from studies on cyanidin-3-glucoside (C3G), a closely related and more extensively researched anthocyanin, to provide a broader perspective on potential synergistic interactions.
Comparative Analysis of Synergistic Antioxidant Activity
The synergistic antioxidant effect of C3S5G and other phenolics has been evaluated using various in vitro antioxidant assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation, has been instrumental in quantifying these interactions.
A key study investigating a structurally similar anthocyanin, cyanidin-3-diglucoside-5-glucoside (CY3D5G), in combination with rutin, demonstrated a significant synergistic effect in the ORAC assay.[2] The interaction was further confirmed in a cellular model, where the combination showed a synergistic effect in reducing cellular reactive oxygen species (ROS) levels.[2]
While direct studies on C3S5G with a wider range of phenolics are scarce, research on other phenolic and flavonoid combinations provides valuable insights into potential synergistic activities. For instance, a combination of gallic acid and caffeic acid exhibited a remarkable synergistic effect of 137.8% in the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4][5] Combinations of quercetin (B1663063) with gallic acid and caffeic acid also showed significant synergy.[3][5]
The following table summarizes the synergistic antioxidant effects observed in combinations of various phenolics, providing a comparative framework for understanding the potential interactions of C3S5G.
| Phenolic Combination | Assay | Synergistic Effect (%) | Interaction Type |
| Cyanidin-3-diglucoside-5-glucoside + Rutin | ORAC | Synergistic (P<0.05) | Synergy |
| Cyanidin-3-diglucoside-5-glucoside + Rutin + Mg(II) | ORAC | Synergistic (P<0.05) | Synergy |
| Cyanidin-3-diglucoside-5-glucoside + Rutin + Fe(III) | ORAC | Synergistic (P<0.05) | Synergy |
| Gallic Acid + Caffeic Acid | FRAP | 137.8% | Strong Synergy |
| Quercetin + Gallic Acid + Caffeic Acid | FRAP | 59.4% | Synergy |
| Quercetin + Gallic Acid + Rutin | FRAP | 55.2% | Synergy |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.[3][4][6][7][8]
Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is recorded over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Reagents and Equipment:
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Prepare a stock solution of fluorescein (4 µM) in phosphate buffer.
-
Prepare a series of Trolox standards and sample solutions in phosphate buffer.
-
In a 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of either the Trolox standard, sample solution, or a buffer blank to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to each well.
-
Immediately place the plate in the microplate reader and record the fluorescence every minute for at least 60 minutes at 37°C.
-
Calculate the net AUC for each sample by subtracting the AUC of the blank.
-
Determine the ORAC value of the samples by comparing their net AUC with that of the Trolox standards. Results are typically expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][9][10][11][12]
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) - for standard curve
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TTPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of FeSO₄ standards and the sample solutions.
-
Add 190 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 10 µL of the sample, standard, or blank to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the samples by comparing their absorbance with the FeSO₄ standard curve. Results are expressed as µM Fe²⁺ equivalents.
Calculation of Synergistic Effects
Synergism can be quantitatively assessed by comparing the experimental antioxidant activity of a mixture to the theoretical additive activity.
For FRAP Assay: The synergistic effect is calculated as follows: Synergistic Effect (%) = [(Experimental FRAP value / Theoretical FRAP value) - 1] x 100 Where the Theoretical FRAP value is the sum of the FRAP values of the individual components in the mixture.
Combination Index (CI): The Chou-Talalay method is widely used to determine the nature of interactions between two or more agents. The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in the mixture that produce a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual compounds that produce the same effect.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
Visualizations
Experimental Workflow for Assessing Antioxidant Synergy
Caption: Workflow for evaluating the synergistic antioxidant effects of C3S5G.
Logical Relationship of Antioxidant Interaction
Caption: Possible outcomes of antioxidant interactions between two compounds.
Putative Signaling Pathway for Cellular Antioxidant Effects
Caption: Potential mechanism of synergistic cellular antioxidant action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Determination Of Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay With Synergy H4 [bioprocessonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mythreyaherbal.com [mythreyaherbal.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. scitcentral.com [scitcentral.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
Acylated vs. Non-acylated Anthocyanins: A Comparative Guide to Their Anti-inflammatory Effects
For Immediate Publication
This guide provides a detailed comparison of the anti-inflammatory properties of acylated and non-acylated anthocyanins, tailored for researchers, scientists, and professionals in drug development. We delve into experimental data, outline detailed methodologies, and visualize key biological pathways to offer a comprehensive resource for understanding the therapeutic potential of these natural compounds.
Introduction: The Significance of Acylation
Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2] Their potential health benefits, including anti-inflammatory and antioxidant effects, are a subject of intense research.[2][3] Anthocyanins are structurally classified as either non-acylated or acylated, based on the presence or absence of an acyl group (an organic acid) attached to their sugar moieties.[1][4] Common sources of non-acylated anthocyanins include berries like elderberry and blackberry, while acylated anthocyanins are abundant in vegetables such as purple potatoes, red radishes, and red cabbage.[1][4][5]
The process of acylation significantly enhances the chemical stability of anthocyanins, making them more resistant to degradation from changes in pH, heat, and light.[5][6][7][8] This increased stability is believed to alter their absorption, bioavailability, and ultimately, their bioactivity in the body, suggesting that acylated anthocyanins may offer superior anti-inflammatory effects compared to their non-acylated counterparts.[5][6][7]
Comparative Analysis of Anti-inflammatory Activity
Experimental evidence indicates that the structural differences conferred by acylation lead to enhanced biological activity. While both forms of anthocyanins exhibit anti-inflammatory properties, acylated versions often show a more potent effect.
Table 1: In Vitro Anti-inflammatory Effects of Acylated vs. Non-acylated Anthocyanins
| Anthocyanin Type | Specific Compound/Extract | Cell Model | Inflammatory Stimulus | Key Quantitative Findings | Reference |
| Acylated | Petunidin-3-rutinoside-(coumaroyl)-5-glucoside | N/A (AGEs formation assay) | Glycation | Strongest inhibition of Advanced Glycation End-products (AGEs) formation compared to non-acylated forms. AGEs can induce the NF-κB pathway. | [7] |
| Acylated | Purple Sweet Potato Acylated Anthocyanins (PSPAA) | High-fat diet-induced diabetic mice | High-fat diet | Inhibited NF-κB p65 nuclear translocation and downstream inflammatory cytokines (IL-1β, IL-6). | [7] |
| Non-acylated | Bilberry & Black Currant Extract (Medox) | Human Monocytes | Lipopolysaccharide (LPS) | Efficiently suppressed LPS-induced activation of NF-κB. | [9] |
| Non-acylated | Anthocyanins from colored maize | Macrophage-adipocyte co-culture | Co-culture induced | Reduced production of TNF-α (-8.8% to -44.2%) and MCP-1 (-18.4% to -56.9%). Inhibited NF-κB and JNK pathways. | [10] |
| Non-acylated | General Anthocyanins | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Downregulated production of NO, PGE2, TNF-α, and IL-1β. Suppressed NF-κB, Akt, and MAPKs signaling. | [11] |
Table 2: In Vivo Anti-inflammatory Effects of Acylated vs. Non-acylated Anthocyanins
| Anthocyanin Type | Animal Model | Disease Model | Key Quantitative Findings | Reference |
| Acylated | High-fat diet-induced obese mice | Obesity-induced inflammation | Supplementation with purple sweet potato acylated anthocyanins (700 mg/kg) improved insulin (B600854) signaling and reduced activation of JNK1 and IKKβ. | [7] |
| Acylated | Mice with atherosclerosis | Atherosclerosis | Feeding with acylated anthocyanin extract from black goji berry resulted in lower arterial NF-κB p65 expression and reduced plasma IL-1β and TNF-α levels. | [7] |
| Non-acylated | Healthy Human Adults (n=120) | Healthy (preventative) | Supplementation (300 mg/d for 3 weeks) led to significant decreases in plasma chemokines IL-8 (45% decrease) and RANTES (15% decrease) compared to placebo. | [9] |
| Non-acylated | D-gal-treated rats | Aging-induced inflammation | Anthocyanins inhibited NF-κB activation and reduced pro-inflammatory markers iNOS and TNF-α in the hippocampus and cortex. | [12] |
| Non-acylated | Asthmatic Mice | Ovalbumin (OVA)-induced asthma | Anthocyanins reduced airway hyperresponsiveness and inflammation, diminishing inflammatory infiltration in lung tissues. | [13] |
Mechanisms of Action: Key Signaling Pathways
The anti-inflammatory effects of both acylated and non-acylated anthocyanins are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.[9][14]
NF-κB Signaling Pathway: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[15] This leads to the degradation of IκBα and the release of the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[11][16] Anthocyanins, both acylated and non-acylated, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[7][11]
Caption: Inhibition of the NF-κB pathway by anthocyanins.
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is another critical regulator of inflammation.[15] These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors like AP-1, leading to the expression of inflammatory mediators. Studies have shown that acylated anthocyanins from red radish can protect cells by inhibiting the p38 MAPK pathway.[17][18] Similarly, non-acylated anthocyanins have been found to suppress the phosphorylation of ERK, JNK, and p38 in microglial cells.[11]
Caption: Modulation of MAPK signaling pathways by anthocyanins.
Experimental Protocols
To facilitate reproducibility and further research, this section details a standard protocol for evaluating the anti-inflammatory effects of anthocyanins in a common in vitro model.
Protocol: In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for protein/RNA extraction) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[19]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test anthocyanin (acylated or non-acylated) for 1 hour.[15][20]
-
Following pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[16][20] Incubate for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).[20]
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[19][20] Quantify by measuring absorbance at 540-570 nm and comparing to a sodium nitrite standard curve.[19][20]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]
-
Gene Expression (iNOS, COX-2, Cytokines): Isolate total RNA from the cells and perform quantitative Real-Time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes.[16]
-
Protein Expression (NF-κB, MAPK pathway proteins): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Use specific primary antibodies to detect phosphorylated and total levels of proteins like IκBα, p65, ERK, JNK, and p38 via Western Blotting.[15]
-
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
The available evidence strongly suggests that acylation enhances the stability and anti-inflammatory potential of anthocyanins.[5][7] Acylated anthocyanins appear to be more effective at modulating key inflammatory pathways like NF-κB and MAPK. This makes them promising candidates for the development of novel anti-inflammatory agents and functional foods.
However, more direct, head-to-head comparative studies are needed to fully elucidate the quantitative differences in efficacy between specific acylated and non-acylated anthocyanins.[7] Future research should focus on clinical trials to validate these preclinical findings and explore the therapeutic applications of acylated anthocyanins in chronic inflammatory diseases.
References
- 1. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anthocyanins Inhibit Airway Inflammation by Downregulating the NF-κB Pathway via the miR-138-5p/SIRT1 Axis in Asthmatic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Polyacylated Anthocyanins Derived from Red Radishes Protect Vascular Endothelial Cells Against Palmitic Acid-Induced Apoptosis via the p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Cyanidin Glycosides: In Vitro vs. In Vivo Perspectives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in vitro and in vivo antioxidant activities of cyanidin (B77932) glycosides, with a primary focus on Cyanidin-3-O-glucoside (C3G) as a representative compound due to the limited availability of specific data for Cyanidin 3-sophoroside-5-glucoside. The principles and methodologies discussed are broadly applicable to the study of related anthocyanin compounds.
Executive Summary
Cyanidin glycosides, a class of anthocyanins responsible for the red-to-purple pigmentation in many plants, are renowned for their potent antioxidant properties. This guide synthesizes experimental data to compare their direct radical-scavenging capabilities, as measured by in vitro assays, with their more complex modulatory effects on the endogenous antioxidant defense systems observed in in vivo models. While in vitro studies are essential for elucidating direct antioxidant mechanisms, in vivo experiments provide a more holistic understanding of the physiological relevance of these compounds, including their impact on antioxidant enzyme activity and signaling pathways.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following tables summarize the quantitative data on the antioxidant activity of Cyanidin-3-O-glucoside (C3G) from various experimental studies.
Table 1: In Vitro Antioxidant Activity of Cyanidin-3-O-glucoside (C3G)
| Assay Type | Matrix | IC50 / Activity | Reference Compound | IC50 of Reference | Source |
| DPPH Radical Scavenging | Chemical Solution | IC50: 2.20 µg/mL | - | - | [1] |
| ABTS Radical Scavenging | Chemical Solution | 1.64 µg/mL | - | - | [1] |
| LDL Oxidation Inhibition | Human LDL | IC50: 6.5 µM | Resveratrol | 34 µM | [2][3] |
| LDL Oxidation Inhibition | Human LDL | IC50: 6.5 µM | Ascorbic Acid | 212 µM | [2][3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity[4].
Table 2: In Vivo Antioxidant Activity of Procyanidins (PCs) and Cyanidin-3-O-glucoside (C3G)
| Biomarker | Model | Treatment | Effect | Source |
| Superoxide Dismutase (SOD) | Oxidative Damage Mouse Model | Procyanidins | 2.91-fold increase in activity | [5] |
| Catalase (CAT) | Diabetic db/db Mice | C3G | Partial reversal of impaired activity | [6] |
| Glutathione (B108866) Peroxidase (GPx) | Oxidative Damage Mouse Model | Procyanidins | 2.68-fold increase in activity | [5] |
| Malondialdehyde (MDA) | Oxidative Damage Mouse Model | Procyanidins | 3.06-fold decrease in levels | [5] |
| Malondialdehyde (MDA) | Acrylamide-treated Astrocytes | C3G | 61.9% reduction in levels | [7] |
| Total Antioxidant Capacity (T-AOC) | GES-1 Cells | C3G Liposomes | Significant Increase | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound) in a suitable solvent.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
-
In Vivo Assays
1. Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)
-
Principle: The activities of key antioxidant enzymes are measured in tissue homogenates or serum using specific spectrophotometric assays.
-
Protocol (General Steps):
-
Collect tissue samples (e.g., liver, brain) or blood from control and treated animal groups.
-
Homogenize the tissue samples in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant, which contains the enzymes.
-
Determine the protein concentration of the supernatant.
-
SOD Activity: Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
CAT Activity: Assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
GPx Activity: Assayed by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase, consuming NADPH. The decrease in NADPH absorbance is monitored at 340 nm.
-
Enzyme activities are typically expressed as units per milligram of protein.
-
2. Measurement of Malondialdehyde (MDA) Levels
-
Principle: MDA is a marker of lipid peroxidation. It is quantified using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Use tissue homogenates or serum samples.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture in a water bath (e.g., at 95°C) for a specific time (e.g., 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Antioxidant Activity Assessment
Caption: Workflow for assessing the in vivo antioxidant activity of cyanidin glycosides.
Signaling Pathway of Cyanidin-3-O-glucoside (C3G) Antioxidant Activity
Caption: C3G's dual antioxidant mechanism: direct ROS scavenging and Nrf2 pathway activation.
Concluding Remarks
The available evidence strongly supports the potent antioxidant activity of cyanidin glycosides, exemplified by C3G, both in vitro and in vivo. In vitro assays demonstrate their capacity for direct radical scavenging, which is often superior to that of other well-known antioxidants. In vivo studies further reveal a more complex mechanism of action, involving the upregulation of the body's own antioxidant defense systems through signaling pathways like AMPK/Nrf2. This dual action underscores the therapeutic potential of cyanidin glycosides in mitigating conditions associated with oxidative stress. Further research is warranted to elucidate the specific antioxidant profile of this compound and to translate these findings into effective clinical applications.
References
- 1. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 6. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity and absorption of cyanidin-3-O-glucoside liposomes in GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anthocyanin Extraction Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of anthocyanins from plant matrices is a critical first step. The chosen method can significantly impact the yield, purity, and stability of the final extract, ultimately influencing research outcomes and product efficacy. This guide provides an objective, data-driven comparison of common anthocyanin extraction techniques, supported by detailed experimental protocols.
Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, they are of significant interest for their potential health benefits, which has driven the search for optimal extraction methods.[2] The selection of an appropriate extraction technique is not a simple decision, as it depends on the complex chemistry of anthocyanins, their sensitivity to heat and pH, and their interaction with other compounds in the plant material.[3]
This comparison focuses on four prominent methods: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method's performance is evaluated based on quantitative data from various studies, providing a clear overview for informed decision-making.
Comparative Analysis of Extraction Methods
The efficiency of anthocyanin extraction is influenced by several key parameters, including the choice of solvent, temperature, time, and pH.[4] The following table summarizes the performance of different extraction methods based on these critical factors and the resulting anthocyanin yield.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Total Anthocyanin Content/Yield | Reference |
| Conventional Solvent Extraction (CSE) | Red Cabbage | Water, 50/50 (v/v) ethanol-water | 40-70 | 4-6 h | Lower yield compared to MAE | [5][6] |
| Plum (var. Santa Rosa) | 50% Ethanol (B145695) + 0.2% Citric acid | Ambient | - | 325 mg/100 ml | [7] | |
| Hibiscus | Ethanol acidified with 1% citric acid | 60 | 120 min | 156.25 ± 0.13 mg CAG/100g | [4] | |
| Ultrasound-Assisted Extraction (UAE) | Mulberry | 63.8% methanol (B129727) with 1% TFA | 43.2 | 40 min | 64.70 ± 0.45 mg/g | [8] |
| Pigmented Corn | 36% methanol in water (pH 7) | 70 | 10 min | - | [9] | |
| Black Beans | 64% ethanol | Ambient | 30 min | 86.20 ± 0.63 mg C3GE/100 g dm | [10] | |
| Microwave-Assisted Extraction (MAE) | Red Cabbage | Water, 50/50 (v/v) ethanol-water | - | 10 min | 220.0 mg cyanidin-3-glycoside/L | [5][6] |
| Jabuticaba By-products | 38% MeOH in water (pH 6) | 81 | 10 min | 9.70 ± 0.28 mg/g | [11] | |
| Chinese Bayberry | - | 80 | 15 min | 2.95 ± 0.08 mg/g | [12] | |
| Supercritical Fluid Extraction (SFE) | Red Onion Skin | CO2 with co-solvent | - | - | 244.98 mg/L | [2][13] |
| Black Beans | CO2 with 50% ethanol-water co-solvent | 60 | 60 min | 2.99 mg C3GE/g bean coat | [14] | |
| Haskap Berry Pulp | CO2 with water co-solvent | 65 | 35 min (15 static, 20 dynamic) | 52.7% yield | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are generalized protocols for the key methods discussed.
Conventional Solvent Extraction (CSE) / Maceration
This traditional method relies on the solvent's ability to dissolve anthocyanins from the plant matrix over time.[16]
Protocol:
-
Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.[17]
-
Solvent Addition: The powdered sample is mixed with a suitable solvent (e.g., ethanol, methanol, or acetone, often acidified with a small amount of acid like HCl or citric acid) in a flask.[1] A common sample-to-solvent ratio is 1:15 (w/v).[18]
-
Maceration: The mixture is left to stand for a specified period (ranging from hours to days), often with occasional agitation, at room temperature or a slightly elevated temperature.[16]
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to concentrate the anthocyanins.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing mass transfer.[17] This method is known for being relatively low-cost and simple.[17]
Protocol:
-
Sample Preparation: The plant material is ground into a powder.
-
Extraction: The powdered sample is suspended in an appropriate solvent in a beaker. An ultrasonic probe is inserted into the mixture, or the beaker is placed in an ultrasonic bath.
-
Sonication: The mixture is subjected to ultrasound at a specific frequency (e.g., 30 kHz) and power (e.g., 100 W) for a defined period (e.g., 10-40 minutes).[8][9][19] The temperature is often controlled during this process.[8]
-
Separation: The extract is separated from the solid residue by centrifugation and/or filtration.[19]
-
Concentration: The solvent is evaporated to yield the concentrated anthocyanin extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant matrix, causing the rupture of plant cells and accelerating the extraction process.[13] This technique is recognized for its speed and efficiency, often requiring less solvent than conventional methods.[12][13]
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The sample is placed in a microwave-safe extraction vessel with a suitable solvent.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a specific power (e.g., 180-600 W) for a short duration (e.g., 10-15 minutes).[12][20] Temperature and pressure can be controlled in closed-vessel systems.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid residue.
-
Concentration: The solvent is removed from the filtrate to obtain the anthocyanin extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[17] In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve anthocyanins. The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction of polar anthocyanins.[14]
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Loading: The ground material is packed into a high-pressure extraction vessel.
-
Extraction: Supercritical CO2, often mixed with a co-solvent, is pumped through the vessel at a controlled temperature (e.g., 60-65°C) and pressure (e.g., 300-450 bar).[14][15][17]
-
Separation: The extract-laden supercritical fluid flows into a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted anthocyanins.
-
Collection: The anthocyanin extract is collected from the separator.
Workflow and Pathway Diagrams
To visualize the general process and the underlying principles, the following diagrams are provided.
Caption: General workflow for the extraction of anthocyanins from plant materials.
Caption: Logical relationship of key performance indicators for different extraction methods.
Conclusion
The choice of an anthocyanin extraction method is a trade-off between factors such as yield, processing time, cost, and environmental impact. Conventional solvent extraction, while simple and inexpensive, is often time-consuming and solvent-intensive.[1] Modern techniques like UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption, leading to higher efficiency.[9][13][20] SFE stands out for providing high-purity extracts and being environmentally friendly, though it requires a higher initial investment.[14]
For researchers and drug development professionals, understanding the nuances of each method is paramount. This guide provides a foundation for selecting the most appropriate technique based on specific research goals, available resources, and the desired quality of the anthocyanin extract. Optimization of parameters for any chosen method is still a critical step to maximize the extraction efficiency for a specific plant matrix.[21]
References
- 1. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 2. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. cropandweed.com [cropandweed.com]
- 8. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. redalyc.org [redalyc.org]
- 13. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Black Bean Anthocyanin-Rich Extract from Supercritical and Pressurized Extraction Increased In Vitro Antidiabetic Potential, While Having Similar Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. vjol.info.vn [vjol.info.vn]
- 19. hielscher.com [hielscher.com]
- 20. biochemjournal.com [biochemjournal.com]
- 21. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
Relative stability of Cyanidin 3-sophoroside-5-glucoside compared to other anthocyanins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Cyanidin 3-sophoroside-5-glucoside, an anthocyanin found in sources like purple sweet potato, relative to other common anthocyanins. The stability of anthocyanins is a critical factor for their application in research, pharmaceuticals, and as natural colorants, as it is significantly influenced by environmental factors such as pH, temperature, and light. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to elucidate the structural and environmental factors affecting anthocyanin stability.
Executive Summary
Anthocyanin stability is a complex characteristic determined by its chemical structure, including the nature of the aglycone, the type and number of glycosyl moieties, and the presence and nature of acylation. Generally, increased glycosylation and acylation contribute to enhanced stability. While direct comparative studies on isolated this compound are limited, data from extracts containing this compound and studies on structurally related anthocyanins suggest that its di-glycosidic nature likely confers greater stability compared to mono-glycosidic anthocyanins like cyanidin-3-glucoside, particularly under thermal and pH stress. However, acylated anthocyanins often exhibit the highest stability due to intramolecular co-pigmentation, which protects the chromophore from degradation.
Data Presentation: Comparative Stability of Anthocyanins
The following tables summarize the degradation kinetics of various anthocyanins under different stress conditions. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Thermal Degradation of Anthocyanins
| Anthocyanin | Conditions | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Cyanidin-3-glucoside | 90°C, pH 3 | > 64% degradation in 4.5 h | < 4.5 h | [1] |
| Pelargonidin-3-glucoside | 90°C, pH 3 | > 64% degradation in 4.5 h | < 4.5 h | [1] |
| Malvidin-3-glucoside | 90°C, pH 3 | > 64% degradation in 4.5 h | < 4.5 h | [1] |
| Cyanidin | 55°C, pH 7.0 | Lower than Cyanidin-3-glucoside | Higher than Cyanidin-3-glucoside | [2] |
| Cyanidin-3-glucoside | 55°C, pH 7.0 | Higher than Cyanidin | Lower than Cyanidin | [2] |
| Cyanidin-3-O-rutinoside | 60-100°C, pH 2.0-5.0 | Generally lower than C3G | Generally higher than C3G | [3][4] |
Table 2: pH Stability of Anthocyanins
| Anthocyanin | pH | Observation | Reference |
| Cyanidin | 2.0 | 27% remaining after 8h at 25°C | [5] |
| Cyanidin-3-glucoside | 2.0 | 99% remaining after 8h at 25°C | [5] |
| Purple Sweet Potato Anthocyanins (incl. This compound) | 2.0 - 6.0 | Good stability |
Experimental Protocols
Spectrophotometric pH Differential Method for Total Monomeric Anthocyanin Content and Stability
This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in their absorbance spectra. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.
Materials:
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)
-
Spectrophotometer capable of measuring absorbance in the visible range.
-
1 cm pathlength cuvettes.
Procedure:
-
Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of the pH 1.0 dilution at the λvis-max (around 520 nm for cyanidin-based anthocyanins) and at 700 nm (to correct for haze).
-
Measure the absorbance of the pH 4.5 dilution at the same wavelengths.
-
Calculate the total monomeric anthocyanin concentration using the following formula: Total Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
-
A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5
-
MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)
-
DF = Dilution factor
-
ε = Molar absorptivity of the anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)
-
l = Pathlength in cm (typically 1 cm)
-
For Stability Assessment:
-
Subject the anthocyanin solutions to the desired stress conditions (e.g., different temperatures or light exposure) for specific durations.
-
At each time point, measure the total monomeric anthocyanin content using the pH differential method described above.
-
Calculate the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration against time.
High-Performance Liquid Chromatography (HPLC) for Individual Anthocyanin Quantification and Stability
HPLC allows for the separation and quantification of individual anthocyanins in a mixture, providing more detailed information on the stability of specific compounds.
Instrumentation and Conditions:
-
HPLC System: With a diode array detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Typically an acidified aqueous solution (e.g., water/formic acid/acetonitrile, 87:10:3, v/v/v).
-
Mobile Phase B: Typically a higher concentration of organic solvent (e.g., water/formic acid/acetonitrile, 40:10:50, v/v/v).
-
Gradient Elution: A linear gradient is typically used to separate the different anthocyanins.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare anthocyanin solutions in a suitable solvent (e.g., acidified methanol).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify and quantify individual anthocyanins by comparing their retention times and peak areas with those of known standards.
For Stability Assessment:
-
Subject the anthocyanin solutions to the desired stress conditions.
-
At various time points, inject an aliquot into the HPLC system.
-
Monitor the decrease in the peak area of the parent anthocyanin and the appearance of degradation products.
-
Calculate the degradation rate constant (k) and half-life (t½) for each individual anthocyanin.
Mandatory Visualization
Caption: Workflow for comparative stability analysis of anthocyanins.
Caption: Factors influencing anthocyanin stability.
References
- 1. Thermal stability comparison between 10-catechyl-pyranoanthocyanins and anthocyanins derived from pelargonidin, cyanidin, and malvidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE | Semantic Scholar [semanticscholar.org]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Cyanidin 3-Sophoroside-5-Glucoside: A Comparative Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the therapeutic potential of Cyanidin (B77932) 3-sophoroside-5-glucoside and its analogs against established therapies in cancer, type 2 diabetes, and neurodegenerative disease models.
Cyanidin 3-sophoroside-5-glucoside, a prominent anthocyanin found in purple-fleshed sweet potatoes, is emerging as a compound of significant interest in the scientific community for its potential health benefits. This guide provides a comparative analysis of its therapeutic efficacy, primarily through the lens of its well-studied analog, Cyanidin-3-O-glucoside (C3G), against standard therapeutic agents in various disease models. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts.
Comparative Efficacy in Disease Models
To contextualize the therapeutic potential of this compound, this section presents a quantitative comparison of the effects of its analog, C3G, with established therapies in preclinical models of lung cancer, type 2 diabetes, and cerebral ischemia.
Table 1: Comparative Efficacy in Lung Cancer Xenograft Model
| Treatment Agent | Dosage | Model | Key Efficacy Metric | Result | Citation |
| Cyanidin-3-O-glucoside (C3G) | 6 mg/mouse/day (oral) | A/JCr mice with NNK-induced lung tumorigenesis | Tumor Multiplicity Reduction | 64.7% - 68.1% | [1] |
| 5-Fluorouracil (B62378) (5-FU) | 100 mg/kg/week | A549 human lung adenocarcinoma xenograft in BALB/c nude mice | Tumor Inhibition Rate | 50.0% | [2] |
| C3G + 5-FU | C3G and 5-FU | H661 lung LCC lines xenografted into BALB/c nude mice | Tumor Growth Inhibition | Significantly greater than either agent alone | [3] |
Table 2: Comparative Efficacy in a Type 2 Diabetes (db/db mice) Model
| Treatment Agent | Dosage | Model | Key Efficacy Metric | Result | Citation |
| Cyanidin-3-O-glucoside (C3G) | 0.2% in diet for 5 weeks | db/db mice | Fasting Blood Glucose Reduction | Significantly lowered | [4] |
| Metformin | 250 mg/kg in drinking water | High-fat diet-fed C57BL/6J mice | Fasting Blood Glucose Reduction | Significantly lowered | [5] |
Table 3: Comparative Efficacy in a Cerebral Ischemia Model
| Treatment Agent | Dosage | Model | Key Efficacy Metric | Result | Citation |
| Cyanidin-3-O-glucoside (C3G) | 2 mg/kg (oral) | Mice with permanent middle cerebral artery occlusion (pMCAO) | Infarct Volume Reduction | 27% (pre-treatment), 25% (delayed treatment) | [6][7] |
| Resveratrol (B1683913) | 10⁻⁶ and 10⁻⁷ g/kg (intravenous) | Rats with focal cerebral ischemia | Infarct Volume Reduction | Significantly reduced | [8] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its analogs are attributed to their modulation of several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing cellular viability.
Caption: NF-κB Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments commonly used to assess the therapeutic potential of compounds like this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance of the media-only wells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels.
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Sample Preparation:
-
Treat cells with the compound of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands of interest and normalize to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.
-
This guide provides a foundational comparison of the therapeutic potential of this compound, primarily through its analog C3G, against established treatments. The presented data and protocols are intended to serve as a resource for researchers to design and conduct further investigations into the promising bioactivities of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-glucoside attenuates obesity-associated insulin resistance and hepatic steatosis in high-fat diet-fed and db/db mice via the transcription factor FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol reduction of infarct size in Long-Evans rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. genscript.com [genscript.com]
Safety Operating Guide
Proper Disposal of Cyanidin 3-sophoroside-5-glucoside in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Cyanidin 3-sophoroside-5-glucoside.
This compound, a natural anthocyanin pigment, is generally not classified as a hazardous substance.[1][2] However, proper laboratory practice dictates that all chemical waste, regardless of its perceived hazard level, should be managed responsibly to ensure a safe working environment and environmental protection. This guide provides a step-by-step procedure for the disposal of this compound.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling any chemical for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). While this compound and related anthocyanins are not known to be skin or eye irritants, adherence to standard laboratory safety protocols is mandatory.[1][2]
| PPE Requirement | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound depends on whether it is in solid form or dissolved in a solvent.
For Solid (Powder) this compound:
-
Collection: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "Non-hazardous waste for disposal."
-
Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste management program. Follow your facility's specific procedures for non-hazardous solid waste.
For this compound in Aqueous Solution (e.g., water, buffers):
-
Neutralization (if necessary): Anthocyanin stability is pH-dependent.[3] If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Dilution: For small quantities of dilute aqueous solutions, check your local and institutional regulations. Some regulations may permit drain disposal of non-hazardous, biodegradable substances after neutralization and copious dilution with water.[4][5] However, it is always best to consult with your institution's Environmental Health and Safety (EHS) office first.
-
Collection for Waste Disposal: If drain disposal is not permitted or for larger volumes, collect the aqueous waste in a labeled container. The label should read "Aqueous Waste: this compound" and be designated for your institution's aqueous waste stream.
For this compound in Organic Solvents:
-
Collection: Under no circumstances should organic solvents be poured down the drain. [5] Collect the solution in a container specifically designated for flammable or organic solvent waste.
-
Labeling: The container must be clearly labeled with the name of the solvent and "this compound."
-
Disposal: Follow your institution's hazardous waste disposal procedures for the specific organic solvent used.
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin 3-sophoroside-5-glucoside
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Cyanidin 3-sophoroside-5-glucoside. This guide provides detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on guidelines for similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly sealed goggles or safety glasses with side shields.[3][4] | To prevent eye contact with the substance, which could cause irritation.[3] |
| Hand Protection | Chemically resistant gloves such as PVC, PE, or nitrile rubber.[3] | To avoid skin contact. The chosen gloves should comply with EU Directive 89/89/CEE and EN 374 standards.[3] |
| Body Protection | A lab coat, long-sleeved overalls, or other protective clothing.[3][4] | To minimize skin exposure. Body protection should be selected based on the amount and concentration of the substance being handled.[3] |
| Respiratory Protection | A respirator with an approved filter (e.g., Filter P2) should be used if there is a risk of aerosol or vapor formation.[3][5] | To protect against inhalation of potentially harmful airborne particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Procedures
1. Preparation:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
2. Handling:
-
Weighing and Measuring: When weighing or measuring the solid compound, do so carefully to avoid creating dust. If working with a solution, prevent the formation of aerosols.
-
Experimental Procedures: Carry out the experiment, being mindful of potential reactions. This product may react violently with alkalis or amines in bulk.[3]
3. Post-Experiment Clean-up:
-
Decontamination: Immediately after use, thoroughly clean and decontaminate all work surfaces and equipment.
-
Waste Segregation: Separate waste into different streams: contaminated PPE, solid chemical waste, and liquid chemical waste.
4. Disposal Plan:
-
Contaminated Materials: Contaminated clothing should be removed immediately.[3] Disposable items like gloves should be discarded after use.
-
Chemical Waste: All waste containing this compound must be disposed of in accordance with institutional and local environmental regulations.[3] Do not dispose of it down the drain or in the regular trash.
-
Packaging: The containers and packing materials that have been in contact with the substance should be treated with the same disposal procedures as the product itself.[3]
First Aid Measures:
-
Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek medical attention.[3]
-
Skin Contact: Should the substance come into contact with skin, flush the affected area with plenty of water for at least 15 minutes while removing any contaminated clothing.[3]
-
Inhalation: If inhaled, move the person to fresh air. If symptoms persist, it is important to consult a doctor.[3]
-
Ingestion: If swallowed, rinse the mouth and drink 2-4 cupfuls of water if the person is conscious and alert. Do not induce vomiting.[3] In all cases of exposure, show the Safety Data Sheet of a similar compound to the attending physician.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
